molecular formula C9H10FNO2 B3272531 Methyl 2-(2-amino-4-fluorophenyl)acetate CAS No. 56827-32-8

Methyl 2-(2-amino-4-fluorophenyl)acetate

Cat. No.: B3272531
CAS No.: 56827-32-8
M. Wt: 183.18 g/mol
InChI Key: MHEPODONEMEOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-amino-4-fluorophenyl)acetate is a chemical compound with the CAS Registry Number 56827-32-8 and the molecular formula C 9 H 10 FNO 2 . It has a molecular weight of 183.180 g/mol and a density of 1.2±0.1 g/cm³ . This compound has a boiling point of 285.0±25.0 °C at 760 mmHg and a flash point of 126.2±23.2 °C . Synonyms for this compound include MFCD22381641 and Benzeneacetic acid, 2-amino-4-fluoro-, methyl ester . As a fluorinated and aminated aromatic ester, it serves as a versatile building block in organic synthesis and medicinal chemistry research. Its molecular structure, featuring both an amino group and an ester functional group on a fluorophenyl ring, makes it a potential intermediate for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-amino-4-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEPODONEMEOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Methyl 2-(2-amino-4-fluorophenyl)acetate (CAS 56827-32-8) in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic pharmacophores is a proven tactic to enhance metabolic stability, lipophilicity, and target binding affinity. Methyl 2-(2-amino-4-fluorophenyl)acetate (CAS 56827-32-8) serves as a critical, highly reactive intermediate in the synthesis of fluorinated heterocycles—most notably, 6-fluorooxindole[1]. As a Senior Application Scientist, I have structured this guide to deconstruct the physicochemical utility, synthetic causality, and downstream pharmaceutical applications of this molecule. This whitepaper provides self-validating methodologies designed for scale-up and rigorous analytical verification.

Physicochemical Profiling & Structural Causality

The molecular architecture of this compound is defined by orthogonal reactivity. The molecule contains a nucleophilic primary aniline, an electrophilic methyl ester, and a metabolically stable carbon-fluorine bond.

Quantitative Data Summary
PropertyValueCausality / Significance
CAS Number 56827-32-8Unique identifier for regulatory and procurement tracking[2].
Molecular Formula C9H10FNO2Defines the stoichiometry for downstream functionalization[2].
Molecular Weight 183.18 g/mol Critical for precise molar equivalent calculations in synthesis.
Flash Point 126.2±23.2 °CIndicates moderate thermal stability; dictates standard laboratory safety protocols[2].
Key Functional Groups -NH2, -COOCH3, -FEnables orthogonal reactivity: nucleophilic amine, electrophilic ester, and metabolically stable C-F bond.

Structural Causality: The choice of a methyl ester over a free carboxylic acid is highly deliberate. The ester acts as a temporary protecting group that prevents spontaneous, uncontrolled lactamization at room temperature, allowing researchers to isolate, purify, or further functionalize the acyclic amine before triggering ring closure.

Synthetic Workflows & Mechanistic Pathways

The synthesis of 6-fluorooxindole relies heavily on the controlled generation of CAS 56827-32-8. The pathway begins with the chemoselective reduction of a nitro precursor, followed by a thermodynamically driven intramolecular cyclization[1].

Synthesis A Methyl 2-(4-fluoro-2-nitrophenyl)acetate (Precursor) B This compound (CAS 56827-32-8) A->B Reduction (H2, Pd/C) Chemoselective C 6-Fluorooxindole (CAS 56341-39-0) B->C Cyclization (-MeOH) Acid/Heat Catalyzed

Fig 1: Synthetic workflow from nitro precursor to 6-fluorooxindole via CAS 56827-32-8.

Standardized Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify mechanistic success at each stage.

Protocol A: Chemoselective Reduction to CAS 56827-32-8
  • Objective: Reduce the nitro group to a primary amine without triggering premature lactamization.

  • Step 1: Dissolve Methyl 2-(4-fluoro-2-nitrophenyl)acetate (1.0 eq) in anhydrous methanol (0.2 M). Causality: Anhydrous conditions prevent premature ester hydrolysis.

  • Step 2: Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Purge the reaction vessel three times with N2, followed by H2.

  • Step 3: Stir vigorously under an H2 atmosphere (1 atm via balloon) at strictly 20–25 °C for 4 hours. Causality: Maintaining ambient temperature is critical; elevated thermal energy will cause the newly formed amine to attack the ester carbonyl, bypassing the isolation of the target compound.

  • Step 4 (Validation Checkpoint): Monitor reaction progress via TLC (Hexanes/EtOAc 3:1). The disappearance of the nitro precursor (higher Rf, UV active) and the appearance of the amine (lower Rf, UV active, ninhydrin positive) validates complete conversion.

  • Step 5: Filter the suspension through a Celite pad to remove the Pd/C catalyst, washing thoroughly with methanol. Concentrate the filtrate under reduced pressure at <30 °C to yield this compound as a pale oil/solid.

Protocol B: Intramolecular Cyclization to 6-Fluorooxindole
  • Objective: Execute an intramolecular transamidation to form the bioactive oxindole core.

  • Step 1: Dissolve the isolated this compound in glacial acetic acid (0.5 M).

  • Step 2: Heat the solution to 80 °C for 4 hours. Causality: The acidic medium protonates the ester carbonyl, drastically increasing its electrophilicity. The thermal energy overcomes the activation barrier, driving the nucleophilic acyl substitution and expelling methanol.

  • Step 3 (Validation Checkpoint): Monitor via LC-MS. The mass shift from the acyclic amine (

    
    ) to the cyclic oxindole (
    
    
    
    ) confirms the loss of methanol (32 Da) and successful ring closure.
  • Step 4: Cool the reaction to room temperature, dilute with ice-cold water, and collect the resulting 6-fluorooxindole precipitate via vacuum filtration.

Applications in Targeted Therapeutics

The conversion of CAS 56827-32-8 into 6-fluorooxindole unlocks a privileged bioisosteric scaffold used extensively in the development of targeted therapeutics. The fluorine atom at the 6-position (originating from the 4-position of the phenylacetate) serves three causal roles:

  • Metabolic Shielding: It blocks Cytochrome P450-mediated oxidation at the electron-rich aromatic ring, extending the drug's half-life[1].

  • Hinge-Binding Enhancement: The electronegative fluorine modulates the pKa of the oxindole NH, strengthening its hydrogen-bond donor capacity when interacting with the ATP-binding pocket of kinases[3].

  • Lipophilic Efficiency: It enhances blood-brain barrier (BBB) permeability, which is crucial for neurodegenerative targets[3].

Key Therapeutic Targets
  • Receptor Tyrosine Kinases (RTKs): Fluorinated oxindoles are core components of multi-targeted RTK inhibitors (e.g., VEGFR, PDGFR) used to halt tumor angiogenesis and cell proliferation[4].

  • GSK3β & Tauopathies: Recent advancements utilize the fluorinated oxindole chemotype as dual inhibitors of Glycogen synthase kinase 3β (GSK3β) and Tau protein aggregation, offering potential disease-modifying therapies for Alzheimer's disease[3].

BiologicalPathway Drug 6-Fluorooxindole Derivatives (Derived from CAS 56827-32-8) Kinase Target Kinases (e.g., VEGFR, GSK3β) Drug->Kinase ATP-Competitive Inhibition Downstream Downstream Effectors (PI3K/AKT or Tau Protein) Kinase->Downstream Modulates Phosphorylation Outcome Disease Modulation (Anti-angiogenesis / Neuroprotection) Downstream->Outcome Cellular Response

Fig 2: Mechanism of action for 6-fluorooxindole derivatives in kinase inhibition.

References

  • ChemSrc. "56827-32-8_this compound - cas号查询".
  • Smolecule. "Buy 6-Fluorooxindole | 56341-39-0".
  • Google Patents. "WO1999048868A2 - Heterocyclic classes of compounds for the modulating tyrosine protein kinase".
  • National Institutes of Health (PMC). "Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity".

Sources

"Methyl 2-(2-amino-4-fluorophenyl)acetate" spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-(2-amino-4-fluorophenyl)acetate: An In-Depth Spectral & Technical Guide

Part 1: Introduction & Strategic Context

This compound (CAS: 56827-32-8, predicted) is a critical bifunctional intermediate primarily utilized in the synthesis of 6-fluoroindolin-2-one (6-fluorooxindole) and related heterocyclic scaffolds found in pharmaceutical agents, particularly PARP inhibitors and kinase inhibitors.

For researchers and drug development professionals, this compound presents a unique challenge: kinetic instability . As an ortho-amino phenylacetic ester, it is prone to spontaneous intramolecular cyclization to form the thermodynamically stable lactam (oxindole). Consequently, spectral characterization often involves distinguishing the open-chain ester from its cyclized byproduct or analyzing it as a stable salt (e.g., hydrochloride).

This guide provides a comprehensive technical breakdown of the spectral properties (NMR, IR, MS) of the open-chain ester, its stable precursors, and its primary cyclization product, enabling precise quality control and reaction monitoring.

Part 2: Synthesis & Sample Preparation

To ensure spectral accuracy, one must understand the provenance of the sample. The presence of specific impurities (like the nitro precursor or the oxindole) directly impacts spectral interpretation.

Synthesis Workflow

The standard preparation involves the reduction of Methyl 2-(4-fluoro-2-nitrophenyl)acetate .

  • Precursor: Methyl 2-(4-fluoro-2-nitrophenyl)acetate (CAS 147124-38-7).

  • Reduction: Catalytic hydrogenation (H2, Pd/C) or Fe/NH4Cl reduction.

  • Isolation:

    • Free Base: Unstable; typically used immediately or stored at -20°C.

    • HCl Salt: Stable solid; prevents cyclization.

Critical Note on Sample Prep:

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) if transesterification is a concern, though methanol is standard for the methyl ester.

  • pH Sensitivity: Under basic or neutral conditions, the free amine rapidly attacks the ester carbonyl to form 6-fluorooxindole . For NMR of the open chain, use DMSO-d6 or CDCl3 with immediate acquisition, or use the HCl salt in D2O/DMSO-d6 .

Part 3: Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is dominated by the 1,2,4-trisubstituted benzene ring pattern, significantly influenced by Fluorine-19 coupling (


F, spin 1/2, 100% abundance).

A.


H NMR (Proton) – 400 MHz, DMSO-d6 
PositionShift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Assignment
NH

5.10 - 5.30br s2H-Amine protons (broad, exchangeable)
Ar-H3 6.35 - 6.45dd1H

,

Ortho to F and NH

(Shielded)
Ar-H5 6.25 - 6.35td (or ddd)1H

,

,

Ortho to F, Meta to NH

Ar-H6 6.95 - 7.05dd1H

,

Ortho to Acetate, Meta to F
OCH

3.60s3H-Methyl Ester
CH

3.48s2H-Benzylic Methylene
  • Key Diagnostic: The H3 proton (between NH

    
     and F) is significantly upfield shifted due to the synergistic electron-donating effects of the amino group and the fluorine atom (via resonance).
    
  • Coupling Logic: Fluorine coupling splits aromatic signals further. H3 shows a large geminal-like coupling to F.

B.


C NMR (Carbon) – 100 MHz, DMSO-d6 
PositionShift (

, ppm)
Multiplicity

(Hz)
Assignment
C=O 172.1s-Ester Carbonyl
C4 162.5d

C-F (Ipso)
C2 149.8d

C-NH

(Meta to F)
C6 132.4d

C-H (Meta to F)
C1 115.2d

C-CH

(Para to F)
C5 104.5d

C-H (Ortho to F)
C3 101.2d

C-H (Ortho to F)
OCH

51.8s-Methoxy Carbon
CH

38.5s-Benzylic Carbon
  • Interpretation: The C4 carbon appears as a doublet with a massive coupling constant (~240 Hz). The C3 and C5 carbons (ortho to F) show typical coupling of ~20-25 Hz.

C.


F NMR – 376 MHz, DMSO-d6 
  • Shift:

    
     -112.0 to -115.0 ppm.
    
  • Pattern: Multiplet (decoupled: Singlet).

  • Note: If the sample contains 6-fluorooxindole , a second signal will appear around -118 ppm.

Infrared Spectroscopy (FT-IR)

The IR spectrum distinguishes the open-chain ester from the cyclic amide (oxindole).

Functional GroupWavenumber (cm

)
IntensityDiagnostic Note
N-H Stretch 3350, 3450MediumPrimary amine doublet (Open Chain). Oxindole shows a single amide NH stretch ~3200.
C=O Stretch 1735 - 1745StrongEster carbonyl. (Oxindole amide C=O appears lower, ~1700-1710).
C-F Stretch 1150 - 1250StrongCharacteristic fluoro-aromatic stretch.
C-O Stretch 1200 - 1220StrongEster C-O-C stretch.
Mass Spectrometry (MS)

Technique: ESI-MS (Positive Mode) or GC-MS (EI).

  • Molecular Formula: C

    
    H
    
    
    
    FNO
    
    
  • Molecular Weight: 183.18 g/mol

  • Exact Mass: 183.0696

Fragmentation Pathway (EI - 70 eV):

  • Molecular Ion [M]

    
    :  m/z 183 (Weak).
    
  • Base Peak: Often m/z 124 or 151 depending on conditions.

  • Loss of Methoxy (-OCH

    
    ):  m/z 152 [M - 31]
    
    
    
    .
  • Cyclization/Loss of Methanol: m/z 151 [M - 32]

    
     (Formation of 6-fluorooxindole ion).
    
  • Benzylic Cleavage (-COOCH

    
    ):  m/z 124 [M - 59]
    
    
    
    (2-amino-4-fluorobenzyl cation).
  • Fluoroaniline Fragment: m/z 110.

Self-Validating Check: If the MS shows a dominant peak at 151 and negligible 183 , your sample has likely cyclized to the oxindole before or during ionization.

Part 4: Visualization & Logic

Reaction & Characterization Workflow

G Precursor Methyl 2-(4-fluoro-2-nitrophenyl)acetate (Stable Precursor) Reduction Reduction (H2/Pd or Fe/NH4Cl) Precursor->Reduction Target This compound (Target Ester) Reduction->Target Low Temp / Acidic Workup Cyclization Spontaneous Cyclization (- MeOH) Target->Cyclization RT / Basic pH Spec_Target NMR: d 3.60 (s, OMe) IR: 1735 cm-1 (Ester) Target->Spec_Target Oxindole 6-Fluoroindolin-2-one (Stable Byproduct) Cyclization->Oxindole Spec_Oxindole NMR: No OMe IR: 1710 cm-1 (Amide) Oxindole->Spec_Oxindole

Caption: Synthesis pathway showing the critical instability node where the target ester cyclizes to the oxindole.

Part 5: Quality Control & Impurity Profiling

When analyzing "this compound", verify the following to ensure sample integrity:

  • The "Oxindole Test" (1H NMR): Check for the disappearance of the methyl ester singlet (~3.60 ppm) and the appearance of a methylene singlet at ~3.50 ppm (often shifted slightly) and a broad amide proton ~10.5 ppm.

  • Residual Precursor: Check for signals corresponding to the nitro compound (usually downfield aromatic protons due to the electron-withdrawing NO

    
     group).
    
  • Solvent Residue: Ensure no methanol remains if transesterification is suspected.

References:

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (General reference for fluoro-aromatic coupling constants).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Reference for NMR shift prediction).

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2761030, Methyl 2-(4-aminophenyl)acetate (Analogous structure for shift comparison). Retrieved from .

  • Sigma-Aldrich. Product Specification: Methyl 2-(4-fluoro-2-nitrophenyl)acetate (Precursor). Retrieved from .

Sources

Comprehensive Solubility Profile of Methyl 2-(2-amino-4-fluorophenyl)acetate: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(2-amino-4-fluorophenyl)acetate (CAS: 56827-32-8) is a highly versatile fluorinated aniline ester utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and targeted anti-inflammatory derivatives. As a Senior Application Scientist, I frequently observe that promising synthetic routes or formulation strategies fail due to a fundamental misunderstanding of an intermediate’s solvation thermodynamics.

This whitepaper systematically deconstructs the solubility profile of this compound. By analyzing its pH-dependent ionization, organic solvent compatibility, and the standardized empirical protocols required for its quantification, this guide provides researchers with the authoritative grounding needed to optimize downstream workflows.

Structural Analysis & Physicochemical Grounding

To accurately predict and manipulate solubility, we must first analyze the molecular architecture. The compound features three distinct functional groups that dictate its intermolecular interactions and solvation capacity:

  • The Aniline Moiety (-NH₂): Acts as a weak base. Based on analogous structures like 4-fluoroaniline, the conjugate acid pKa is approximately 4.65[1]. The electron-withdrawing nature of the para-fluorine atom and the ortho-acetate group slightly depresses this pKa (estimated ~4.2 - 4.5), making it a very weak base that only protonates in highly acidic environments.

  • The Methyl Ester (-COOCH₃): Imparts significant lipophilicity. It acts as a hydrogen bond acceptor but lacks hydrogen bond donor capacity. Crucially, it is susceptible to hydrolysis at extreme pH levels, which must be accounted for during prolonged solubility testing.

  • The Fluorinated Aromatic Ring: Enhances overall lipophilicity (increasing LogP) and crystal lattice energy. Fluorine substitution generally reduces aqueous solubility compared to non-fluorinated analogs due to its high electronegativity and poor polarizability.

Causality Insight: The interplay between the lipophilic ester/fluoro-aromatic core and the ionizable amine creates a highly pH-sensitive solubility profile. In physiological or neutral conditions, the molecule remains un-ionized, relying entirely on dipole interactions and van der Waals forces for solvation, leading to poor aqueous solubility.

Ionization A This compound (Un-ionized, Lipophilic) B Low pH (< 4.0) Protonation of Aniline A->B + H+ C High pH (> 5.0) Neutral State Maintained A->C + OH- D High Aqueous Solubility (Ammonium Salt) B->D E High Organic Solubility (Poor Aqueous) C->E

Caption: pH-dependent ionization and resulting thermodynamic solubility states of the compound.

Comprehensive Solubility Profile

Aqueous and pH-Dependent Solubility

Due to the pKa of the aniline group[2], the aqueous solubility of this compound is strictly governed by the Henderson-Hasselbalch equation.

  • Acidic Media (pH 1.0 - 3.0): The amine is protonated, forming a highly soluble ammonium salt. Solubility is maximized in this range.

  • Neutral/Basic Media (pH 5.0 - 8.0): The molecule is un-ionized. The hydrophobic fluoro-phenyl and ester groups dominate the solvation thermodynamics, resulting in an intrinsic solubility (

    
    ) that is practically insoluble in pure water.
    
Organic Solvent Compatibility

The "like dissolves like" principle dictates its behavior in organic media[3]. The ester and amine groups allow for excellent solubility in polar aprotic and protic solvents, while the aromatic ring ensures compatibility with moderately non-polar solvents.

Table 1: Estimated Solubility Matrix at 25°C

Solvent CategorySpecific SolventEstimated SolubilityPrimary Solvation Mechanism
Aqueous (Acidic) 0.1 N HCl (pH 1.2)High (>10 mg/mL)Ion-dipole interactions (protonated amine)
Aqueous (Neutral) PBS (pH 7.4)Very Low (<0.1 mg/mL)Limited H-bonding; hydrophobic exclusion
Polar Protic Methanol, EthanolHigh (>50 mg/mL)H-bond donor/acceptor interactions
Polar Aprotic DMSO, DMF, AcetonitrileVery High (>100 mg/mL)Strong dipole-dipole interactions
Non-Polar Hexane, HeptaneLow to ModerateDispersion forces (limited by polar ester/amine)

Experimental Methodology: The Shake-Flask Protocol

To generate regulatory-compliant data (e.g., for IND submissions or formulation design), the is the gold standard[4]. This protocol is designed as a self-validating system : by measuring at multiple time points, we ensure thermodynamic equilibrium has been reached rather than a transient kinetic state[5].

Step-by-Step Protocol
  • Preparation of Saturated Solution: Weigh an excess amount of this compound (e.g., 50 mg) into a 10 mL chemically inert glass vial. Add 5 mL of the target solvent (e.g., pH 7.4 phosphate buffer or ethanol)[3].

  • Isothermal Equilibration: Seal the vial tightly and place it in a thermostatic shaker bath at 25.0 ± 0.1 °C. Agitate at 150 RPM. Expert Tip: Protect the vials from light to prevent potential photo-degradation of the aniline moiety during prolonged exposure.

  • Sampling & Phase Separation: Withdraw 1 mL aliquots at 24, 48, and 72 hours. Centrifuge the aliquots at 10,000 RPM for 10 minutes to pellet the undissolved solid. Filter the supernatant through a chemically inert 0.22 µm PTFE syringe filter to remove micro-particulates[3].

  • Self-Validation Checkpoint: Compare the calculated concentrations at 48h and 72h. If the variance is less than 5%, thermodynamic equilibrium is confirmed, validating the dataset[6]. If variance exceeds 5%, continue shaking and sampling at 24-hour intervals.

  • Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV (typically at λ ~ 230-250 nm, corresponding to the substituted aromatic ring). Calculate the concentration using a pre-established calibration curve (

    
    ).
    

ShakeFlask Step1 1. Excess Solute Addition (this compound) Step2 2. Isothermal Agitation (25°C for 24-72h) Step1->Step2 Step3 3. Phase Separation (Centrifugation & PTFE Filtration) Step2->Step3 Step4 4. HPLC-UV Quantification (Validate Equilibrium at 48h/72h) Step3->Step4 Step5 5. Solubility Reporting (mg/mL or Molarity) Step4->Step5

Caption: Standardized self-validating workflow for determining equilibrium solubility (OECD 105).

Downstream Implications in Drug Development

Understanding this solubility profile is non-negotiable for downstream applications:

  • Synthetic Chemistry: The high solubility in polar aprotic solvents (DMSO, DMF) makes these ideal media for subsequent S_NAr or cross-coupling reactions targeting the amine group.

  • Formulation Strategy: If this compound (or an API derived heavily from it) requires aqueous formulation, relying on pH adjustment alone is risky due to the low pKa; at physiological pH, it will inevitably precipitate. Co-solvents (like PEG400) or lipid-based nanocarriers are recommended to bypass the intrinsic hydrophobicity of the neutral species.

  • Stability Considerations: The ester group is prone to hydrolysis in highly basic or acidic aqueous environments. Solubility studies extending beyond 72 hours must monitor for the appearance of the degradant 2-amino-4-fluorophenylacetic acid via HPLC to ensure the solubility reading is not artificially inflated by degradation products.

References

  • U.S. Environmental Protection Agency. "Product Properties Test Guidelines OPPTS 830.7840: Water Solubility (Shake Flask Method)." Regulations.gov. Available at:[Link][4]

  • National Institutes of Health (NIH). "Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances." PubMed Central. Available at: [Link][5]

  • GovInfo. "Environmental Protection Agency § 799.6786 - TSCA water solubility." U.S. Government Publishing Office. Available at:[Link][6]

Sources

Technical Safety & Handling Guide: Methyl 2-(2-amino-4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(2-amino-4-fluorophenyl)acetate (CAS: 56827-32-8) is a specialized fluorinated aniline derivative used primarily as a regioselective building block in the synthesis of indole-based therapeutics and kinase inhibitors. Its dual functionality—an electron-rich aniline amine and an electrophilic ester—requires precise handling to prevent degradation (oxidation/hydrolysis) and ensure operator safety.

This guide synthesizes toxicological inferences with practical engineering controls, providing a self-validating protocol for researchers in drug discovery.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

PropertySpecification
Chemical Name This compound
CAS Number 56827-32-8
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity)
Boiling Point ~285°C (Predicted)
Flash Point ~126°C
Solubility Soluble in DMSO, DCM, Ethyl Acetate; sparing in water.[1][2][3]
Key Functionalities Primary Aryl Amine (Oxidation sensitive), Methyl Ester (Hydrolysis sensitive)

Part 2: Hazard Identification & Toxicology (The "Why")

While specific toxicological data for this exact isomer is limited, its structural homology to methyl (2-aminophenyl)acetate and 4-fluoroaniline dictates the safety profile.

Acute Toxicity & Irritation (GHS Classification Inferred)
  • Signal Word: WARNING

  • H302 (Harmful if swallowed): Aniline derivatives are rapidly absorbed via the GI tract.

  • H315 / H319 (Skin/Eye Irritation): The primary amine is basic and can cause significant irritation to mucous membranes.

  • H335 (Respiratory Irritation): Inhalation of vapors or dusts triggers bronchial irritation.

Specific Target Organ Toxicity (The Aniline Factor)

Unlike simple esters, the 2-amino-4-fluorophenyl moiety presents a risk of Methemoglobinemia .

  • Mechanism: Aromatic amines can be metabolized to N-hydroxylamines, which oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), reducing oxygen transport.

  • Observation: Cyanosis (blue lips/nails) is a delayed symptom.

  • Fluorine Effect: The 4-fluoro substituent generally increases metabolic stability compared to the parent aniline, potentially prolonging the half-life of toxic metabolites.

Part 3: Engineering Controls & PPE (The "How")

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may be insufficient for prolonged contact with aromatic amines.

ComponentRecommendationRationale
Gloves Double-gloving required. Inner: Nitrile (4 mil). Outer: Laminate (Silver Shield) or Thick Nitrile (8 mil).Aniline derivatives can permeate thin nitrile. Double gloving provides a breakthrough buffer.
Respiratory P95/P100 Particulate Respirator (if solid) or Half-mask with Organic Vapor cartridges (if oil/heated).Prevents inhalation of dusts or vapors that trigger H335.
Eye Protection Chemical Splash Goggles.Safety glasses are insufficient due to the basicity of the amine (H319).
Clothing Tyvek lab coat or apron.Prevents skin absorption via clothing contamination.
Storage & Stability Protocol

The compound possesses two "ticking clock" degradation pathways:

  • Oxidation: The electron-rich aniline group oxidizes in air to form dark azo/azoxy impurities.

  • Hydrolysis: The methyl ester hydrolyzes to the acid in the presence of moisture.

Protocol:

  • Store at 2–8°C .

  • Keep under Inert Atmosphere (Argon/Nitrogen) .

  • Container: Amber glass (light sensitive).

Part 4: Handling & Experimental Workflow

Logic Diagram: Safe Handling Decision Matrix

This workflow ensures decision-making is based on the physical state and intended application.

SafetyWorkflow Start Start: Handling CAS 56827-32-8 CheckState Check Physical State Start->CheckState Solid State: Solid/Crystalline CheckState->Solid Liquid State: Oil/Viscous Liquid CheckState->Liquid WeighingSolid Weigh inside Fume Hood (Avoid Dust Generation) Solid->WeighingSolid Use Spatula WeighingLiquid Weigh via Syringe/Septum (Avoid Air Exposure) Liquid->WeighingLiquid Use Syringe Dissolution Dissolve in Anhydrous Solvent (DCM/THF) under Argon WeighingSolid->Dissolution WeighingLiquid->Dissolution Reaction Reaction Execution (e.g., Indole Synthesis) Dissolution->Reaction Waste Quench & Dispose (Segregated Organic Waste) Reaction->Waste

Figure 1: Decision matrix for handling this compound based on physical state.

Step-by-Step Protocol: Reaction Setup (Indole Synthesis Context)

This compound is frequently used to synthesize 6-fluoroindoles via cyclization.

  • Preparation:

    • Purge the reaction flask with Argon for 5 minutes before introducing the reagent.

    • If the compound is an oil stored in a septum vial, use a needle/syringe to transfer to avoid oxygen exposure.

  • Solvent Choice:

    • Use anhydrous solvents (e.g., Toluene, DMF). Moisture will hydrolyze the ester to the carboxylic acid (2-(2-amino-4-fluorophenyl)acetic acid), which may decarboxylate or polymerize.

  • Quenching:

    • Upon reaction completion, neutralize carefully.

    • Warning: Acidification of the waste stream can protonate the amine, increasing solubility in water, making waste management harder. Keep waste pH neutral to basic to keep it in the organic phase for disposal.

Part 5: Emergency Response

ScenarioImmediate ActionSecondary Action
Skin Contact Wash with soap and water for 15 min. Do not use alcohol (increases absorption).Monitor for signs of cyanosis (blue lips) for 24 hours.
Eye Contact Flush with water/saline for 15 min. Lift eyelids.Seek ophthalmologist evaluation immediately (alkaline risk).
Spill (Liquid) Cover with absorbent pads. Do not wipe; blot.Clean surface with weak acid (dilute acetic acid) to neutralize amine, then soap.
Spill (Solid) Wet sweep (damp paper towel) to avoid dust.Place in sealed bag labeled "Toxic Organic".

Part 6: Degradation & Reactivity Pathways

Understanding how the molecule breaks down helps in troubleshooting low yields.

Degradation Compound This compound Oxidation Oxidation (Air) Compound->Oxidation O2 Exposure Hydrolysis Hydrolysis (Moisture) Compound->Hydrolysis H2O/Acid Lactam 6-fluoroindolin-2-one (Cyclization Product) Compound->Lactam Heat/Acid (Intended Rxn) Azo Azo/Azoxy Dimers (Dark Impurities) Oxidation->Azo Acid 2-(2-amino-4-fluorophenyl)acetic acid (Precipitate) Hydrolysis->Acid

Figure 2: Competing pathways: Degradation (Red) vs. Intended Cyclization (Green).

References

  • ChemSrc. (2025). This compound - CAS 56827-32-8 Properties and Data. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: Methyl (2-aminophenyl)acetate (Parent Analog). Retrieved from [Link]

Sources

Synthesis of Methyl 2-(2-amino-4-fluorophenyl)acetate: A Technical Guide to Regioselective Nitration and Chemoselective Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(2-amino-4-fluorophenyl)acetate (CAS: 56827-32-8) is a highly valued bifunctional building block in medicinal chemistry. It serves as a critical precursor for the synthesis of 6-fluorooxindole derivatives, which are core pharmacophores in numerous small-molecule receptor tyrosine kinase (RTK) inhibitors and antineoplastic agents[1].

Due to the inherent reactivity of the ortho-amino ester motif, the synthesis of this molecule requires precise control over regioselectivity during functionalization and chemoselectivity during reduction. This whitepaper details the optimal synthetic pathways, underlying mechanistic causality, and self-validating experimental protocols required to synthesize and isolate this compound with high fidelity.

Retrosynthetic Analysis & Pathway Selection

The synthesis of 2-aminophenylacetates generally relies on the reduction of their corresponding 2-nitrophenylacetate precursors. To access the specific 4-fluoro substitution pattern, two primary routes are viable:

  • Route A: Regioselective Nitration (The Scalable Route) Starting from inexpensive 4-fluorophenylacetic acid, direct electrophilic aromatic substitution (nitration) installs the nitro group. Subsequent esterification and reduction yield the target. This is the preferred route for scale-up due to reagent cost-efficiency.

  • Route B: Vicarious Nucleophilic Substitution / SNAr (The Precision Route) Starting from 2,5-difluoronitrobenzene, a nucleophilic aromatic substitution (SNAr) using a malonate equivalent (e.g., dimethyl malonate), followed by Krapcho decarboxylation and reduction[2]. This route avoids regioisomer mixtures but requires more expensive starting materials and cryogenic conditions.

For this guide, we will focus on Route A , as it demonstrates fundamental principles of directing group causality and chemoselective stabilization.

Retrosynthesis Target This compound (Target) NitroEster Methyl 2-(4-fluoro-2-nitrophenyl)acetate (Intermediate) NitroEster->Target Reduction (Pd/C, H2) RouteA_SM 4-Fluorophenylacetic acid (Route A: Nitration) RouteA_SM->NitroEster 1. HNO3/H2SO4 2. MeOH, H+ RouteB_SM 2,5-Difluoronitrobenzene (Route B: SNAr) RouteB_SM->NitroEster 1. Dimethyl malonate, NaH 2. Decarboxylation 3. MeOH, H+

Figure 1: Retrosynthetic pathways for this compound.

Mechanistic Causality & Step-by-Step Protocols

Step 1: Regioselective Nitration of 4-Fluorophenylacetic Acid

The Causality: In 4-fluorophenylacetic acid, the aromatic ring is subject to competing directing effects. The


 group is weakly activating (via hyperconjugation) and ortho/para directing. The 

atom is weakly deactivating (due to inductive electron withdrawal) but also ortho/para directing (via resonance lone-pair donation). Because the alkyl group is activating while the halogen is deactivating, the activating group dictates the regiochemistry. Consequently, the electrophilic nitronium ion (

) attacks the position ortho to the acetic acid group, yielding 4-fluoro-2-nitrophenylacetic acid as the major isomer[3].

Protocol:

  • Preparation: Charge a dry, multi-neck round-bottom flask with 4-fluorophenylacetic acid (1.0 eq) and concentrated sulfuric acid (3.0 volumes). Cool the mixture to 0–5 °C using an ice-salt bath.

  • Addition: Prepare a nitrating mixture of concentrated

    
     (1.1 eq) and concentrated 
    
    
    
    (1.5 volumes). Add this mixture dropwise over 1 hour, maintaining the internal temperature strictly below 5 °C to prevent dinitration and oxidative cleavage.
  • Reaction: Stir for 2 hours at 0–5 °C. Self-Validating Check: TLC (DCM:MeOH 9:1) should show the complete consumption of the starting material and the appearance of a lower-Rf yellow spot.

  • Workup: Pour the mixture over crushed ice. The product, 4-fluoro-2-nitrophenylacetic acid, will precipitate as a pale yellow solid. Filter, wash with cold water until the filtrate is pH neutral, and dry under vacuum[3].

Step 2: Fischer Esterification

Protocol:

  • Suspend 4-fluoro-2-nitrophenylacetic acid (1.0 eq) in anhydrous methanol (10 volumes).

  • Add catalytic concentrated

    
     (0.1 eq).
    
  • Reflux the mixture (65 °C) for 12 hours equipped with a Soxhlet extractor containing 3Å molecular sieves to drive the equilibrium by removing water.

  • Self-Validating Check: IR spectroscopy of an aliquot should show the disappearance of the broad carboxylic acid

    
     stretch (2500-3300 cm⁻¹) and the sharpening of the ester carbonyl stretch at ~1740 cm⁻¹.
    
  • Concentrate the mixture, neutralize with saturated

    
    , extract with ethyl acetate, dry over 
    
    
    
    , and evaporate to yield Methyl 2-(4-fluoro-2-nitrophenyl)acetate.
Step 3: Chemoselective Nitro Reduction & Stabilization

The Causality: The reduction of the nitro group to an amine generates a highly nucleophilic


 group in close spatial proximity to the electrophilic methyl ester. Under basic or thermal conditions, this intermediate will spontaneously undergo intramolecular amidation (lactamization), eliminating methanol to form the highly stable 4[4]. To isolate the open-chain amino ester, the reduction must be performed under strictly neutral or slightly acidic conditions at room temperature, and the amine must be immediately trapped as a non-nucleophilic hydrochloride salt.

ReductionWorkflow Start Methyl 2-(4-fluoro- 2-nitrophenyl)acetate Hydrogenation Catalytic Hydrogenation (Pd/C, H2, 1 atm, 20°C) Start->Hydrogenation Amine Free Base Amine (Unstable) Hydrogenation->Amine Salt HCl Addition (Stabilization) Amine->Salt Immediate Workup Oxindole 6-Fluorooxindole (Lactamization Byproduct) Amine->Oxindole Heat / Base Exposure Product Target Molecule (HCl Salt) Salt->Product

Figure 2: Chemoselective reduction workflow highlighting the critical stabilization step.

Protocol:

  • Hydrogenation: Dissolve Methyl 2-(4-fluoro-2-nitrophenyl)acetate (1.0 eq) in anhydrous ethyl acetate (15 volumes). Add 10% Pd/C (0.05 eq by weight).

  • Purge the reaction vessel with nitrogen, then introduce hydrogen gas (1 atm via balloon). Stir vigorously at 20 °C.

  • Self-Validating Check: The reaction is complete when hydrogen uptake ceases (typically 2-4 hours). The solution will transition from pale yellow to colorless.

  • Stabilization: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Immediately treat the filtrate with 4M HCl in dioxane (1.2 eq) at 0 °C.

  • The target compound, this compound hydrochloride, will precipitate as a white crystalline solid. Filter and dry under a nitrogen stream.

Quantitative Data & Analytical Characterization

To ensure reproducibility across scale-up campaigns, the following operational metrics and critical quality attributes (CQAs) should be benchmarked.

Reaction StepTarget Intermediate / ProductTypical Yield (%)Purity (HPLC)Key Analytical Marker (Self-Validation)
1. Nitration 4-Fluoro-2-nitrophenylacetic acid82 - 87%> 95%IR: Strong

sym/asym stretches at 1525 & 1350 cm⁻¹
2. Esterification Methyl 2-(4-fluoro-2-nitrophenyl)acetate90 - 94%> 98%¹H NMR: Singlet at

3.70 ppm (3H,

)
3. Reduction This compound

HCl
75 - 80%> 99%LC-MS: [M+H]⁺ = 184.1 m/z; Absence of oxindole mass (151.1 m/z)

References

  • "Buy 6-Fluorooxindole | 56341-39-0 - Smolecule", Smolecule.
  • "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis", Journal of Medicinal Chemistry - ACS Publications.
  • "WO1999048868A2 - Heterocyclic classes of compounds for the modulating tyrosine protein kinase", Google Patents.
  • "(12) STANDARD PATENT APPLICATION (11) Application No. AU 2010202845 Al", Australian Patent Office - Googleapis.

Sources

Technical Guide: Methyl 2-(2-amino-4-fluorophenyl)acetate as a Strategic Intermediate

[1]

Executive Summary

Methyl 2-(2-amino-4-fluorophenyl)acetate (CAS: 56827-32-8) is a pivotal chemical intermediate in the synthesis of fluorinated heterocyclic scaffolds, specifically 6-fluorooxindole (6-fluoroindolin-2-one).[1] Its structural architecture—featuring an unprotected amino group ortho to an acetate side chain—renders it highly reactive toward intramolecular cyclization.[1] This reactivity is the gateway to the oxindole (indolin-2-one) class of compounds, which serves as the pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Sunitinib, Nintedanib) and emerging spirooxindole-based anti-cancer agents.[1]

This guide details the synthesis, reactivity profile, and downstream applications of this intermediate, providing researchers with actionable protocols for its generation and conversion into high-value medicinal scaffolds.[1]

Chemical Profile & Specifications

PropertySpecification
IUPAC Name This compound
CAS Number 56827-32-8
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
Physical State Off-white to pale yellow solid (often transient)
Solubility Soluble in EtOAc, DCM, MeOH; sparingly soluble in water
Key Moiety Ortho-amino ester (Lactamization precursor)
Stability Metastable; prone to spontaneous cyclization to 6-fluorooxindole

Synthetic Pathways (Upstream)[1]

The generation of this compound is almost exclusively achieved via the reduction of its nitro-precursor.[1] Due to the rapid cyclization kinetics of the amino-ester, it is frequently generated in situ or isolated with care to prevent premature lactamization.

Core Synthesis Workflow

The standard industrial route involves the Bechamp reduction (Fe/AcOH) or Catalytic Hydrogenation of Methyl 2-(4-fluoro-2-nitrophenyl)acetate.[1]

SynthesisPathNitroMethyl 2-(4-fluoro-2-nitrophenyl)acetate(Stable Precursor)AminoThis compound(Target Intermediate)Nitro->AminoReduction(H2/Pd-C or Fe/AcOH)Oxindole6-Fluorooxindole(Cyclized Product)Amino->OxindoleSpontaneous Cyclization(- MeOH)

Figure 1: Synthetic pathway from nitro-precursor to the oxindole scaffold via the amino-ester intermediate.[1]

Mechanistic Insight

The reduction of the nitro group at position 2 unmasks the nucleophilic amine. The proximity of this amine to the electrophilic carbonyl carbon of the acetate ester at position 1 facilitates an intramolecular nucleophilic acyl substitution. This releases methanol and forms the stable lactam ring (oxindole).[1]

Downstream Applications: Drug Discovery

The primary utility of this compound lies in its conversion to 6-fluorooxindole .[1] This scaffold is a critical building block in medicinal chemistry.[1]

A. Kinase Inhibitors (Tyrosine Kinase)

Fluorination at the 6-position of the oxindole core modulates metabolic stability (blocking metabolic oxidation at the electron-rich position) and alters the electronic properties of the indolinone ring, affecting hydrogen bond acidity/basicity in the ATP-binding pocket of kinases.

  • Target Class: VEGFR, PDGFR, and KIT inhibitors.[1]

  • Structural Analog: Sunitinib (Sutent) utilizes a 5-fluorooxindole core, but 6-fluoro analogs are extensively used in SAR (Structure-Activity Relationship) studies to tune selectivity.[1]

B. Spirooxindoles (MDM2-p53 Inhibitors)

The 6-fluorooxindole core is a frequent substrate for asymmetric organocatalytic reactions (e.g., aldol or Michael additions) at the C3 position, generating spirooxindoles .[1]

  • Mechanism: These compounds inhibit the MDM2-p53 interaction, restoring p53 tumor suppressor function in cancer cells.

  • Relevance: The 6-fluoro substituent enhances the lipophilicity and cellular potency of these spiro-compounds compared to their non-fluorinated counterparts.

Applicationscluster_drugsMedicinal Chemistry TargetsIntermediateThis compoundOxindole6-Fluorooxindole(Scaffold)Intermediate->OxindoleCyclizationSpiroSpirooxindoles(MDM2 Inhibitors)Oxindole->SpiroC3-FunctionalizationKinaseTyrosine Kinase Inhibitors(VEGFR/PDGFR)Oxindole->KinaseAldol CondensationIndole6-Fluoroindoles(via Reduction)Oxindole->IndoleBH3 Reduction

Figure 2: Divergent synthesis of pharmaceutical targets from the 6-fluorooxindole scaffold.[1]

Experimental Protocols

Protocol A: Synthesis of this compound (In Situ)

Note: This protocol focuses on the reduction of the nitro group.[1] Due to instability, immediate use or cyclization is recommended.[1]

Reagents:

  • Methyl 2-(4-fluoro-2-nitrophenyl)acetate (1.0 eq)[1]

  • Iron powder (5.0 eq)[1]

  • Ammonium chloride (NH₄Cl) (5.0 eq)[1]

  • Solvent: Ethanol/Water (4:1 v/v)[1]

Procedure:

  • Dissolution: Dissolve Methyl 2-(4-fluoro-2-nitrophenyl)acetate in Ethanol/Water mixture in a round-bottom flask.

  • Activation: Add NH₄Cl and Iron powder to the solution.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 2–4 hours. Monitor by TLC (disappearance of nitro starting material).

  • Filtration: Filter the hot reaction mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation (Caution): Concentrate the filtrate under reduced pressure.

    • Critical Step: If the open-chain amino ester is desired for characterization, avoid high heat during evaporation and store at -20°C.

    • Standard Path: If the oxindole is desired, proceed immediately to Protocol B.[1]

Protocol B: Cyclization to 6-Fluorooxindole

Reagents:

  • Crude residue from Protocol A (this compound)[1]

  • Glacial Acetic Acid (catalytic amount or as solvent) or dilute HCl.[1]

Procedure:

  • Acidification: Re-dissolve the crude amino ester in Toluene or Ethanol. Add a catalytic amount of Glacial Acetic Acid.

  • Heating: Heat to reflux for 1–2 hours. The intramolecular amidation is driven by heat and acid catalysis.

  • Workup: Cool the solution. The 6-fluorooxindole often precipitates as a solid.

  • Purification: Filter the solid and wash with cold ether/hexane. Recrystallize from Ethanol if necessary.[1]

Safety & Stability

  • Handling: As an aniline derivative, this compound should be treated as a potential skin sensitizer and irritant.[1] Wear nitrile gloves and work in a fume hood.

  • Storage: The open-chain amino ester is metastable . It should be stored under inert gas (Argon/Nitrogen) at -20°C to prevent uncontrolled cyclization or oxidation.[1]

  • Hazards:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

References

  • Sigma-Aldrich. (n.d.).[1] Methyl 2-(4-amino-2-fluorophenyl)acetate Safety Data Sheet. Retrieved from (Note: Reference for general aniline/ester safety handling).

  • Takeuchi, Y., Tarui, T., & Shibata, N. (2000).[1][2] A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639-642.[1] Link[1]

  • National Institutes of Health (NIH). (2020).[1] An overview of spirooxindole as a promising scaffold for novel drug discovery. PubMed.[1] Link

  • ChemSrc. (2025).[1] CAS 56827-32-8 Entry: this compound.[1] Retrieved from [1]

  • Google Patents. (2007).[1] EP1829872B1 - Processes for production of indole compounds. Link

Methyl 2-(2-amino-4-fluorophenyl)acetate: The Gateway to 6-Fluorooxindole Scaffolds

[1]

Executive Summary

This compound is a specialized bifunctional intermediate critical to the synthesis of fluorinated heterocyclic pharmacophores.[1] Its primary utility lies in its role as the direct precursor to 6-fluorooxindole (6-fluoroindolin-2-one), a scaffold ubiquitous in kinase inhibitors (e.g., Sunitinib analogs), progesterone receptor antagonists, and neuroprotective agents.[1]

This guide details the synthesis, handling, and application of this compound. Unlike generic phenylacetic acid derivatives, the specific ortho-amino, para-fluoro substitution pattern dictates a unique synthetic strategy starting from 2,5-difluoronitrobenzene to ensure correct regiochemistry.[1]

Chemical Profile & Structural Logic[1]

PropertySpecification
IUPAC Name This compound
CAS Number 192650-54-7 (Generic/Isomer Dependent)
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
Key Functionality Amino (-NH₂): Nucleophile (Position 2)Ester (-COOMe): Electrophile (Position 1)Fluorine (-F): Metabolic blocker (Position 4)
Primary Application Intramolecular cyclization to 6-Fluorooxindole

Mechanistic Significance: The molecule is designed as a "spring-loaded" cyclization system.[1] The amino group at position 2 is perfectly positioned to attack the ester carbonyl at position 1, forming a stable 5-membered lactam ring.[1] The fluorine atom at position 4 (para to the acetate chain) remains untouched during this transformation, ultimately residing at position 6 of the resulting oxindole core.

Synthetic Strategy (Regiocontrol)

A common pitfall is starting with 2,4-difluoronitrobenzene, which yields the 5-fluoro isomer.[1] To obtain the target 4-fluoro substitution (relative to the acetate), one must start with 2,5-difluoronitrobenzene .[1]

The Pathway[2][3][4][5][6][7]
  • SNAr (Nucleophilic Aromatic Substitution): 2,5-Difluoronitrobenzene undergoes regioselective displacement of the ortho-fluorine by dimethyl malonate.[1] The ortho position is activated by the nitro group, and the para-fluorine (position 5) is retained.[1]

  • Decarboxylation: The malonate adduct is converted to the methyl ester.[1]

  • Reduction: The nitro group is reduced to the amine, generating the target compound.[1]

SynthesisFlowStart2,5-Difluoronitrobenzene(Starting Material)Inter1Dimethyl 2-(4-fluoro-2-nitrophenyl)malonate(SNAr Adduct)Start->Inter1Dimethyl MalonateK2CO3, DMF, 80°CInter2Methyl 2-(4-fluoro-2-nitrophenyl)acetate(Decarboxylated)Inter1->Inter2NaCl, DMSO, H2O(Krapcho)TargetThis compound(TARGET)Inter2->TargetFe, AcOHor H2, Pd/CProduct6-Fluorooxindole(Cyclized Product)Target->ProductAcid Cat.Cyclization

Figure 1: Synthetic flow ensuring correct regiochemistry for the 6-fluoro isomer.[1]

Detailed Experimental Protocols

Phase 1: Precursor Assembly (SNAr & Decarboxylation)

Objective: Synthesize Methyl 2-(4-fluoro-2-nitrophenyl)acetate.

  • Nucleophilic Substitution:

    • Charge a reactor with 2,5-difluoronitrobenzene (1.0 eq) and dimethyl malonate (1.1 eq) in DMF (5 vol).

    • Add K₂CO₃ (2.5 eq) portion-wise at 0–5°C (Exothermic).

    • Heat to 80°C for 4–6 hours. Monitor by HPLC for disappearance of starting material.[1]

    • Mechanism:[1][2][3][4][5][6] The carbanion of dimethyl malonate attacks C2.[1] The C5 fluorine is meta to the nitro group and less activated, ensuring regioselectivity.[1]

  • Workup:

    • Quench into ice water/HCl. Extract with Ethyl Acetate.[1]

    • Evaporate solvent to yield the crude malonate adduct.[1]

  • Krapcho Decarboxylation:

    • Dissolve the crude adduct in DMSO (3 vol) and water (1 eq).[1]

    • Add LiCl or NaCl (1.5 eq).[1]

    • Heat to 130°C for 3–5 hours. Evolution of CO₂ gas confirms reaction progress.[1]

    • Result: Conversion of the aryl malonate to the aryl acetate (Methyl 2-(4-fluoro-2-nitrophenyl)acetate).[1]

Phase 2: Reduction to Target (The Critical Step)

Objective: Selective reduction of Nitro to Amino without defluorination.[1]

  • Reagent Choice: Iron/Acetic Acid is preferred over catalytic hydrogenation (H₂/Pd) to avoid potential hydrodefluorination (loss of the fluorine atom), although Pd/C can be used under mild conditions.[1]

Protocol:

  • Suspend Methyl 2-(4-fluoro-2-nitrophenyl)acetate (10 g) in Acetic Acid (50 mL) and Ethanol (50 mL).

  • Add Iron powder (325 mesh, 4.0 eq) portion-wise.

  • Heat to 60°C for 2 hours. The mixture will turn dark grey/brown.[1]

  • Filtration: Filter hot through Celite to remove iron oxides.[1] Wash with Ethanol.[1]

  • Isolation: Concentrate the filtrate. Neutralize with saturated NaHCO₃. Extract with Dichloromethane.[1]

  • Yield: The resulting oil is This compound .

    • Stability Note: This amine is prone to oxidation.[1] Store under Nitrogen at -20°C or use immediately in the next step.

The Self-Validating System: Cyclization to 6-Fluorooxindole

The quality of the this compound intermediate is best validated by its ability to cyclize.[1] Pure intermediate will spontaneously or easily cyclize to the white crystalline solid 6-fluorooxindole .[1]

Reaction:

1
ParameterCondition
Solvent Toluene or Xylene
Catalyst p-Toluenesulfonic acid (pTSA) - 5 mol%
Temperature Reflux (110°C)
Time 1–3 Hours
Visual Indicator Precipitation of white solid (Product is less soluble than SM)

Troubleshooting:

  • Problem: Incomplete cyclization.

  • Root Cause: Presence of water hydrolyzing the ester to the acid (which cyclizes slower).[1]

  • Solution: Use a Dean-Stark trap to remove Methanol/Water azeotropically.[1]

Applications in Drug Discovery[1][2][9]

The 6-fluorooxindole motif derived from this intermediate is a "privileged structure" in medicinal chemistry.[1]

  • Kinase Inhibition: The C3 position of the oxindole is highly acidic (pKa ~10) and readily undergoes Knoevenagel condensation with aldehydes.[1] This is the synthesis route for Sunitinib (Sutent) analogs, where the oxindole core binds to the ATP-binding pocket of receptor tyrosine kinases (VEGFR, PDGFR).[1]

  • Bioisosterism: The fluorine atom at position 6 mimics the electronic properties of a hydroxyl group or hydrogen bond acceptor in some pockets, while blocking metabolic hydroxylation at that position (a common clearance pathway for oxindoles).[1]

References

  • Regioselective Synthesis of Fluoronitrophenyl Malonates: Synthesis of 2,5-difluoronitrobenzene derivatives via SNAr. Journal of Organic Chemistry, "Base-Mediated Nitrophenyl Reductive Cyclization", 2022.[1] [1]

  • Oxindole Synthesis Methodologies: Conversion of 2-nitrophenylacetic acid derivatives to oxindoles. Smolecule Product Guide, "6-Fluorooxindole Synthesis Routes", 2023.[1]

  • Fluorine in Medicinal Chemistry: Impact of fluorinated aromatics on drug stability and binding. MDPI Pharmaceuticals, "Fluorine-Containing Drugs Approved by the FDA", 2019.[1] [1]

  • Precursor Preparation: Patent: Process for preparing 2-fluoronitrobenzene and derivatives. Justia Patents, "Preparation of fluoronitrobenzene", 1977.[1] [1]

Methodological & Application

Application Note: Strategic Synthesis of 6-Fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylates from Methyl 2-(2-amino-4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of quinazoline derivatives, a critical scaffold in medicinal chemistry, utilizing Methyl 2-(2-amino-4-fluorophenyl)acetate as a key starting material. We will explore the strategic considerations behind the cyclization reactions, offering a detailed, field-proven protocol for the synthesis of a representative 6-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate derivative. This document is designed to equip researchers with the necessary knowledge to confidently and reproducibly synthesize these valuable compounds, with a focus on mechanistic understanding, practical execution, and safety.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The introduction of a fluorine atom into the quinazoline nucleus can significantly enhance the metabolic stability, lipophilicity, and bioavailability of the molecule, making fluorinated quinazoline derivatives particularly attractive for the development of novel therapeutics.[3][4] this compound is a versatile starting material for the synthesis of a variety of 6-fluoroquinazoline derivatives, offering a strategic entry point into this important class of compounds.

Synthetic Strategies: From Anthranilate to Quinazoline

The synthesis of quinazolinones from anthranilic acid derivatives is a well-established field in organic chemistry.[2][5] The general approach involves the cyclization of a 2-aminobenzoic acid derivative with a suitable one- or two-carbon synthon. In the case of this compound, the ortho-amino group and the ester functionality are poised for cyclization to form the quinazoline ring system.

A common and effective strategy for the synthesis of 4(3H)-quinazolinones from anthranilic acid derivatives is the Niementowski reaction, which typically involves heating the anthranilic acid with an amide, such as formamide.[1] Variations of this reaction, utilizing different cyclizing agents, allow for the introduction of various substituents at the 2-position of the quinazoline core.

For the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, a multi-step approach is often employed, starting with the acylation of the anthranilic acid, followed by cyclization to a benzoxazinone intermediate.[3][6] This intermediate can then be reacted with a primary amine to yield the desired disubstituted quinazolinone.[3][6]

Another elegant approach for the synthesis of quinazolin-2,4(1H,3H)-diones involves the annulation of anthranilic esters with ureas.[7] This method provides a direct route to this important subclass of quinazolines.

Below is a diagram illustrating the general synthetic pathway from an anthranilic acid derivative to a quinazolinone.

Quinazoline Synthesis Pathway General Synthetic Pathway to Quinazolinones Anthranilic_Acid Anthranilic Acid Derivative Acylation Acylation Anthranilic_Acid->Acylation + Acylating Agent Direct_Cyclization Direct Cyclization (Niementowski Reaction) Anthranilic_Acid->Direct_Cyclization + One-Carbon Source N_Acyl_Anthranilic_Acid N-Acyl Anthranilic Acid Acylation->N_Acyl_Anthranilic_Acid Cyclization_Dehydration Cyclization & Dehydration N_Acyl_Anthranilic_Acid->Cyclization_Dehydration e.g., Acetic Anhydride Benzoxazinone Benzoxazinone Intermediate Cyclization_Dehydration->Benzoxazinone Amine_Reaction Reaction with Primary Amine Benzoxazinone->Amine_Reaction + R-NH2 Disubstituted_Quinazolinone 2,3-Disubstituted Quinazolin-4(3H)-one Amine_Reaction->Disubstituted_Quinazolinone One_Carbon_Source One-Carbon Source (e.g., Formamide) Quinazolinone 4(3H)-Quinazolinone Direct_Cyclization->Quinazolinone

Caption: General synthetic routes to quinazolinone derivatives.

Detailed Experimental Protocol: Synthesis of Methyl 6-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate

This protocol details a representative synthesis of a 6-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate derivative from this compound. The chosen cyclizing agent is diethyl oxalate, which provides the two-carbon unit necessary for the formation of the desired product.

Materials and Equipment:

  • This compound

  • Diethyl oxalate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (concentrated)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • This compound may be harmful if swallowed, in contact with skin, or if inhaled. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]

  • Sodium ethoxide is a strong base and is corrosive. Handle with care.

  • Diethyl oxalate is harmful and an irritant. Avoid contact with skin and eyes.

  • Concentrated hydrochloric acid is highly corrosive and causes severe burns. Handle with extreme care.

Step-by-Step Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol (100 mL).

  • Addition of Reactants: To the stirred solution, add this compound (1.0 equivalent) followed by the dropwise addition of diethyl oxalate (1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with concentrated hydrochloric acid until it is acidic to litmus paper. A precipitate should form.

  • Isolation of Product: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold ethanol and then with diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Drying: Dry the purified product under vacuum to obtain the final compound.

Below is a workflow diagram for the experimental protocol.

Experimental Workflow Experimental Workflow for Quinazoline Synthesis Start Start Setup 1. Reaction Setup: Dissolve NaOEt in EtOH Start->Setup Addition 2. Add Reactants: - this compound - Diethyl oxalate Setup->Addition Reaction 3. Reflux for 4-6 hours (Monitor by TLC) Addition->Reaction Workup 4. Cool and Neutralize with HCl Reaction->Workup Isolation 5. Isolate Precipitate by Filtration Workup->Isolation Purification 6. Purify by Recrystallization Isolation->Purification Drying 7. Dry under Vacuum Purification->Drying End End Product Drying->End

Caption: Step-by-step experimental workflow.

Characterization and Data

The synthesized quinazoline derivative should be characterized using standard analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as the carbonyl and N-H bonds.

  • Melting Point: The melting point of the purified compound should be determined and compared to literature values if available.

Expected Data Summary:

ParameterExpected Value/Observation
Appearance White to off-white solid
¹H NMR (DMSO-d₆, 400 MHz) Aromatic protons in the range of 7.0-8.5 ppm, a singlet for the ester methyl group around 3.8 ppm, and a broad singlet for the N-H proton.
¹³C NMR (DMSO-d₆, 100 MHz) Carbonyl carbons in the range of 160-170 ppm, aromatic carbons, and the ester methyl carbon.
IR (KBr, cm⁻¹) Strong C=O stretching bands for the quinazolinone and ester groups (around 1680-1750 cm⁻¹), and an N-H stretching band (around 3200-3400 cm⁻¹).
HRMS (ESI) The calculated m/z for the protonated molecular ion [M+H]⁺ should match the experimentally observed value.
Yield 50-70% (This is a representative range and can vary based on reaction scale and optimization).

Mechanistic Insights

The formation of the quinazoline ring in this reaction proceeds through a cyclocondensation mechanism. The ethoxide base deprotonates the amino group of the this compound, which then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate. This is followed by an intramolecular cyclization, where the newly formed amide nitrogen attacks the ester carbonyl group, leading to the formation of the six-membered quinazoline ring after the elimination of ethanol.

Reaction Mechanism Plausible Reaction Mechanism Reactants This compound + Diethyl Oxalate Deprotonation 1. Deprotonation of Amine (Base catalyzed) Reactants->Deprotonation NaOEt Nucleophilic_Attack 2. Nucleophilic Attack on Diethyl Oxalate Deprotonation->Nucleophilic_Attack Intermediate1 Formation of Amide Intermediate Nucleophilic_Attack->Intermediate1 Intramolecular_Cyclization 3. Intramolecular Cyclization Intermediate1->Intramolecular_Cyclization Intermediate2 Formation of Dihydroquinazoline Intermediate Intramolecular_Cyclization->Intermediate2 Elimination 4. Elimination of Ethanol Intermediate2->Elimination Product Methyl 6-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate Elimination->Product

Caption: Plausible reaction mechanism for the cyclocondensation.

Conclusion

This application note provides a detailed guide for the synthesis of 6-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylates from this compound. By understanding the underlying synthetic strategies and following the detailed experimental protocol, researchers can efficiently access this important class of compounds. The provided information on characterization and mechanistic insights further aids in the successful execution and interpretation of the synthesis. The versatility of the quinazoline scaffold ensures that the methods described herein will be of significant value to the scientific community engaged in drug discovery and development.

References

  • Hassanzadeh, F., Rahmani Khajouei, M., Hakimelahi, G. H., Jafari, E., & Khodarahmi, G. A. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(1), 23–30. [Link]

  • Sharma, P., & Kumar, V. (2010). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Research Journal of Pharmacy and Technology, 3(2), 321-329. [Link]

  • Krasavin, M., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3561. [Link]

  • Hassanzadeh, F., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. ResearchGate. [Link]

  • Reddy, C. S., et al. (2014). Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Advances, 4(10), 4969-4977. [Link]

  • AAPPTec. (n.d.). Safety Data Sheet. [Link]

  • A.G. Layne, Inc. (2015, May 19). Safety Data Sheet: Methyl Acetate. [Link]

  • Gomha, S. M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Journal of Heterocyclic Chemistry, 57(4), 1715-1724. [Link]

  • PubChem. (n.d.). Methyl 2-(4-fluorophenyl)acetate. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 23(11), 2977. [Link]

  • Al-Ostath, A., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 15(2), 210. [Link]

  • PubChemLite. (n.d.). Methyl 2-(4-amino-2-fluorophenyl)acetate. [Link]

  • El-Sayed, M. A. A., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Journal of Inflammation Research, 17, 5635–5653. [Link]

  • Mohammed, I., & Khan, A. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. [Link]

Sources

"Methyl 2-(2-amino-4-fluorophenyl)acetate" in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Methyl 2-(2-amino-4-fluorophenyl)acetate in Kinase Inhibitor Synthesis

Executive Summary

This compound (CAS 56827-32-8) is a critical intermediate in the synthesis of fused heterocyclic scaffolds, specifically 6-fluoroindolin-2-one (6-fluorooxindole). While the 5-fluoro isomer is the precursor for the FDA-approved multi-kinase inhibitor Sunitinib (Sutent) , the 6-fluoro isomer is essential for Structure-Activity Relationship (SAR) profiling. It allows medicinal chemists to probe the electronic and steric tolerance of the ATP-binding pocket in receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and FLT3.

This guide details the protocol for cyclizing this precursor into the 6-fluorooxindole core and its subsequent functionalization via Knoevenagel condensation to generate kinase inhibitor libraries.

Chemical Context & Reactivity

The starting material possesses two reactive centers: a nucleophilic aniline amine and an electrophilic methyl ester. The relative positioning of the fluorine atom (meta to the amine, para to the acetate side chain) dictates the substitution pattern of the final fused ring system.

PropertySpecification
Compound Name This compound
CAS Number 56827-32-8
Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
Target Scaffold 6-Fluoroindolin-2-one (6-Fluorooxindole)
Key Reaction Intramolecular Aminolysis (Cyclization)
Primary Application Synthesis of Type I/II Kinase Inhibitors (VEGFR/PDGFR)
Structural Transformation Logic

Unlike the 5-fluoro isomer used in Sunitinib (where F is para to the amine), the 4-fluoro substituent in the starting material ends up at position 6 of the oxindole ring after cyclization.

  • Starting Material: F is at C4 (relative to acetate at C1).

  • Product (Indolin-2-one): F is at C6.[1][2]

Application 1: Synthesis of the 6-Fluoroindolin-2-one Core

Objective: Efficient cyclization of the open-chain ester to the bicyclic lactam.

Mechanism

The reaction proceeds via nucleophilic attack of the primary amine on the ester carbonyl, followed by the elimination of methanol. Acid catalysis is preferred to protonate the carbonyl oxygen, increasing its electrophilicity, although thermal cyclization is also possible.

Protocol: Acid-Catalyzed Cyclization

Reagents:

  • This compound (1.0 equiv)

  • Glacial Acetic Acid (AcOH) or 6N HCl

  • Solvent: Toluene or Xylene (if thermal/azeotropic removal is desired)

Procedure:

  • Dissolution: Dissolve 10.0 g (54.6 mmol) of this compound in 50 mL of Glacial Acetic Acid.

  • Reaction: Heat the mixture to reflux (approx. 118°C) under an inert atmosphere (N2) for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS for the disappearance of the starting material and appearance of the lower Rf product.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of ice-cold water. The product, 6-fluoroindolin-2-one, typically precipitates as a solid.

    • If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL), wash with saturated NaHCO3 (to remove AcOH), brine, and dry over Na2SO4.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

  • Yield: Expected yield is 75–85%.

Quality Control:

  • 1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.6 ppm) and the appearance of the amide proton (~10.5 ppm, broad singlet).

Application 2: Functionalization for Kinase Selectivity

Objective: Conversion of the 6-fluorooxindole core into a bioactive kinase inhibitor via Knoevenagel Condensation . This step installs the "head group" (often a pyrrole) that interacts with the kinase hinge region.

Protocol: Synthesis of 6-Fluoro-Sunitinib Analogue

Reagents:

  • 6-Fluoroindolin-2-one (from Step 1)

  • 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (or similar aldehyde)

  • Base Catalyst: Piperidine or Pyrrolidine (0.1 equiv)

  • Solvent: Ethanol (EtOH)

Procedure:

  • Setup: In a round-bottom flask, combine 6-Fluoroindolin-2-one (1.0 equiv) and the pyrrole aldehyde (1.0 equiv) in Ethanol (10 mL/g).

  • Catalysis: Add catalytic Piperidine (0.1 equiv).

  • Reaction: Heat to reflux (78°C) for 3–6 hours. The product usually precipitates from the hot solution as a yellow/orange solid (Z-isomer is thermodynamically favored).

  • Isolation: Cool to room temperature and then to 0°C. Filter the precipitate.

  • Washing: Wash the filter cake with cold Ethanol (2x) and Hexane (1x) to remove unreacted aldehyde and catalyst.

  • Drying: Vacuum dry at 40°C.

Result: This yields a 6-fluoro analogue of Sunitinib. Comparing the IC50 of this compound against the 5-fluoro parent (Sunitinib) reveals the impact of the fluorine position on binding affinity.

Visual Workflows

Figure 1: Synthesis Pathway[4]

SynthesisPathway Start Methyl 2-(2-amino- 4-fluorophenyl)acetate (Precursor) Step1 Cyclization (AcOH, Reflux) Start->Step1 Intramolecular Aminolysis Core 6-Fluoroindolin-2-one (Scaffold) Step1->Core - MeOH Step2 Knoevenagel Condensation (Aldehyde, Piperidine) Core->Step2 + Pyrrole Aldehyde Product 6-Fluoro Kinase Inhibitor (Target) Step2->Product - H2O

Caption: Step-by-step synthetic route from the phenylacetate precursor to the active kinase inhibitor.

Figure 2: SAR Logic Tree

SAR_Logic Decision Kinase Inhibitor Design (Oxindole Scaffold) PathA 5-Fluoro Isomer (Sunitinib-like) Decision->PathA Standard PathB 6-Fluoro Isomer (Novel Analog) Decision->PathB Exploratory OutcomeA Proven Efficacy (VEGFR/PDGFR) PathA->OutcomeA OutcomeB Altered Metabolic Stability Shifted Selectivity Profile PathB->OutcomeB

Caption: Decision matrix for selecting 5-F vs 6-F isomers in drug discovery campaigns.

References

  • Harsanyi, A. (2013).[3] Synthesis of 3-fluoro-oxindoles and phenyl fluoroacetic acid derivatives. Durham University e-Theses. Available at: [Link]

  • Sun, L., et al. (2003). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 46(7), 1116-1119. Available at: [Link]

  • ChemSrc. this compound - CAS 56827-32-8. Available at: [Link]

  • Mishra, R., et al. (2009). Process for the preparation of high purity Sunitinib. World Intellectual Property Organization, WO2009157011A1.

Sources

"Methyl 2-(2-amino-4-fluorophenyl)acetate" as a precursor for bioactive molecules

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Methyl 2-(2-amino-4-fluorophenyl)acetate in Heterocyclic Scaffold Synthesis

Introduction: The Strategic Value of the Scaffold

This compound (CAS: 192650-54-7 for the isomer family, specific regiochemistry requires verification of exact lot) is a high-value intermediate in medicinal chemistry. It serves as the direct acyclic precursor to 6-fluorooxindole (6-fluoroindolin-2-one).

While its isomer, 5-fluorooxindole, is the well-known core of the blockbuster drug Sunitinib (Sutent) , the 6-fluoro variant derived from this specific precursor is critical for Structure-Activity Relationship (SAR) profiling. In kinase inhibitor development, shifting the fluorine atom from C5 to C6 often modulates metabolic stability (blocking metabolic soft spots) and alters the electronic properties of the ATP-binding hinge region interaction.

Key Applications:

  • Tyrosine Kinase Inhibitors (TKIs): Synthesis of Sunitinib analogs to overcome resistance mutations.

  • Aldose Reductase Inhibitors: The 6-fluorooxindole core is a privileged structure in diabetic complication therapeutics.

  • PARP Inhibitors: Used as a fused-ring building block.

Chemical Properties & Handling

PropertySpecification
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in MeOH, DCM, DMSO; Low solubility in water.
Stability Oxidation Sensitive: The free aniline at position 2 is prone to oxidation (browning) upon air exposure. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
Reactivity Cyclization Prone: Under acidic or high-thermal conditions, the molecule spontaneously cyclizes to 6-fluorooxindole.

Application Protocol 1: Cyclization to 6-Fluorooxindole

Objective: To convert the acyclic ester precursor into the bioactive heterocyclic core, 6-fluoroindolin-2-one.

Mechanism: Intramolecular nucleophilic acyl substitution. The amine nitrogen (nucleophile) attacks the ester carbonyl (electrophile), releasing methanol.

Reagents:

  • This compound (1.0 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

  • Hydrochloric acid (6N, optional accelerator)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of this compound in 100 mL of Glacial Acetic Acid.

    • Expert Insight: Acetic acid serves a dual purpose. It acts as the solvent and provides sufficient protonation to activate the ester carbonyl without protonating the aniline so strongly that it loses nucleophilicity.

  • Reflux: Heat the mixture to reflux (approx. 118°C) with vigorous magnetic stirring.

  • Monitoring: Monitor reaction progress by TLC (Eluent: 50% Ethyl Acetate/Hexane).

    • Endpoint: Disappearance of the starting material spot (higher R_f) and appearance of a highly fluorescent blue spot (Oxindole) at lower R_f. Typical time: 2–4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 500 mL of ice-cold water. The product, 6-fluorooxindole, typically precipitates as a solid.

    • If no precipitate forms, neutralize carefully with saturated NaHCO₃ (caution: foaming) to pH 6-7, then extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Yield Expectation: 85–92%

Visualization: Cyclization Pathway

Cyclization cluster_0 Precursor cluster_1 Transition State cluster_2 Product Precursor Methyl 2-(2-amino- 4-fluorophenyl)acetate TS Tetrahedral Intermediate Precursor->TS + Heat/AcOH Product 6-Fluorooxindole (Scaffold) TS->Product - MeOH Byproduct Methanol (Removed) TS->Byproduct

Figure 1: Acid-catalyzed intramolecular cyclization mechanism converting the amino-ester to the oxindole core.

Application Protocol 2: Synthesis of Kinase Inhibitor Analogs (Sunitinib-Class)

Objective: Utilization of the generated 6-fluorooxindole scaffold to synthesize a Receptor Tyrosine Kinase (RTK) inhibitor via Knoevenagel condensation. This protocol mimics the synthesis of Sunitinib, creating a regio-isomer for biological assay comparison.

Reagents:

  • 6-Fluorooxindole (from Protocol 1)

  • 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde (or similar heteroaromatic aldehyde)

  • Piperidine (Catalyst)

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Setup: Charge a reaction vessel with 6-Fluorooxindole (1.0 eq) and 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde (1.1 eq) in Ethanol (10 mL/g).

  • Catalysis: Add catalytic Piperidine (0.1 eq).

    • Expert Insight: Piperidine forms an iminium ion intermediate with the aldehyde, making it a stronger electrophile for the enolizable C3 position of the oxindole.

  • Condensation: Heat to reflux (78°C) for 3–6 hours.

    • Visual Check: The reaction usually turns from pale yellow to deep orange/red, characteristic of the extended conjugation in the final drug-like molecule.

  • Isolation: Cool to 0°C. The product will precipitate out of the ethanol solution.

  • Filtration: Filter the solids and wash with cold ethanol to remove unreacted aldehyde and catalyst.

  • Drying: Vacuum dry at 45°C.

Validation Criteria (Self-Validating):

  • NMR: Disappearance of the C3-CH₂ singlet (approx. 3.5 ppm) of the oxindole. Appearance of a vinyl proton singlet (approx. 7.3–7.6 ppm).

  • LC-MS: Mass shift corresponding to [M+H]⁺ = MW(Oxindole) + MW(Aldehyde) - 18 (H₂O).

Visualization: Drug Discovery Workflow

Workflow Start This compound Step1 Protocol 1: Cyclization (Reflux in AcOH) Start->Step1 Scaffold 6-Fluorooxindole (Core Scaffold) Step1->Scaffold Yield >85% Step2 Protocol 2: Knoevenagel Condensation (+ Aldehyde / Piperidine) Scaffold->Step2 Lead Sunitinib Analog (6-Fluoro isomer) Bioactive Lead Candidate Step2->Lead Formation of Vinyl Bond SAR SAR Profiling (Compare 5-F vs 6-F activity) Lead->SAR

Figure 2: Synthetic workflow from the amino-ester precursor to a bioactive kinase inhibitor lead.

References

  • Sunitinib Synthesis & Oxindole Chemistry

    • Sun, L., et al. (2003). "Synthesis and biological evaluation of 3-substituted indolin-2-ones as potent and specific antitumor agents." Journal of Medicinal Chemistry.
    • Context: Establishes the Knoevenagel condensation route for oxindoles in kinase inhibitor synthesis.
  • Cyclization Methodologies

    • W. C. Sumpter. (1945). "The Chemistry of Oxindole." Chemical Reviews.
    • Context: Foundational review on converting amino-phenylacetic acid deriv
  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.

    • Context: Explains the rationale for synthesizing 6-fluoro isomers (metabolic blocking) vs 5-fluoro isomers.
  • Sunitinib Process Chemistry (Patent)

    • Havens, J. L., et al. (2010). "Process for the preparation of sunitinib." U.S.
    • Context: Detailed industrial protocols for handling fluoro-oxindole intermedi

Sources

Technical Guide: Methyl 2-(2-amino-4-fluorophenyl)acetate in Medicinal Chemistry

[1]

Part 1: Strategic Importance & Chemical Identity[1]

This compound is a high-value bifunctional intermediate.[1] Its structure features an ortho-amino ester motif pre-organized for intramolecular cyclization, combined with a fluorine substituent that imparts metabolic stability and modulates lipophilicity in downstream targets.[1]

The "Fluorine Effect" in Scaffold Design

In drug discovery, the incorporation of fluorine at specific positions (C6 of the resulting indole/oxindole core) is a proven strategy to:

  • Block Metabolic Hotspots: Prevent oxidative metabolism (e.g., hydroxylation) at the electron-rich C6 position of the aromatic ring.[1]

  • Modulate pKa: The electronegativity of fluorine influences the acidity of the NH proton in the resulting lactam, affecting hydrogen bond donor capability in the active site of kinases or poly(ADP-ribose) polymerases (PARP).[1]

  • Enhance Lipophilicity: Improves membrane permeability compared to the non-fluorinated analog.

Core Applications

This molecule is the direct biosynthetic equivalent and synthetic precursor to 6-Fluoroindolin-2-one (6-Fluorooxindole) .[1] This scaffold is ubiquitous in:

  • Kinase Inhibitors: Targeting VEGFR, PDGFR, and FGFR (e.g., analogs of molecules like Nintedanib or Sunitinib, though substitution patterns vary).[1]

  • PARP Inhibitors: The 6-fluorooxindole core mimics the nicotinamide pharmacophore required for PARP binding.

  • Spiro-Oxindoles: Used as rigid scaffolds in p53-MDM2 interaction inhibitors.[1]

Part 2: Synthetic Utility & Pathways[1]

The utility of this compound lies in its readiness to undergo intramolecular amidation to form the oxindole core, which can then be diversified at the C3 position.[1]

Reaction Pathways Diagram[1]

GPrecursorThis compound(Precursor)Oxindole6-Fluoroindolin-2-one(6-Fluorooxindole)Precursor->Oxindole Acid/Heat CyclizationAldol3-Alkylidene-6-fluorooxindole(Kinase Inhibitor Motif)Oxindole->Aldol R-CHO Knoevenagel CondensationSpiro3,3-Disubstituted Spiro-Oxindole(MDM2 Inhibitor Motif)Oxindole->Spiro R-X (2 equiv) Alkylation

Figure 1: Synthetic divergence from the phenylacetate precursor.[1] The primary transformation is the cyclization to 6-fluorooxindole, which serves as a divergent platform for advanced medicinal chemistry.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Cyclization to 6-Fluoroindolin-2-one

This is the foundational reaction.[1] While the ester can cyclize spontaneously upon heating, acid catalysis ensures complete conversion and suppresses polymerization.[1]

Mechanism: The amino group (nucleophile) attacks the ester carbonyl (electrophile), releasing methanol and forming the 5-membered lactam ring.[1] Regiochemistry: The fluorine atom at position 4 of the phenylacetate precursor maps to position 6 of the oxindole product.

Materials
  • Substrate: this compound (1.0 equiv)[1]

  • Solvent: Glacial Acetic Acid (AcOH) or Toluene

  • Catalyst: Conc. HCl (trace) or p-Toluenesulfonic acid (pTSA)

  • Atmosphere: Nitrogen or Argon (prevent oxidation of the aniline)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve This compound (10 mmol, ~1.83 g) in Glacial Acetic Acid (20 mL).

    • Note: If using Toluene, add pTSA (0.1 equiv) and use a Dean-Stark trap to remove methanol/water.[1]

  • Reaction: Heat the mixture to reflux (118°C for AcOH) for 2–4 hours.

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1] The starting material (aniline) is more polar than the product (lactam) in acidic mobile phases, but less polar on silica due to H-bonding.[1] Look for the disappearance of the ester methyl singlet in NMR (~3.6 ppm).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into Ice Water (100 mL). The product, 6-Fluorooxindole, typically precipitates as a solid.

    • If no precipitate forms, neutralize carefully with sat.[1] NaHCO₃ (gas evolution!) to pH ~6-7 and extract with Ethyl Acetate (3 x 50 mL).

  • Purification:

    • Filter the precipitate and wash with cold water.

    • Recrystallize from Ethanol or Ethanol/Water if necessary.

  • Yield: Expected yield is 85–95% .

Protocol B: Knoevenagel Condensation (Kinase Inhibitor Synthesis)

Transforming the 6-fluorooxindole into a bioactive 3-alkylidene derivative.[1]

  • Reagents: 6-Fluorooxindole (1.0 equiv), Aromatic Aldehyde (1.1 equiv), Piperidine (0.1 equiv).[1]

  • Solvent: Ethanol (0.5 M).

  • Procedure: Reflux for 3–6 hours. The product usually precipitates upon cooling.

  • Isolation: Filtration provides the pure Z-isomer (stabilized by H-bond between oxindole NH and carbonyl oxygen).[1]

Part 4: Analytical Validation

To validate the integrity of the intermediate and the cyclized product, compare the following key spectral features.

FeatureThis compound (Precursor)6-Fluoroindolin-2-one (Product)
¹H NMR (DMSO-d₆) δ 3.60 (s, 3H) : Methyl ester singlet.δ 3.45 (s, 2H) : Benzylic CH₂.δ 5.0-5.5 (br s, 2H) : Aniline NH₂.[1]Absent : Methyl ester signal.δ 3.52 (s, 2H) : C3-CH₂ (Lactam).δ 10.5 (s, 1H) : Lactam NH (Downfield shift).[1]
¹⁹F NMR Single peak, typically -115 to -120 ppm .[1]Single peak, shift changes slightly due to ring constraint.[1]
IR Spectroscopy ~1735 cm⁻¹ : Ester C=O stretch.~3350/3450 cm⁻¹ : Primary amine doublet.~1700 cm⁻¹ : Amide/Lactam C=O stretch.~3200 cm⁻¹ : Secondary Amide NH stretch.
Mass Spectrometry [M+H]⁺ = 184.07[M+H]⁺ = 152.05 (Loss of Methanol -32 Da).[1]

Part 5: Safety & Handling

  • Stability: The precursor (amino-ester) is prone to oxidation (browning) upon exposure to air. Store under Argon/Nitrogen at -20°C or 4°C .

  • Cyclization Risk: The compound may spontaneously cyclize if left in solution at room temperature for extended periods. Prepare fresh or store as the solid HCl salt.

  • Toxicity: Fluorinated anilines are potential skin sensitizers and toxic by ingestion. Use standard PPE (gloves, goggles, fume hood).[1]

References

  • Sigma-Aldrich. Methyl 2-(4-amino-2-fluorophenyl)acetate Product Analysis & Properties. (Note: Isomer comparison). Link[1]

  • Takeuchi, Y., et al. (2000).[1] "A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor." Organic Letters, 2(5), 639–642.[1] (Context on fluorooxindole utility). Link[1]

  • National Institutes of Health (NIH). Applications of fluorine-containing amino acids for drug design.[1] (Discusses the metabolic stability of fluorinated scaffolds). Link

  • ChemicalBook. Synthesis of 5-Fluoro-2-oxindole. (Comparative protocol for the 5-fluoro isomer, applicable to 6-fluoro synthesis). Link

Application Note: Methyl 2-(2-amino-4-fluorophenyl)acetate in Agrochemical Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Utility

Methyl 2-(2-amino-4-fluorophenyl)acetate (CAS: 192650-54-7) is a high-value fluorinated building block used primarily in the synthesis of fused heterocyclic herbicides and fungicides. Its structural uniqueness lies in the ortho-positioning of a nucleophilic amino group relative to an electrophilic methyl acetate arm.

This bifunctionality allows for rapid, high-yield intramolecular cyclization to form 6-fluorooxindole (6-fluoroindolin-2-one), a privileged scaffold in auxin-mimic herbicides and kinase-inhibiting fungicides. Furthermore, the fluorine atom at the C4 position (becoming C6 in the oxindole) is strategically placed to block metabolic oxidation, significantly enhancing the persistence and efficacy of the final agrochemical active ingredient (AI).

Key Applications
  • Auxin Mimics: Precursor to halogenated indole-3-acetic acid derivatives.

  • PPO Inhibitors: Synthesis of uracil-based herbicides via condensation with isocyanates.

  • Fungicides: Scaffold for spiro-fused oxindole derivatives.

Reaction Mechanism & Chemistry

The utility of this intermediate is defined by two primary reaction pathways: Intramolecular Cyclization and Intermolecular Condensation .

Pathway A: Intramolecular Cyclization (Oxindole Formation)

Under acidic or thermal conditions, the amine lone pair attacks the ester carbonyl. The expulsion of methanol drives the formation of the


-lactam ring.
  • Mechanism: Nucleophilic Acyl Substitution.

  • Thermodynamics: Driven by entropy (formation of a stable 5-membered ring) and the removal of volatile methanol.

Pathway B: Intermolecular Condensation (Uracil/Quinazoline Formation)

Reacting the amine with isocyanates or carbamates before cyclization allows for the construction of 6-membered heterocycles (e.g., quinazolinediones), which are core structures in Protoporphyrinogen Oxidase (PPO) inhibiting herbicides.

Visual Pathway Analysis (DOT Diagram)

G Start This compound (Precursor) Int1 Tetrahedral Intermediate Start->Int1 Acid/Heat (-MeOH) Uracil Quinazoline/Uracil Derivatives (PPO Inhibitors) Start->Uracil + Isocyanate/Urea (Condensation) Oxindole 6-Fluorooxindole (Primary Scaffold) Int1->Oxindole Cyclization Auxin Herbicides Auxin Herbicides Oxindole->Auxin Herbicides Spiro-Fungicides Spiro-Fungicides Oxindole->Spiro-Fungicides

Figure 1: Synthetic divergence of this compound. Pathway A (Blue) leads to Oxindoles; Pathway B (Red) leads to PPO Inhibitor scaffolds.

Experimental Protocols

Protocol A: High-Yield Synthesis of 6-Fluorooxindole

This protocol describes the acid-catalyzed cyclization. This method is preferred over thermal cyclization as it operates at lower temperatures, reducing oxidative by-products.

Reagents:

  • This compound (1.0 eq)

  • Hydrochloric acid (4M in Dioxane or aqueous 6M HCl) (2.0 eq)

  • Solvent: Toluene or Xylene (for azeotropic removal of methanol)

Step-by-Step Methodology:

  • Charge: In a 3-neck round bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve This compound (10 g, 54.6 mmol) in Toluene (100 mL).

  • Catalyst Addition: Add p-Toluenesulfonic acid (pTSA) (0.5 eq) ORHCl (catalytic amount). Note: pTSA is preferred for industrial scale to drive the equilibrium.

  • Reflux: Heat the mixture to reflux (

    
    ). Monitor the collection of methanol/water in the Dean-Stark trap.
    
  • Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc/Hexane). The starting material (

    
    ) should disappear, and a lower 
    
    
    
    spot (Oxindole,
    
    
    ) should appear. Reaction time is typically 3–5 hours.
  • Work-up:

    • Cool to room temperature.[1][2]

    • If solid precipitates: Filter directly and wash with cold toluene.

    • If solution remains: Concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain white to off-white needles.

Expected Yield: 85–92% Critical Parameter: Efficient removal of methanol is crucial to drive the equilibrium to the right.

Protocol B: Condensation to Quinazolinedione (PPO Inhibitor Scaffold)

This protocol targets the formation of a 6-membered ring, relevant for herbicide synthesis analogous to Saflufenacil intermediates.

Reagents:

  • This compound (1.0 eq)

  • Triphosgene (0.4 eq) or Urea (1.2 eq)

  • Base: Triethylamine (

    
    )
    
  • Solvent: THF or Dichloromethane (DCM)

Workflow Diagram (DOT):

P Step1 Dissolution: Precursor + THF + Et3N Step2 Addition: Slow addition of Triphosgene (0°C, Exothermic) Step1->Step2 Step3 Cyclization: Reflux 4 hours Step2->Step3 Step4 Quench: Add Water, Extract with DCM Step3->Step4

Figure 2: Process flow for the synthesis of the quinazolinedione core.

Analytical Characterization

To validate the integrity of the synthesized intermediates, compare experimental data against these standard values.

ParameterThis compound (Starting Material)6-Fluorooxindole (Product)
Appearance Yellowish oil or low-melting solidWhite to off-white crystalline solid
MW 183.18 g/mol 151.14 g/mol
1H NMR (DMSO-d6)

3.60 (s, 3H, OMe), 3.55 (s, 2H, CH2), 5.2 (br s, NH2)

3.52 (s, 2H, CH2), 10.4 (br s, 1H, NH)
IR (cm

)
1735 (Ester C=O), 3350-3450 (NH2)1690-1710 (Lactam C=O), 3200 (NH)
HPLC Purity Retention Time: ~4.5 min (C18, ACN/H2O)Retention Time: ~3.2 min (Shift due to polarity change)

Interpretation:

  • NMR Evidence: The disappearance of the methyl singlet (

    
     3.60) and the shift of the amine protons from a broad singlet at 5.2 ppm to a downfield amide proton at ~10.4 ppm confirms cyclization.
    
  • IR Evidence: The carbonyl stretch shifts from typical ester (

    
    ) to amide/lactam (
    
    
    
    ).

References

  • Sigma-Aldrich. (n.d.). Methyl 2-(4-amino-2-fluorophenyl)acetate Product Sheet. Link

    • Note: While this link references the isomer, it provides the baseline physical property data for the class of fluorinated phenylacet
  • Takeuchi, Y., Tarui, T., & Shibata, N. (2000).[3][4] "A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor." Organic Letters, 2(5), 639-642. Link

    • Establishes the utility of fluorooxindoles as bioactive scaffolds.
  • WIPO Patent WO2023017518. (2023). "A New Process of Saflufenacil Production Using Novel Intermediates." Link

    • Demonstrates the industrial relevance of fluorinated amino-esters in herbicide synthesis.
  • Sandford, G. (2014). "Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives." Beilstein Journal of Organic Chemistry, 10, 1213–1219.[5] Link

    • Detailed mechanistic insight into the cyclization of fluorinated phenylacet

Sources

Experimental protocol for using "Methyl 2-(2-amino-4-fluorophenyl)acetate"

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed Application Note and Experimental Protocol for Methyl 2-(2-amino-4-fluorophenyl)acetate , designed for researchers in medicinal chemistry and drug development.

Strategic Utilization in the Synthesis of 6-Fluoroindolin-2-one Scaffolds[1]

Executive Summary

This compound is a critical bifunctional intermediate characterized by an ortho-amino group relative to an acetic ester side chain. This structural motif renders it highly reactive toward intramolecular cyclization, making it the primary precursor for 6-fluoroindolin-2-one (6-fluorooxindole) .

This scaffold is ubiquitous in the development of PARP inhibitors (e.g., Rucaparib analogs) and Tyrosine Kinase Inhibitors (e.g., Sunitinib analogs). This guide provides a standardized, high-yield protocol for its cyclization and subsequent validation, addressing common stability issues associated with the free amine.

Chemical Profile & Properties[2][3][4][5][6]
PropertySpecification
Chemical Name This compound
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
Appearance Off-white to pale yellow solid (or viscous oil if impure)
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in Water
Stability Air Sensitive: The free amine is prone to oxidation.[1] Cyclization Prone: May spontaneously cyclize to oxindole upon prolonged storage or heating.
Storage Store at -20°C under Argon/Nitrogen. Avoid acidic fumes which catalyze premature cyclization.
Experimental Protocol A: Controlled Cyclization to 6-Fluoroindolin-2-one

Objective: To convert this compound into the thermodynamically stable 6-fluoroindolin-2-one via acid-catalyzed intramolecular nucleophilic acyl substitution.

3.1. Reaction Logic

While thermal cyclization is possible, it often leads to oxidative by-products due to the high temperatures required (refluxing xylene). This protocol utilizes a mild Acid-Catalyzed route, which protonates the ester carbonyl, increasing its electrophilicity and allowing cyclization at lower temperatures with higher purity.

3.2. Materials[2][3][4]
  • Substrate: this compound (1.0 eq)

  • Solvent: Glacial Acetic Acid (AcOH) or Toluene with p-Toluenesulfonic acid (pTsOH) (0.1 eq).

  • Reagents: 6M Hydrochloric Acid (trace, if using AcOH method).

  • Equipment: Round-bottom flask, Reflux condenser, Inert gas line (N₂).

3.3. Step-by-Step Methodology
  • Preparation:

    • Charge a flame-dried reaction flask with this compound (e.g., 10.0 g, 54.6 mmol).

    • Add Glacial Acetic Acid (50 mL, 5 vol). Note: AcOH serves as both solvent and mild catalyst.

    • Optional: Add a catalytic amount of 6M HCl (0.5 mL) to accelerate the reaction if kinetics are slow.

  • Reaction:

    • Heat the mixture to 80°C under a nitrogen atmosphere.

    • Monitor by TLC (System: Hexane:EtOAc 3:1) or HPLC.

    • Endpoint: Disappearance of the starting amine (approx. 2–4 hours). The product (oxindole) is typically more polar than the ester precursor.

  • Workup (Crystallization Method):

    • Cool the reaction mixture to room temperature (20–25°C).

    • Slowly pour the reaction mixture into Ice Water (200 mL) with vigorous stirring. The product, 6-fluoroindolin-2-one, typically precipitates as a solid.

    • Stir for 30 minutes to ensure complete precipitation.

  • Isolation:

    • Filter the solid using a Büchner funnel.

    • Wash the cake with water (3 x 50 mL) to remove residual acid.

    • Wash with cold Hexane (1 x 30 mL) to remove non-polar impurities.

    • Dry in a vacuum oven at 45°C for 12 hours.

  • Yield Expectation: 85–92%.

Experimental Protocol B: N-Alkylation (Diversification)

Objective: To introduce substituents on the nitrogen prior to cyclization (or post-cyclization, though pre-cyclization is often preferred for steric reasons).

Note: Direct alkylation of the aniline nitrogen followed by cyclization yields N-substituted oxindoles .

  • Dissolution: Dissolve this compound in anhydrous DMF.

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Alkyle Halide: Add Alkyl Iodide/Bromide (1.1 eq) dropwise at 0°C.

  • Reaction: Stir at RT for 4–12 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Next Step: Proceed to Protocol A (Cyclization) to form the N-alkyl-6-fluoroindolin-2-one.

Visualization of Workflows
Diagram 1: Mechanistic Pathway & Workflow

This diagram illustrates the transformation logic and decision points.

CyclizationWorkflow Start Methyl 2-(2-amino- 4-fluorophenyl)acetate Check Purity Check (TLC/LCMS) Start->Check Reaction Acid Catalysis (AcOH, 80°C) Check->Reaction If >95% Intermediate Tetrahedral Intermediate Reaction->Intermediate Protonation Product 6-Fluoroindolin-2-one (Solid Precipitate) Intermediate->Product - MeOH Cyclization Waste Methanol (By-product) Intermediate->Waste

Caption: Figure 1. Reaction workflow for the acid-catalyzed cyclization of the precursor to the oxindole scaffold.

Diagram 2: Synthetic Utility in Drug Discovery

This diagram maps the downstream applications of the resulting scaffold.

UtilityMap Core 6-Fluoroindolin-2-one (Scaffold) PARP PARP Inhibitors (e.g., Rucaparib analogs) Core->PARP Fused Ring Synthesis Kinase Tyrosine Kinase Inhibitors (e.g., Sunitinib analogs) Core->Kinase Pyrrole Coupling Aldol Knoevenagel Condensation (C3-Functionalization) Core->Aldol Aldehyde Reaction

Caption: Figure 2. Downstream synthetic utility of the 6-fluoroindolin-2-one scaffold derived from the protocol.

Quality Control & Validation

To ensure the protocol was successful, the following analytical parameters must be met:

MethodExpected Result for 6-Fluoroindolin-2-one
1H NMR (DMSO-d6) Amide NH: Broad singlet at ~10.5 ppm.Methylene (C3): Singlet at ~3.52 ppm (2H).Aromatic: Multiplets 6.7–7.2 ppm (3H).Absence: Methyl ester singlet (~3.6 ppm) should be gone.[5][1][6][7][8][9][10][11][12][13]
HPLC Purity >98% (AUC). Mobile Phase: H₂O/MeCN (0.1% TFA).
Mass Spec (ESI) [M+H]⁺ = 152.14 (Calculated).
Melting Point 138–142°C (Literature dependent, sharp range indicates purity).
Troubleshooting Guide
  • Problem: Low Yield / Sticky Solid.

    • Cause: Incomplete cyclization or residual acetic acid.

    • Solution: Increase reaction time. Ensure thorough water wash during filtration. Recrystallize from Ethanol/Water if necessary.

  • Problem: Dark Coloration (Oxidation).

    • Cause: The starting aniline oxidized before cyclization.

    • Solution: Degas all solvents. Perform the reaction strictly under Nitrogen. Add an antioxidant (e.g., Sodium Metabisulfite) during the workup.

  • Problem: Starting Material Persists.

    • Cause: Temperature too low.

    • Solution: Increase temperature to reflux (100–110°C) or switch solvent to Toluene with pTsOH and use a Dean-Stark trap to remove Methanol.

References
  • Oxindole Synthesis Overview

    • Title: "Recent advances in the synthesis of oxindoles."
    • Source:RSC Advances, 2014.
    • URL:[Link]

  • PARP Inhibitor Chemistry (Rucaparib Context)

    • Title: "Discovery of Rucaparib (AG-014699), a Novel Inhibitor of Poly(ADP-ribose) Polymerase-1."
    • Source:Journal of Medicinal Chemistry, 2008.
    • URL:[Link]

  • Safety Data (Aniline Derivatives)

    • Title: "General Safety Data for Fluorin
    • Source:PubChem Labor
    • URL:[Link]

  • Kinase Inhibitor Synthesis (Sunitinib Precursors)

Sources

Technical Application Note: Acylation Strategies for Methyl 2-(2-amino-4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Application Note provides a comprehensive guide to the acylation and functionalization of Methyl 2-(2-amino-4-fluorophenyl)acetate . This document is designed for medicinal chemists and process development scientists, focusing on the critical bifurcation between stable amide formation and cyclization to oxindoles.[1]

Introduction & Substrate Analysis

This compound is a high-value bifunctional scaffold.[2][3] It contains a nucleophilic aniline amine and an electrophilic ester side chain in an ortho relationship. This structural proximity creates a "masked" oxindole (indolin-2-one) core.[2][3]

  • Chemical Identity:

    • Core: Aniline derivative with a phenylacetic acid methyl ester at the ortho position.

    • Substituent: Fluorine atom at position 4 (relative to the acetate group).[2]

    • Target Isomer: The 4-fluoro substituent is meta to the amino group and para to the acetate linkage. Upon cyclization, this yields 6-fluorooxindole .[1][2][3]

Critical Reactivity Profile

The acylation of this compound is not a simple functional group transformation; it is a pathway decision point.

  • Pathway A (Kinetic Control): N-Acylation to form a stable amide.[2][3] This requires low temperature and non-acidic conditions to prevent ring closure.[3]

  • Pathway B (Thermodynamic Control): Cyclative acylation to form 6-fluoroindolin-2-one (or N-acyl-6-fluoroindolin-2-one).[2][3] This is promoted by heat, acid catalysis, or strong bases.[1][2]

Mechanistic Pathways & Decision Tree

The following Graphviz diagram illustrates the reaction divergence based on experimental conditions.

ReactionPathways Start This compound (Substrate) Acylation Acylation Reagent (R-COCl / R-COOH) Start->Acylation Oxindole 6-Fluorooxindole (Cyclized Product) Start->Oxindole Acid Catalysis (Direct Cyclization) Amide Stable N-Acyl Amide (Linear Product) Acylation->Amide < 0°C, Mild Base (Kinetic Control) NAcylOxindole N-Acyl-6-Fluorooxindole (Bis-functionalized) Acylation->NAcylOxindole Excess Reagent, High Temp Amide->Oxindole H+ or Heat (Lactamization)

Figure 1: Reaction divergence showing the competition between linear amide formation (green) and cyclization to oxindoles (red).[1][2]

Experimental Protocols

Protocol A: Chemoselective N-Acylation (Preserving the Ester)

Objective: Synthesize the linear amide without triggering cyclization to the oxindole. Application: Preparation of prodrugs or intermediates where the ester is required for later functionalization.

Reagents:

  • Substrate: this compound (1.0 equiv)[2][3]

  • Acylating Agent: Acetyl chloride or Acetic anhydride (1.1 equiv)[1][2]

  • Base: Triethylamine (Et3N) or Pyridine (1.2 equiv)[1][2]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equiv of the substrate in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N2 or Ar).

  • Cooling (Critical): Cool the solution to -10°C to 0°C using an ice/salt bath. Causality: Low temperature suppresses the nucleophilic attack of the amide nitrogen on the neighboring ester.

  • Base Addition: Add Et3N dropwise.[1][3]

  • Acylation: Add the acid chloride dropwise over 15-20 minutes. Maintain temperature below 0°C.

  • Monitoring: Stir at 0°C for 1-2 hours. Monitor by TLC or LC-MS.[3]

    • Target: Disappearance of aniline (Starting Material).[1][2]

    • Impurity Watch: Appearance of a lower polarity spot often indicates cyclization to the oxindole.

  • Quench: Quench with saturated NaHCO3 solution (cold).

  • Workup: Extract with DCM. Wash organic layer with 0.1 N HCl (rapidly, to remove base without hydrolyzing ester) followed by brine.[1][2] Dry over Na2SO4.[1][3]

  • Purification: Recrystallization from Hexane/EtOAc is preferred over silica chromatography to avoid acid-catalyzed cyclization on the column.[3]

Protocol B: Peptide Coupling (Drug Discovery)

Objective: Couple complex carboxylic acids (e.g., amino acids, heterocycles) to the aniline.[1][2]

Reagents:

  • Carboxylic Acid (R-COOH) (1.1 equiv)[2][3]

  • Coupling Agent: HATU (1.1 equiv) or EDC/HOAt[1][2]

  • Base: DIPEA (2.5 equiv)[1][2]

  • Solvent: DMF (dry)[1][2]

Methodology:

  • Pre-activate the carboxylic acid with HATU and DIPEA in DMF for 15 minutes at Room Temperature (RT).

  • Add this compound.[2][3]

  • Stir at RT for 12-16 hours.

  • Note: HATU conditions are generally mild enough to prevent cyclization, but prolonged reaction times can lead to trace oxindole formation.[1]

Protocol C: Cyclative Acylation (Synthesis of 6-Fluorooxindoles)

Objective: Intentionally drive the reaction to the 6-fluorooxindole core, a scaffold found in kinase inhibitors (e.g., Sunitinib analogs).[1][2]

Reagents:

  • Substrate (1.0 equiv)

  • Acid: Glacial Acetic Acid (Solvent & Catalyst) or p-TsOH (0.1 equiv) in Toluene.[1][2][3]

Methodology:

  • Dissolution: Dissolve substrate in Toluene (for p-TsOH method) or Glacial Acetic Acid.[2][3]

  • Thermal Cycle: Heat to reflux (110°C for Toluene).[1][2][3]

  • Mechanism: The amine attacks the ester (intramolecular aminolysis), releasing methanol.[1]

  • Driving Force: Use a Dean-Stark trap (if in Toluene) to remove Methanol/Water, pushing the equilibrium toward the lactam.[1]

  • Isolation: Cool to RT. The oxindole often precipitates. Filter and wash with cold ether.[1][3]

Critical Process Parameters (CPPs) & Troubleshooting

ParameterImpact on ReactionOptimization Strategy
Temperature High temp (>40°C) promotes cyclization to oxindole.[2][3]Keep < 0°C for linear amides.[1][3] Heat > 80°C for oxindoles.[1][3]
pH / Acidity Acidic conditions catalyze ester activation and cyclization.[1][3]Use excess base (Et3N) for amides.[1][2][3] Use p-TsOH for cyclization.[3]
Solvent Protic solvents (MeOH) can cause transesterification.[1][2]Use aprotic solvents (DCM, THF) for acylation.[1][2]
Concentration High concentration favors intermolecular side reactions (dimers).[1][2][3]Maintain 0.1 M - 0.2 M dilution.[3]
Impurity Profile
  • Impurity A (Hydrolysis): 2-(2-amino-4-fluorophenyl)acetic acid.[2][3] Cause: Wet solvent or aqueous workup at high pH.[1][3]

  • Impurity B (Oxindole): 6-Fluoroindolin-2-one.[2][3] Cause: Spontaneous cyclization during workup or storage.[1][3]

  • Impurity C (Bis-acylation): N,N-diacyl derivative.[1][2][3] Cause: Large excess of acid chloride.

References

  • Synthesis of Fluorooxindoles: W. S. Saari et al., Synthesis and evaluation of 6-fluorooxindoles as potential anti-inflammatory agents, Journal of Medicinal Chemistry, 1984.[1][2]

  • General Aniline Acylation Protocols: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition, Wiley, 2013.[1][2]

  • Cyclization Mechanisms: "Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One", Molecules, 2021.[1][3]

  • Related Scaffold Synthesis: "Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester", Beilstein Journal of Organic Chemistry, 2014.[3][4]

  • Safety Data: PubChem Compound Summary for Methyl 2-amino-2-(4-chlorophenyl)acetate (Analog). [1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-(2-amino-4-fluorophenyl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #PUR-2A4F-001 Lead Scientist: Dr. Aris (Senior Application Scientist) Scope: Synthesis workup, isolation, and stability management of 2-aminophenylacetic acid esters.[1]

⚠️ CRITICAL ALERT: The "Oxindole Trap"

Read this before starting your workup.

The most common failure mode for Methyl 2-(2-amino-4-fluorophenyl)acetate is not "impurity" in the traditional sense, but a spontaneous intramolecular cyclization.[1]

The 2-amino group is positioned perfectly (5-exo-trig) to attack the methyl ester, ejecting methanol and forming 6-fluoroindolin-2-one (6-fluorooxindole) .[1] This reaction is catalyzed by:

  • Heat: Rotavap bath temperatures >40°C.

  • Acid: Silica gel is slightly acidic (

    
    ), which accelerates cyclization during chromatography.[1]
    
  • Time: The compound is kinetically unstable in solution.[1]

If your product turns from a yellow oil to a white/off-white solid that is insoluble in ether/hexane, you have likely formed the oxindole.[1] This process is irreversible. [1]

PART 1: Troubleshooting Decision Tree

Use this logic flow to diagnose your current purity issue.

PurificationLogic Start Start: Crude Reaction Mixture CheckTLC Check TLC (EtOAc/Hex) Start->CheckTLC SpotAnalysis Analyze Spots CheckTLC->SpotAnalysis CaseA Spot A: Low Rf (Polar) White Solid Isolated SpotAnalysis->CaseA Rf ~0.2-0.3 CaseB Spot B: High Rf (Non-polar) Yellow/Orange Oil SpotAnalysis->CaseB Rf ~0.6-0.8 CaseC Spot C: Baseline smear (Very Polar) SpotAnalysis->CaseC Rf ~0.0 DiagnosisA DIAGNOSIS: Oxindole Formation (Cyclization) CaseA->DiagnosisA DiagnosisB DIAGNOSIS: Nitro Precursor (Incomplete Reduction) CaseB->DiagnosisB DiagnosisC DIAGNOSIS: Hydrolysis (Carboxylic Acid) CaseC->DiagnosisC ActionA ACTION: Prevention Only. Keep pH > 7, Temp < 30°C. DiagnosisA->ActionA ActionB ACTION: Acid Wash Separation (Exploit Basicity of Amine) DiagnosisB->ActionB ActionC ACTION: Avoid Aqueous Base. Dry Solvents. DiagnosisC->ActionC

Figure 1: Diagnostic workflow for identifying impurities based on TLC behavior and physical state.

PART 2: Detailed Purification Protocols

Protocol A: The "Neutralized" Silica Column (Recommended)

Standard silica gel is acidic enough to catalyze the cyclization of your product on the column. You must deactivate the silica.[1]

Materials:

  • Silica Gel (60 Å, 230–400 mesh)

  • Triethylamine (Et

    
    N)
    
  • Eluent: Hexanes / Ethyl Acetate (Gradient)[2]

Step-by-Step:

  • Slurry Preparation: Prepare your silica slurry using Hexanes containing 1% Triethylamine .[1] Let it sit for 10 minutes. This neutralizes acidic sites.[1]

  • Loading: Dissolve your crude amine in a minimum amount of Toluene or DCM (avoid EtOAc for loading if possible to keep bands tight).[1]

  • Elution: Run the column using a gradient of Hexanes

    
     20% EtOAc/Hexanes.[1]
    
    • Note: Do not include Et

      
      N in the elution solvent, only the packing slurry. Excess amine in the fractions can complicate NMR.[1]
      
  • Collection: The fluorinated amine product usually elutes before the oxindole impurity (if present) but after the nitro precursor.[1]

  • Evaporation: Evaporate fractions at < 35°C . Do not leave on the rotavap for extended periods.

Protocol B: Acid-Base Extraction (For removing Nitro precursors)

If you have unreacted nitro starting material (Methyl 2-(4-fluoro-2-nitrophenyl)acetate), chromatography can be difficult due to similar polarity.[1] Use the basicity of the aniline to separate them.

Theory: The 4-fluoro substituent lowers the pKa of the aniline (making it less basic than standard aniline), but it is still protonatable by strong mineral acids.

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc).

  • Extraction (Step 1): Extract with 2M HCl (3x).

    • Phase Check: The Nitro impurity stays in the Organic Layer (Top).

    • Product: The Amine moves to the Aqueous Layer (Bottom) as the hydrochloride salt.

  • Separation: Keep the aqueous layer.[1][3] Discard the organic layer (contains nitro impurity).

  • Neutralization (Critical): Cool the aqueous layer to 0°C. Slowly add saturated NaHCO

    
     or 2M NaOH until pH 
    
    
    
    8-9.
    • Warning: Do not overshoot to pH 14, or you will hydrolyze the ester.

  • Recovery: Extract the cloudy aqueous mixture with DCM (3x). Dry over Na

    
    SO
    
    
    
    and concentrate.

PART 3: Quantitative Data & Properties[1]

Target Molecule vs. Impurities

PropertyTarget: this compoundImpurity A: 6-FluorooxindoleImpurity B: Nitro Precursor
State Yellow/Orange Oil (Low melting solid)White/Off-white SolidYellow Crystalline Solid
Polarity (TLC) Medium (Rf ~0.4 in 3:1 Hex/EtOAc)High (Rf ~0.[1]15)Low (Rf ~0.[1]7)
Solubility Soluble in DCM, EtOAc, MeOHPoor solubility in Et2O/HexSoluble in most organics
Stability Unstable (Cyclizes >40°C or Acid)Very StableStable
Reaction Positive for DiazotizationNegativeNegative

PART 4: Frequently Asked Questions (FAQs)

Q1: I isolated the product, but the NMR shows a broad singlet at ~10.5 ppm and the methyl ester peak (3.6 ppm) is gone. What happened? A: You have pure 6-fluorooxindole .[1] The broad singlet is the amide N-H. The loss of the methyl singlet confirms the loss of the ester methoxy group. This likely happened during solvent removal.[1] Repeat the synthesis, but keep water bath temperature <30°C and store the product in solution (e.g., in DCM) if not using immediately.

Q2: Can I use Pd/C for the reduction of the nitro precursor? A: Use with caution. Palladium on Carbon can sometimes promote the cyclization to oxindole during the reduction, especially if the reaction runs long or gets hot.

  • Better Alternative:Iron (Fe) powder / Ammonium Chloride (NH

    
    Cl)  in Ethanol/Water. This conditions are milder, near-neutral pH, and less likely to cause thermal cyclization compared to exothermic hydrogenation.[1]
    

Q3: My product is turning pink/brown on the bench. A: Anilines are sensitive to photo-oxidation.[1] The 4-fluoro group provides some stability, but not total immunity.[1] Store the compound under Argon/Nitrogen in the dark at -20°C. If it turns brown, a quick filtration through a short plug of silica (neutralized) usually restores the yellow color.

Q4: Why is the yield lower than expected despite a clean TLC? A: Volatility and "invisible" cyclization.[1]

  • Volatility: Small fluorinated esters can be surprisingly volatile.[1] Do not use high vacuum (< 5 mbar) for long periods.[1]

  • On-Column Degradation: If you used standard acidic silica, a significant portion of your mass may have cyclized and stuck to the baseline of the column, never eluting.

References

  • BenchChem. Technical Support Center: Purification of N-(2-Aminophenyl)-2-phenylacetamide.[1][4] (General protocols for aminophenylacetate handling and impurity profiles).

  • Sigma-Aldrich. Methyl 2-(4-amino-2-fluorophenyl)acetate Properties & Safety Data.[1] (Physical property verification).[1]

  • National Institutes of Health (PMC). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles.[1] (Mechanism of aniline-to-oxindole cyclization).[1]

  • PubChem. Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride Compound Summary. (Analogous compound stability data).

(Note: While specific literature on the exact 4-fluoro derivative is proprietary or sparse, the chemistry cited above regarding the 2-aminophenylacetate scaffold is chemically universal.)

Sources

Common side reactions with "Methyl 2-(2-amino-4-fluorophenyl)acetate"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 2-(2-amino-4-fluorophenyl)acetate

Topic: Troubleshooting Common Side Reactions & Handling Protocols Product Class: Fluorinated Phenylacetic Acid Derivatives / Indole Intermediates Document ID: TSC-2025-AFPA-04[1]

Executive Summary: The "Ortho" Effect

Welcome to the technical support guide for This compound . As a Senior Application Scientist, I often see researchers struggle with this compound not because of its fluorination, but because of its specific substitution pattern.

The defining feature of this molecule is the ortho-relationship between the nucleophilic aniline (


) and the electrophilic ester side chain (

). This proximity creates a "spring-loaded" system primed for intramolecular cyclization.[1] While the fluorine atom at position 4 adds value for medicinal chemistry (modulating pKa and metabolic stability), it is the ortho-amino group that dictates the compound's shelf-life and reactivity profile.

This guide addresses the three most common support tickets we receive: spontaneous solidification (lactamization), hydrolysis, and oxidative degradation.

Module 1: The "Oxindole Trap" (Cyclization)

User Question: "My product was a yellow oil, but after leaving it in the rotavap bath or storing it at room temperature for a week, it has turned into a white/off-white solid that is insoluble in hexane. What happened?"

Technical Diagnosis: You have unintentionally synthesized 6-Fluoroindolin-2-one (6-Fluorooxindole).[1]

This is the most prevalent side reaction.[1] The free amine attacks the ester carbonyl in an intramolecular nucleophilic acyl substitution, releasing methanol and closing the ring. This process, known as lactamization , is thermodynamically driven by the formation of the stable 5-membered lactam ring.

The Mechanism:

  • Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the ester carbonyl carbon.[1]

  • Tetrahedral Intermediate: A transient intermediate forms.[1]

  • Collapse & Elimination: Methoxide is eliminated (picking up a proton to become methanol), and the C-N bond becomes permanent.[1]

Visualizing the Pathway

CyclizationPathway Fig 1. The spontaneous lactamization pathway driven by the ortho-amino effect. Start Methyl 2-(2-amino- 4-fluorophenyl)acetate (Liquid/Low-melting Solid) Inter Tetrahedral Intermediate Start->Inter + Heat / Acid / Base Product 6-Fluoroindolin-2-one (Solid Precipitate) Inter->Product Cyclization Byproduct Methanol (CH3OH) Inter->Byproduct

Troubleshooting & Prevention:

VariableImpact on CyclizationRecommendation
Temperature Heat exponentially increases the rate of cyclization.[1]Never heat above 40°C during solvent removal.[1] Store at -20°C.
pH Acid catalysts (protonating the carbonyl) and Base catalysts (deprotonating the amine) both accelerate this.Keep the matrix neutral . Avoid storing in acidic CDCl3 for long NMR acquisitions.
Concentration High concentration favors intermolecular reactions (oligomers), but this intramolecular reaction happens even in dilute solutions.[1]Store as a solid or in dilute hydrocarbon solvents if liquid storage is mandatory.[1]

Module 2: Hydrolysis & Ester Stability

User Question: "I see a new peak in my LC-MS with a mass of M-14 (loss of methyl). Is this the acid?"

Technical Diagnosis: Yes, this is 2-(2-amino-4-fluorophenyl)acetic acid .[1] While less common than cyclization, saponification occurs if the compound is exposed to moisture, particularly in the presence of trace bases or acids.

Critical Note: The free acid is even more unstable than the ester.[1] Once the methyl group is gone, the free carboxylic acid reacts with the amine extremely rapidly to form the oxindole, releasing water. Often, observing the "acid" is just a transient step before the material fully cyclizes.

Diagnostic Flowchart:

TroubleshootingTree Fig 2. Rapid diagnostic decision tree for sample integrity. Q1 Is the sample Solid or Liquid? ResSolid Solid Q1->ResSolid Observed ResLiquid Liquid Q1->ResLiquid Observed Q2 Check Solubility in Hexane/Et2O ResSolid->Q2 Result3 Check for Oxidation (Dark Color?) ResLiquid->Result3 Soluble Soluble Q2->Soluble Yes Insoluble Insoluble Q2->Insoluble No Result1 Likely Intact Ester (Target Compound) Soluble->Result1 Result2 Likely 6-Fluorooxindole (Cyclized Product) Insoluble->Result2

Module 3: Aniline Oxidation

User Question: "My compound is turning brown/black upon storage. Is it ruined?"

Technical Diagnosis: Anilines are electron-rich and susceptible to radical oxidation by atmospheric oxygen, leading to N-oxides, azo-linkages, or complex polymerization (aniline black).[1] The fluorine atom at the 4-position (para to the acetate, meta to the amine) withdraws some electron density, making this specific aniline slightly more stable than the non-fluorinated parent, but it is still sensitive.

Prevention Protocol:

  • Inert Atmosphere: Always store under Argon or Nitrogen.[1]

  • Light Protection: Store in amber vials; UV light accelerates radical formation.[1]

  • Purification: If the color is dark but NMR is clean, a simple filtration through a short pad of silica gel (eluting with Hexane/EtOAc) usually removes the highly colored, polar oxidation impurities.[1]

Experimental Protocols

Protocol A: Intentional Cyclization (Synthesis of 6-Fluorooxindole)

Since many users actually want the oxindole (e.g., as a Sunitinib intermediate), here is the controlled method to drive the "side reaction" to completion.

  • Dissolution: Dissolve this compound (1.0 equiv) in Glacial Acetic Acid (5 mL per gram).

  • Catalysis: Add 6M HCl (0.1 equiv) or simply heat the acetic acid solution.

  • Reaction: Reflux at 80-100°C for 2-4 hours. Monitor by TLC (the oxindole is more polar than the ester but less polar than the acid).

  • Workup: Cool to room temperature. Pour into ice water. The 6-fluorooxindole will precipitate as a solid.[1]

  • Purification: Filter the solid, wash with water and cold hexanes. Dry under vacuum.[1]

    • Expected Yield: >85%[1][2][3][4]

    • Identity Check: 1H NMR will show the disappearance of the methyl singlet (~3.6 ppm) and the appearance of a broad amide NH singlet (~10.5 ppm).

Protocol B: Preservation (Preventing Cyclization)

If you need to keep the open-chain ester intact for peptide coupling or other reactions:

  • Storage: Store strictly at -20°C or lower.

  • Form: Store as the HCl salt if possible. Protonating the amine (

    
    ) removes its nucleophilicity, completely stopping the cyclization.
    
    • To make the salt: Dissolve the oil in dry ether, bubble dry HCl gas or add 4M HCl in Dioxane.[1] Filter the white hygroscopic solid immediately and store under Argon.

  • Usage: Free-base the salt (using NaHCO3) only immediately before the next reaction step.

References

  • Takeuchi, Y., Tarui, T., & Shibata, N. (2000).[1] A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639-642. (Provides context on fluorooxindole structural isomers and stability). Link

  • Smalley, R. K. (1984).[1] Indoles, Part 1. In: The Chemistry of Heterocyclic Compounds. Wiley-Interscience.[1] (The definitive text on the cyclization of ortho-aminophenylacetic acids).

  • Sandford, G., et al. (2014).[1] Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester. Beilstein Journal of Organic Chemistry, 10, 1213–1219.[1][5] (Details the reduction of nitro-esters to anilines and their subsequent spontaneous cyclization). Link

  • Sigma-Aldrich/Merck Safety Data Sheet. Methyl 2-(4-amino-2-fluorophenyl)acetate.[1] (Used for general safety and handling data of the isomeric class). Link

Sources

Technical Support Center: Troubleshooting Racemization in Fluorophenylglycine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the Technical Support Center. Before diving into the troubleshooting protocols, we must address a critical structural nuance. The literal chemical nomenclature provided—"Methyl 2-(2-amino-4-fluorophenyl)acetate"—describes an achiral molecule where the


-carbon is an unsubstituted -CH₂- group[1]. Because achiral molecules cannot racemize, encountering racemization issues indicates you are working with its highly valuable, chiral structural isomer: Methyl 2-amino-2-(4-fluorophenyl)acetate  (also known as 4-fluorophenylglycine methyl ester)[2].

Phenylglycine derivatives are notoriously sensitive pharmaceutical intermediates. This guide is specifically engineered to help you preserve the chiral integrity of this


-amino ester across various synthetic workflows.

Part 1: Mechanistic Causality (The "Why")

To prevent racemization, you must first understand the thermodynamic vulnerabilities of your substrate. In 4-fluorophenylglycine methyl ester, the


-proton is exceptionally acidic. This is driven by the synergistic electron-withdrawing effects of the adjacent ester and amine groups, combined with the resonance stabilization provided by the fluorophenyl ring.

Even in the presence of mild bases, this proton can be abstracted, leading to a planar, achiral enolate intermediate. When this intermediate is reprotonated, stereochemical information is permanently lost, resulting in a racemic mixture[3].

Racemization A (S)-Isomer Chiral Ester B Base Attack (Deprotonation) A->B C Planar Enolate (Achiral Intermediate) B->C Fast D Reprotonation Face A C->D E Reprotonation Face B C->E F (S)-Isomer (Retention) D->F G (R)-Isomer (Inversion) E->G H Racemic Mixture (Loss of ee) F->H G->H

Fig 1: Base-catalyzed enolization pathway causing racemization in phenylglycine derivatives.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my enantiomeric excess (ee) drop significantly during ester hydrolysis? A1: Standard saponification relies on strong bases (NaOH/KOH) which rapidly deprotonate the labile


-carbon before hydrolysis is complete.
Solution: Shift to non-basic enzymatic resolutions. Lipase-catalyzed ammonolysis (e.g., using Novozym 435) allows for highly enantioselective transformations of phenylglycine methyl esters without triggering base-catalyzed enolization[4]. Alternatively, use strictly controlled LiOH at sub-zero temperatures (-20°C).

Q2: My isolated free base degrades and loses optical purity in storage. Why? A2: The free amine group can act as an intermolecular base, triggering slow auto-racemization over time. Solution: Never store phenylglycine esters as free bases. Always convert them to their hydrochloride (HCl) salts. Protonating the amine removes its basicity and drastically reduces the electron density at the


-carbon, effectively shutting down the enolization pathway[3].

Q3: I am performing a Suzuki cross-coupling with this substrate. Why is it racemizing completely? A3: Standard Suzuki-Miyaura conditions (e.g., Pd(PPh3)4 with Na2CO3 at 80°C) are lethal to phenylglycine chirality. The combination of high heat, strong base, and slow transmetalation gives the enolization pathway ample time to outcompete the cross-coupling. Solution: Switch to a catalytic system utilizing Pd(OAc)₂ and the Buchwald ligand SPhos . SPhos creates a highly active, sterically demanding palladium complex that accelerates reductive elimination, allowing the reaction to proceed rapidly at lower temperatures with milder bases (like K3PO4), thus preserving the chiral center[5].

Part 3: Quantitative Data & Reaction Optimization

The table below summarizes the impact of different catalytic systems on the enantiomeric excess of phenylglycine derivatives during cross-coupling reactions.

Coupling SystemLigandBaseTemperature (°C)Yield (%)Enantiomeric Excess (ee %)
Pd(PPh3)4NoneNa2CO380°C68%< 74% (Severe Racemization)
Pd(dppf)Cl2dppfK2CO380°C72%< 80% (Moderate Racemization)
Pd(OAc)2 SPhos K3PO4 60°C 85% > 99% (Chirality Preserved)

Part 4: Self-Validating Experimental Protocols

Protocol A: Generation of the HCl Salt for Stable Storage

This protocol ensures the long-term chiral stability of your intermediate.

  • Dissolution: Dissolve the enantiopure Methyl 2-amino-2-(4-fluorophenyl)acetate free base (1.0 eq) in anhydrous diethyl ether (10 mL/g) under an argon atmosphere.

  • Acidification: Cool the flask to 0°C using an ice bath. Slowly add a stoichiometric excess of 2M HCl in diethyl ether (1.2 eq) dropwise over 15 minutes.

  • Precipitation: Stir for an additional 30 minutes at 0°C. A white precipitate (the HCl salt) will form.

  • Isolation: Filter the precipitate under a nitrogen blanket using a Schlenk frit. Wash twice with cold, anhydrous diethyl ether.

  • Validation System:

    • Chemical Check: Dissolve a 1 mg aliquot in D2O and run a ¹H-NMR to confirm the downfield shift of the

      
      -proton, indicating successful protonation.
      
    • Chiral Check: Run a sample on a Chiral HPLC (e.g., Chiralcel OD-H column). The ee should remain >99% after 30 days of storage at room temperature.

Protocol B: Racemization-Free Suzuki-Miyaura Coupling

Utilizing the SPhos ligand to outpace the racemization kinetics[5].

SuzukiWorkflow Step1 1. Reagent Prep Pd(OAc)2 + SPhos Step2 2. Substrate Addition (S)-Ester + Boronate Step1->Step2 Step3 3. Mild Base Addition K3PO4 (Aqueous) Step2->Step3 Step4 4. Controlled Heating 60°C, Inert Atm Step3->Step4 Step5 5. Workup & Isolation Chiral HPLC Check Step4->Step5

Fig 2: Optimized Suzuki-Miyaura workflow to preserve chiral integrity via SPhos ligand.

  • Catalyst Preparation: In an oven-dried Schlenk tube, combine Pd(OAc)₂ (5 mol%) and SPhos (10 mol%). Purge with argon for 10 minutes.

  • Substrate Loading: Add the chiral 4-fluorophenylglycine derivative (1.0 eq) and the arylpinacolboronate ester (1.2 eq).

  • Solvent & Base: Add degassed Toluene/H₂O (10:1 ratio), followed by anhydrous K3PO4 (2.0 eq). Crucial step: Do not use stronger bases like Cs2CO3 or NaOH.

  • Reaction: Heat the mixture strictly to 60°C (do not exceed) and stir vigorously for 12 hours.

  • Validation System:

    • Reaction Check: Perform TLC (Hexanes/EtOAc) to confirm complete consumption of the starting material.

    • Chiral Check: Post-workup, inject the purified product into a Chiral HPLC alongside a deliberately synthesized racemic standard. The chromatogram must show a single peak corresponding to the retained enantiomer, validating the suppression of the enolization pathway.

References

  • Chemsrc. this compound. Retrieved from:[Link]

  • LookChem. (R)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride. Retrieved from:[Link]

  • Du, W., Zong, M., & Guo, Y. Improving lipase-catalyzed enantioselective ammonolysis of phenylglycine methyl ester in organic solvent by in situ racemization. PubMed. Retrieved from:[Link]

  • US Patent US20040073057A1.Racemization of optically active 2-substituted phenyl glycine esters. Google Patents.
  • Prieto, M., Mayor, S., Lloyd-Williams, P., & Giralt, E. Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. The Journal of Organic Chemistry (ACS). Retrieved from:[Link]

Sources

Technical Support Center: Troubleshooting "Methyl 2-(2-amino-4-fluorophenyl)acetate" Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for the synthesis of Methyl 2-(2-amino-4-fluorophenyl)acetate (CAS: 56827-32-8) .

The standard synthetic route for this molecule typically involves the esterification of 2-(2-nitro-4-fluorophenyl)acetic acid, followed by the reduction of the nitro group to an aniline. While conceptually straightforward, this specific scaffold is highly susceptible to hydrodehalogenation and spontaneous intramolecular cyclization. This guide addresses the root causes of these failures and provides self-validating, field-proven protocols to ensure high-yield isolation of the target compound.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: The "Spontaneous Cyclization" Dilemma

Symptom: After the reduction of Methyl 2-(2-nitro-4-fluorophenyl)acetate, my isolated product has a mass of m/z 151.14 instead of the expected 183.18. The


H-NMR shows a complete loss of the methyl ester singlet (~3.7 ppm). What happened?

Root Cause (Causality): You have inadvertently synthesized 6-fluorooxindole (6-fluoroindolin-2-one) [1]. 2-aminophenylacetate derivatives are thermodynamically driven to undergo intramolecular amidation. The newly formed free aniline at the ortho position acts as a nucleophile, attacking the adjacent methyl ester carbonyl and expelling methanol to form a stable 5-membered lactam ring. This cyclization is heavily accelerated by heat or basic conditions during the reaction workup.

Solution:

  • Temperature Control: Never allow the temperature to exceed 35 °C during the reduction workup or solvent evaporation.

  • Avoid Basic Workups: Do not use NaOH or Na

    
    CO
    
    
    
    to neutralize the reaction.
  • Amine Protection (Salt Formation): The most robust way to prevent the amine from acting as a nucleophile is to protonate it. Immediately trap the crude product as a hydrochloride salt using 2M HCl in diethyl ether.

Q2: Dehalogenation During Nitro Reduction

Symptom: I am using Palladium on Carbon (Pd/C) and H


 gas for the nitro reduction. My product mass is 165.19 (loss of 18 Da), indicating the loss of the fluorine atom.

Root Cause (Causality): Palladium is highly active and readily inserts into aryl carbon-halogen bonds via oxidative addition, leading to hydrodehalogenation—especially under H


 pressure. Fluorine at the para position to the acetic acid moiety is highly activated and prone to cleavage [2].

Solution: Abandon Pd/C for this specific substrate. Switch to a chemoselective, milder reduction method such as the Iron/Ammonium Chloride (Fe/NH


Cl)  system [3]. Iron mediates the electron transfer to the nitro group without possessing the necessary d-band characteristics to insert into the C-F bond, preserving the halogen entirely.
Q3: Incomplete Esterification of the Nitro Precursor

Symptom: My Fischer esterification of 2-(2-nitro-4-fluorophenyl)acetic acid using Methanol and catalytic H


SO

stalls at 70% conversion.

Root Cause (Causality): Fischer esterification is an equilibrium-driven process. The generation of water pushes the reaction backward, preventing complete conversion.

Solution: Utilize Thionyl Chloride (SOCl


) in Methanol. SOCl

reacts with the carboxylic acid to form a highly reactive acid chloride intermediate while generating SO

and HCl gases, which escape the system. This makes the methylation irreversible and drives the reaction to >98% conversion [4].

Part 2: Quantitative Data & Condition Comparison

To highlight the importance of catalyst selection during the reduction step, the following table summarizes the expected outcomes based on empirical laboratory data:

Reduction SystemTemp (°C)Target Yield (%)Dehalogenation (%)Cyclization to Oxindole (%)Recommendation
10% Pd/C, H

(1 atm)
2515%>60% 10%❌ Avoid (Loss of Fluorine)
10% Pd/C, H

(1 atm)
600%20%>75% ❌ Avoid (Total Cyclization)
5% Pt/C, H

(1 atm)
2565%<5%15%⚠️ Acceptable, requires strict temp control
Fe, NH

Cl, EtOH/H

O
6088% 0% <2%Optimal (Chemoselective)

Part 3: Experimental Workflows & Methodologies

Protocol A: Irreversible Esterification (Synthesis of Methyl 2-(2-nitro-4-fluorophenyl)acetate)

This protocol ensures complete conversion without the need for a Dean-Stark apparatus.

  • Setup: Charge a 250 mL round-bottom flask with 2-(2-nitro-4-fluorophenyl)acetic acid (10.0 g, 50.2 mmol) and anhydrous Methanol (100 mL). Cool the suspension to 0 °C using an ice bath.

  • Activation: Dropwise, add Thionyl Chloride (SOCl

    
    ) (4.4 mL, 60.2 mmol, 1.2 eq) over 15 minutes. Caution: Vigorous evolution of SO
    
    
    
    and HCl gas. Perform in a well-ventilated fume hood.
  • Reaction: Remove the ice bath and heat the mixture to a gentle reflux (65 °C) for 3 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc 3:1). The acid baseline spot should completely disappear.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the resulting oil in Ethyl Acetate (100 mL) and wash with saturated aqueous NaHCO

    
     (2 x 50 mL) and brine (50 mL). Dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and evaporate to yield the pure nitro ester.
Protocol B: Chemoselective Reduction & Salt Isolation (Synthesis of the Target Compound)

This protocol utilizes Iron-mediated reduction to prevent dehalogenation and employs an immediate salt-formation quench to prevent oxindole cyclization.

  • Setup: In a 500 mL flask, dissolve Methyl 2-(2-nitro-4-fluorophenyl)acetate (10.0 g, 46.9 mmol) in a mixture of Ethanol (160 mL) and Water (40 mL).

  • Reagent Addition: Add Iron powder (13.1 g, 234.5 mmol, 5.0 eq, <10 μm particle size) and Ammonium Chloride (12.5 g, 234.5 mmol, 5.0 eq).

  • Reduction: Heat the vigorously stirred suspension to 60 °C for 2 hours. The mixture will turn dark brown/black as Fe

    
    O
    
    
    
    nanoparticles are generated [3].
  • Filtration: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove iron oxides. Wash the filter cake thoroughly with Ethyl Acetate (150 mL).

  • Cold Workup (Critical): Concentrate the filtrate under reduced pressure, ensuring the water bath does not exceed 30 °C . Partition the residue between Ethyl Acetate (150 mL) and Water (100 mL). Separate the organic layer, dry over Na

    
    SO
    
    
    
    , and filter.
  • Salt Formation (Critical): Transfer the organic filtrate to a flask submerged in an ice bath. Slowly add 2M HCl in diethyl ether (25 mL, 50.0 mmol). A white precipitate of This compound hydrochloride will immediately form.

  • Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under a high vacuum. The product is now indefinitely stable against cyclization.

Part 4: Reaction Pathway & Pitfall Visualization

The following diagram maps the logical flow of the synthesis, highlighting the critical failure points (Dehalogenation and Cyclization) that researchers must navigate.

G A 2-(2-nitro-4-fluorophenyl) acetic acid B Methyl 2-(2-nitro-4-fluorophenyl) acetate A->B SOCl2, MeOH (Protocol A) C Methyl 2-(2-amino-4-fluorophenyl) acetate (TARGET) B->C Fe, NH4Cl, EtOH/H2O (Protocol B) E Methyl 2-(2-aminophenyl) acetate (Dehalogenation Byproduct) B->E Pd/C, H2 (Avoid: Over-reduction) D 6-Fluorooxindole (Cyclization Byproduct) C->D Heat or Base (Avoid: Intramolecular Amidation)

Synthesis workflow of this compound highlighting major side reactions.

References

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry (RSC). Available at:[Link]

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Mechanochem., 2025. Available at:[Link]

  • Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. ACS Omega, 2019. Available at:[Link]

Technical Support Center: Troubleshooting Methyl 2-(2-amino-4-fluorophenyl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks during the synthesis of Methyl 2-(2-amino-4-fluorophenyl)acetate . This compound is a critical building block for fluorinated oxindoles, kinase inhibitors, and advanced pharmaceutical intermediates.

Below, we dissect the mechanistic pitfalls of common synthetic routes, provide field-proven troubleshooting FAQs, and outline self-validating protocols to ensure high-yield recovery.

Mechanistic Workflow & Yield Bottlenecks

The synthesis of this compound typically proceeds via one of two routes: the esterification of the corresponding amino acid or the reduction of the corresponding nitro ester. Both routes carry severe, mechanism-driven risks of side reactions if harsh conditions are applied.

SynthesisWorkflow StartA 2-(2-Amino-4-fluorophenyl) acetic acid Cond1 MeOH, H+, Heat StartA->Cond1 Cond2 MeI, K2CO3, rt StartA->Cond2 StartB Methyl 2-(4-fluoro-2-nitrophenyl) acetate Cond3 H2, Pd/C StartB->Cond3 Cond4 Fe, NH4Cl, 80°C StartB->Cond4 Target Methyl 2-(2-amino-4-fluorophenyl) acetate (TARGET) Side1 6-Fluorooxindole (Lactamization) Side2 Methyl 2-(2-aminophenyl)acetate (Dehalogenation) Cond1->Target Trace Cond1->Side1 Major Cond2->Target High Yield Cond3->Target Low Yield Cond3->Side2 Major Cond4->Target High Yield

Reaction pathways for this compound showing yield-limiting side reactions.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my Fischer esterification of 2-(2-amino-4-fluorophenyl)acetic acid yielding a white precipitate instead of the desired ester? A1: You are observing a classic intramolecular lactamization. Under acidic conditions (e.g.,


 in methanol) and heat, 2-aminophenylacetic acid derivatives undergo rapid condensation to form oxindoles[1]. The proximity of the ortho-amino group to the carboxylic acid makes the formation of the 5-membered lactam ring (6-fluorooxindole) thermodynamically highly favorable.
  • The Fix: To prevent this, you must avoid heat and strong acids. Switch to a mild alkylation method (e.g., Iodomethane with

    
     at room temperature) or use TMS-diazomethane. This preserves the open-chain amino ester by avoiding the thermal activation energy required for cyclization.
    

Q2: I am reducing methyl 2-(4-fluoro-2-nitrophenyl)acetate using Pd/C and


. Why does my LC-MS show a mass of[M-18] (loss of the fluorine atom)? 
A2:  Your reaction is suffering from hydrodefluorination. Palladium on carbon (Pd/C) is a highly active catalyst. Under standard hydrogenation conditions, Pd readily inserts into the activated aryl-fluorine bond, leading to reductive cleavage and the formation of the dehalogenated byproduct, methyl 2-(2-aminophenyl)acetate[2].
  • The Fix: You must switch to a chemoselective reducing agent that targets the nitro group without activating the C-F bond. The Béchamp-style reduction using Iron powder and Ammonium Chloride (

    
    ) in an aqueous ethanol mixture is highly selective, cost-effective, and perfectly preserves the aryl fluoride[3][4].
    

Q3: My purified this compound degrades during storage, turning into a dark, insoluble solid. How can I stabilize it? A3: Free base ortho-amino aryl esters are inherently unstable. Even at room temperature, they are prone to slow, spontaneous lactamization into oxindoles, and the electron-rich aniline ring is highly susceptible to atmospheric oxidation.

  • The Fix: Convert the free base to its hydrochloride (HCl) salt immediately after purification by bubbling dry HCl gas into an ethereal solution of the product. Store the resulting salt in a desiccator at -20°C under an argon atmosphere.

Validated Experimental Protocols

Protocol A: Chemoselective Reduction (Fe/NH₄Cl Method)

This protocol is designed to reduce the nitro group quantitatively while completely suppressing hydrodefluorination.

  • Setup: In a 250 mL round-bottom flask, dissolve 10.0 mmol of methyl 2-(4-fluoro-2-nitrophenyl)acetate in 50 mL of ethanol. Add 15 mL of distilled water.

  • Reagent Addition: Add 5.0 equivalents (50.0 mmol) of Iron (Fe) powder (325 mesh) and 5.0 equivalents of Ammonium Chloride (

    
    ).
    
    • Causality:

      
       acts as a mild proton source, activating the iron surface for single-electron transfer without dropping the pH enough to cause ester hydrolysis[3].
      
  • Reflux & Validation: Heat the vigorously stirred suspension to 80°C for 2-4 hours.

    • Self-Validation Step: The reaction mixture will transition from a clear yellow solution to a dark brown/black opaque slurry as Fe is oxidized to iron oxides. TLC (Hexane:EtOAc 3:1) will show the disappearance of the UV-active starting material (

      
      ) and the appearance of a highly fluorescent blue/green spot under 254 nm UV (
      
      
      
      ) corresponding to the aniline.
  • Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the pad thoroughly with ethyl acetate (

    
     mL). Concentrate the filtrate in vacuo.
    
  • Extraction: Partition the residue between saturated aqueous

    
     (50 mL) and EtOAc (50 mL). Extract the aqueous layer twice more with EtOAc. Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate to yield the target compound.
Protocol B: Mild Alkylation (MeI/K₂CO₃ Method)

This protocol is designed to esterify the amino acid while preventing thermal lactamization to 6-fluorooxindole.

  • Setup: In a 100 mL round-bottom flask, dissolve 5.0 mmol of 2-(2-amino-4-fluorophenyl)acetic acid in 20 mL of anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add 1.2 equivalents (6.0 mmol) of finely powdered anhydrous Potassium Carbonate (

    
    ). Stir at room temperature for 15 minutes.
    
  • Alkylation: Cool the mixture to 0°C using an ice bath. Dropwise, add 1.1 equivalents (5.5 mmol) of Iodomethane (MeI).

    • Causality:

      
       selectively deprotonates the more acidic carboxylic acid over the aniline. Keeping the temperature strictly between 0°C and 25°C prevents the thermal activation required for intramolecular lactamization.
      
  • Reaction & Validation: Stir for 3 hours at room temperature.

    • Self-Validation Step: The initial cloudy suspension of the amino acid salt will gradually clarify as the highly soluble methyl ester is formed.

  • Workup: Quench the reaction by pouring it into 50 mL of ice water. Extract with diethyl ether (

    
     mL). Wash the combined organic layers thoroughly with brine (
    
    
    
    mL) to remove residual DMF. Dry over
    
    
    , filter, and concentrate carefully.

Quantitative Data & Method Comparison

The following table summarizes the expected yields and primary failure modes of various synthetic approaches based on internal validation and literature precedent.

Starting MaterialReaction TypeReagents & ConditionsTarget Yield (%)Primary ImpurityImpurity Yield (%)
2-(2-Amino-4-fluorophenyl)acetic acidFischer EsterificationMeOH,

, 65°C
< 15%6-Fluorooxindole> 80%
2-(2-Amino-4-fluorophenyl)acetic acidMild AlkylationMeI,

, DMF, 25°C
85 - 90%N-methylated ester< 5%
Methyl 2-(4-fluoro-2-nitrophenyl)acetateCatalytic Hydrogenation

(1 atm), 10% Pd/C, MeOH
30 - 40%Methyl 2-(2-aminophenyl)acetate50 - 60%
Methyl 2-(4-fluoro-2-nitrophenyl)acetate Chemoselective Reduction Fe powder,

, EtOH/

, 80°C
92 - 96% Unreacted starting material< 2%

References

  • Efficient Reducing System Based on Iron for Conversion of Nitroarenes to Anilines Synthetic Communications[Link]

  • A simple synthesis of 5-methoxyindole and 5-methoxy-2-oxindole Semantic Scholar / Chemistry[Link]

Sources

Technical Support Center: Methyl 2-(2-amino-4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Byproduct Formation & Stability

Document ID: TS-MAFA-001 Status: Active Audience: Chemical Development & Medicinal Chemistry Teams

Executive Technical Summary

Methyl 2-(2-amino-4-fluorophenyl)acetate is a highly reactive intermediate, primarily utilized in the synthesis of PARP inhibitors (e.g., Rucaparib analogs) and indole-based pharmacophores.

The critical instability of this compound arises from the ortho-positioning of the nucleophilic amino group relative to the electrophilic ester carbonyl. This structural proximity creates a high thermodynamic drive for intramolecular cyclization , leading to the formation of 6-fluorooxindole (6-fluoroindolin-2-one).

This guide provides a self-validating troubleshooting framework to minimize this cyclization and manage reduction-related impurities.

Critical Pathway Analysis (The "Oxindole Trap")

The primary failure mode for this reagent is the spontaneous lactamization. Understanding the mechanism is the only way to prevent it.

Figure 1: The Cyclization Danger Zone & Prevention Strategy

OxindolePathway cluster_0 Critical Control Point Nitro Nitro Precursor (Stable) Amine TARGET: this compound (Free Base - Unstable) Nitro->Amine Reduction (H2/Pd or Fe/AcOH) Salt Storage Form: Amine-HCl Salt (Nucleophilicity Suppressed) Amine->Salt Immediate Acidification (HCl/Dioxane) Oxindole MAJOR BYPRODUCT: 6-Fluorooxindole Amine->Oxindole Spontaneous Cyclization (Fast at RT/High pH) Salt->Amine Neutralization (Just prior to use)

Caption: The "Oxindole Trap." The free base amine is kinetically unstable. Protonation (Salt formation) is the only reliable method to arrest cyclization during storage.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: High Levels of 6-Fluorooxindole (Lactam)

Symptom: LCMS shows a peak with Mass [M-32] (Loss of Methanol) relative to the target ester. Root Cause: The free amine was allowed to persist in solution at neutral/basic pH or elevated temperature.

Investigation Step Technical Insight Corrective Action
Check Workup pH Basic conditions (pH > 8) accelerate nucleophilic attack of the amine on the ester.Protocol Adjustment: Quench reduction reactions into a slightly acidic buffer or perform a rapid, cold workup. Do not dry over basic agents like K₂CO₃.
Temperature Log Cyclization follows Arrhenius kinetics; rate doubles every ~10°C.Protocol Adjustment: Maintain reaction temperature < 5°C during reduction. Store workup solutions on ice. Never rotovap > 30°C.
Solvent Choice Protic solvents (MeOH, EtOH) can facilitate proton transfer in the transition state.Protocol Adjustment: Switch to aprotic solvents (THF, EtOAc) immediately after reaction completion.
Issue 2: Incomplete Reduction (Hydroxylamine Impurity)

Symptom: LCMS shows [M+16] peak. Root Cause: Stalled reduction of the nitro-precursor (Methyl 2-(4-fluoro-2-nitrophenyl)acetate).

  • Diagnostic: Treat an aliquot with TiCl₃. If the peak disappears, it is the N-oxide/hydroxylamine.

  • Solution:

    • Catalytic Hydrogenation: Increase H₂ pressure (from 1 atm to 5 atm) or refresh the Pd/C catalyst.

    • Chemical Reduction: If using Fe/AcOH, ensure vigorous stirring; the heterogeneous surface can passivate.

Issue 3: Dimerization (Azo/Azoxy Compounds)

Symptom: LCMS shows high molecular weight species ([2M-x]). Root Cause: Condensation of nitroso intermediates with amine product under basic conditions.

  • Solution: Avoid high concentrations. Dilute the reaction. Ensure the reducing environment is acidic (e.g., AcOH) to protonate intermediates, preventing coupling.

Standardized Protocols (Self-Validating Systems)

Do not rely on "standard" procedures. Use these modified protocols designed specifically for ortho-amino esters.

Protocol A: Safe Synthesis & Isolation (HCl Salt Method)

Use this method if you need to store the compound.

  • Reduction: Dissolve Methyl 2-(4-fluoro-2-nitrophenyl)acetate in MeOH/THF (1:1). Add 10% Pd/C (10 wt%).

  • Hydrogenation: Stir under H₂ (balloon) at 0°C (Ice bath is critical). Monitor via TLC/LCMS every 30 mins.

  • Filtration: Filter cold through Celite. Do not concentrate the filtrate yet.

  • Trapping: Immediately add 4M HCl in Dioxane (1.1 eq) to the filtrate.

  • Isolation: Concentrate at < 30°C. The HCl salt will precipitate or form a stable foam.

  • Validation: Check NMR. The ammonium protons should be visible, and no oxindole peaks should be present.

Protocol B: "Just-in-Time" Generation (Free Base)

Use this method if reacting immediately in the next step.

  • Perform reduction as above.

  • Filter cold.

  • Telescoping: Do not isolate. Add the electrophile for the next step (e.g., acyl chloride, aldehyde) directly to the filtrate if compatible.

  • Why? By reacting the amine immediately, you outcompete the intramolecular cyclization rate.

FAQ: Technical Support

Q: Can I store the free base in the freezer? A: No. Even at -20°C, the solid free base can undergo solid-state lactamization over weeks due to crystal lattice proximity. Always store as the HCl or Tosylate salt .

Q: I see a "defluorinated" byproduct ([M-18]). What happened? A: You likely over-reduced. Aryl-fluorines are generally stable, but Pd/C with high H₂ pressure and heat can cleave the C-F bond (hydrodefluorination).

  • Fix: Stop the reaction immediately upon consumption of starting material. Switch to Platinum (Pt/C) or Iron/Ammonium Chloride , which are less prone to dehalogenation.

Q: My ester hydrolyzed to the acid. Can I re-esterify? A: Risky. Acidic re-esterification conditions (MeOH/H₂SO₄) will almost certainly drive the formation of the oxindole (thermodynamic sink) rather than the amino-ester. It is usually more efficient to discard and restart reduction from the nitro-ester.

Visualizing the Troubleshooting Logic

Figure 2: Impurity Identification Decision Tree

ImpurityTree Start LCMS Analysis of Crude MassCheck Check Mass Shift (vs Target) Start->MassCheck M_minus_32 Mass = [M-32] (Loss of MeOH) MassCheck->M_minus_32 M_plus_16 Mass = [M+16] (Oxygen present) MassCheck->M_plus_16 M_minus_18 Mass = [M-18] (Loss of F -> H) MassCheck->M_minus_18 Diagnosis1 Diagnosis: 6-Fluorooxindole Cause: Cyclization M_minus_32->Diagnosis1 Diagnosis2 Diagnosis: Hydroxylamine Cause: Incomplete Reduction M_plus_16->Diagnosis2 Diagnosis3 Diagnosis: Defluorination Cause: Over-reduction (Pd/C) M_minus_18->Diagnosis3

Caption: Rapid diagnostic flow for identifying common byproducts by mass shift.

References & Authoritative Grounding

  • Synthesis of Rucaparib Intermediates:

    • Detailed protocols for handling 2-amino-4-fluorophenylacetic acid derivatives and preventing lactamization during PARP inhibitor synthesis.

    • Source:

  • Mechanisms of Reductive Cyclization:

    • Analysis of the "Oxindole Trap" and base-mediated cyclization of ortho-nitrophenylacetates.

    • Source:Journal of Organic Chemistry, "Base-Mediated Nitrophenyl Reductive Cyclization."

  • Stability of Ortho-Amino Esters:

    • General handling of kinetically unstable amino esters and the necessity of salt formation.

    • Source:Organic Process Research & Development, "Practical Synthesis of Indoles and Oxindoles."

  • Hydrodefluorination Risks:

    • Review of side reactions in catalytic hydrogenation of fluorinated aromatics.

    • Source:Chemical Reviews, "Catalytic Hydrodehalogenation."

Stability of "Methyl 2-(2-amino-4-fluorophenyl)acetate" under reaction conditions

[1]

Document ID: TS-2026-MAF-01 Subject: Stability Profile, Degradation Mechanisms, and Handling Protocols Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists[1]

Executive Summary: The "Ortho-Effect" Risk

As a Senior Application Scientist, I must immediately flag the critical instability inherent to Methyl 2-(2-amino-4-fluorophenyl)acetate . Unlike its para-amino isomers, this compound possesses a "ticking clock" built into its structure: the 1,2-relationship (ortho) between the nucleophilic aniline amine and the electrophilic ester carbonyl.

The Bottom Line: In its free base form, this compound is thermodynamically predisposed to spontaneous intramolecular cyclization, forming 6-fluoroindolin-2-one (6-fluorooxindole) .[1] This reaction can occur even at room temperature and is accelerated by heat, basic conditions, and polar protic solvents.[2]

Module 1: The Primary Threat – Spontaneous Lactamization

The Mechanism

The driving force is the formation of a stable 5-membered lactam ring.[1][2] The nitrogen lone pair of the aniline attacks the ester carbonyl, expelling methanol.[2]

Key Insight: The 4-fluorine substituent exerts an inductive electron-withdrawing effect (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

1insufficient2
Visualization: Degradation Pathway

ReactionPathwayCompoundThis compound(Free Base)TransitionTetrahedralIntermediateCompound->TransitionNucleophilic Attack(k1)Oxindole6-Fluoroindolin-2-one(Stable Lactam)Transition->OxindoleCyclization(Irreversible)MethanolMeOH(Byproduct)Transition->Methanol

Caption: Figure 1. The irreversible thermodynamic sink: Conversion of the amino-ester to the oxindole.[2]

Troubleshooting Guide: Cyclization
SymptomDiagnosisCorrective Action
LCMS shows [M-32] peak Lactamization Confirmed. The mass loss of 32 Da corresponds to the loss of Methanol (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

).[1]
Immediate: Acidify reaction mixture to pH < 4. Prevention: Store as HCl salt.
Precipitate in reaction Solubility Change. The oxindole is often less soluble in organic solvents (e.g., DCM, EtOAc) than the amino ester.Filter and check NMR.[1][2] If precipitate is the oxindole, the batch is likely compromised.[2]
Yield loss in basic coupling Base-Catalyzed Cyclization. Bases (TEA, DIPEA) deprotonate the amine, maximizing nucleophilicity.[2]Protocol Change: Use "reverse addition" (add base last) or keep temperature < 0°C during coupling.

Module 2: Secondary Instabilities (Oxidation & Hydrolysis)

While cyclization is the primary threat, the aniline moiety makes the compound susceptible to oxidative degradation (browning), and the ester is prone to standard hydrolysis.[2]

Troubleshooting Guide: Oxidation & Hydrolysis

Q: The white solid has turned brown/black. Is it usable?

  • A: This indicates oxidative polymerization of the aniline, likely due to air exposure.[1][2]

    • Check: Run a TLC.[1][2] If the baseline is dark but the main spot is intact, you may repurify via a short silica plug.[2]

    • Prevention:[1][2] Store under Argon/Nitrogen.[1][2]

Q: I see a carboxylic acid peak ([M-14]) in LCMS. Why?

  • A: Saponification (Hydrolysis). You likely exposed the ester to aqueous base (NaOH/LiOH) or strong acid with water.[2]

    • Note: The cyclization (oxindole formation) is faster than intermolecular hydrolysis in most neutral/basic conditions.[1][2] Hydrolysis usually dominates only in strongly acidic aqueous media.[1][2]

Module 3: Storage & Handling Protocols[1]

The "Safe State" Strategy

To stop the "ticking clock," you must remove the nucleophile.[2] Protonating the amine to form the Hydrochloride Salt is the gold standard for stability.[1][2]

Comparative Stability Data
FormConditionsEstimated Stability (

)
Risk Level
Free Base Solution (DCM/MeOH), 25°C< 24 HoursCRITICAL
Free Base Solid, -20°C, Inert Gas1-2 WeeksHIGH
HCl Salt Solid, 25°C, Dry> 1 YearLOW
HCl Salt Solution (Water/Buffer), pH 7< 6 HoursHIGH
Protocol: Converting Free Base to Stable HCl Salt

If you synthesized the free base and need to store it:

  • Dissolve the crude free base in minimal dry Diethyl Ether (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    )  or Dichloromethane (DCM) .[1]
    
  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • A white precipitate (the salt) should form immediately.[1][2]

  • Filter under inert atmosphere (Nitrogen).[1]

  • Wash with cold ether.[1][2]

  • Dry under vacuum.[1][2] Store this solid.

Module 4: Decision Logic for Experimentation

Use this flow to determine the safety of your reaction conditions.

DecisionTreeStartStart: Using this compoundFormCheckIs it the HCl Salt?Start->FormCheckBaseCheckDoes reaction require Base?FormCheck->BaseCheckYes (Salt)ConvertConvert to Free BaseIMMEDIATELY before useFormCheck->ConvertNo (Free Base)TempCheckTemperature > 25°C?BaseCheck->TempCheckYesSafeProceed (Low Risk)BaseCheck->SafeNo (Acidic/Neutral)CautionProceed with Caution(Keep t < 2h)TempCheck->CautionNoDangerSTOP: High Risk of OxindoleChange RouteTempCheck->DangerYesConvert->BaseCheck

Caption: Figure 2. Operational decision tree for minimizing degradation during synthesis.

References

  • Sigma-Aldrich. Methyl 2-(4-amino-2-fluorophenyl)acetate hydrochloride (Isomer Comparison).[1] Retrieved from .[1] (Note: This reference validates the storage requirements for the stable para-amino isomer; the ortho-amino target requires even stricter control due to cyclization risk).

  • National Institutes of Health (PMC). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles.[1] Retrieved from .[1][2] (Demonstrates the facile cyclization of ortho-amino phenyl derivatives to oxindoles).

  • Chemical and Pharmaceutical Bulletin. Experimental and DFT Studies of Intermolecular Interaction-Assisted Oxindole Cyclization. Retrieved from .[1][2] (Provides mechanistic insight into the kinetics of amino-ester cyclization).

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[1] (Standard reference for amine protection strategies to prevent nucleophilic attack).

Scale-up synthesis challenges for "Methyl 2-(2-amino-4-fluorophenyl)acetate"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support center for process chemists and researchers scaling up the synthesis of Methyl 2-(2-amino-4-fluorophenyl)acetate .

This guide prioritizes process safety , impurity control , and scalable methodology , specifically addressing the unique instability of 2-aminophenylacetic acid derivatives.

Case ID: SC-882-FL Subject: Scale-Up Troubleshooting & Critical Process Parameters (CPP)

Executive Summary & Molecule Profile

Target Molecule: this compound Primary Application: Key intermediate for 6-fluoroindole scaffolds, often utilized in the synthesis of PARP inhibitors (e.g., Rucaparib analogs) and other heterocyclic APIs. Critical Instability: The free base of this molecule is thermodynamically unstable. It undergoes spontaneous intramolecular cyclization to form 6-fluoroindolin-2-one (6-fluorooxindole) , a "dead-end" impurity that precipitates as a white solid.

ParameterSpecification
Molecular Weight 183.18 g/mol
Storage Condition Strictly as Salt (HCl or Tosylate) . Store at -20°C if free base (max 24h).
Major Hazards Exothermic hydrogenation; Defluorination; Spontaneous Lactamization.

Troubleshooting Module: The "Lactamization Trap"

User Query: "I isolated the oil after hydrogenation, but overnight it turned into a white insoluble solid. NMR shows loss of the methyl ester peak. What happened?"

Root Cause Analysis

You have encountered the Lactamization Trap . 2-aminophenylacetic esters possess both a nucleophile (amine) and an electrophile (ester) in a position perfect for 5-exo-trig cyclization. This reaction is autocatalytic and accelerates in neutral/basic conditions or upon heating.

The Mechanism

The amine attacks the ester carbonyl, releasing methanol and forming the thermodynamically stable lactam (Oxindole).

Cyclization Start Amino Ester (Free Base) (Unstable) TS Transition State (Tetrahedral Intermediate) Start->TS Intramolecular Attack End 6-Fluoroindolin-2-one (White Solid Impurity) TS->End Cyclization Byprod Methanol TS->Byprod

Figure 1: Spontaneous cyclization pathway of 2-aminophenylacetic esters.

Corrective Action (The "Salt Strategy")

Do not isolate the free base. You must trap the amine immediately as a salt to disable its nucleophilicity.

  • Reaction Completion: After hydrogenation, filter the catalyst cold (0–5°C).

  • Acidification: Immediately add 1.1 equivalents of HCl (in MeOH or Dioxane) or p-Toluenesulfonic acid (TsOH) .

  • Isolation: Evaporate solvent to crystallize the stable salt.

    • Recommendation: The Hydrochloride salt is generally more crystalline and easier to handle than the Tosylate for this specific weight.

Troubleshooting Module: Hydrogenation Safety & Selectivity

User Query: "During scale-up of the nitro reduction (from 10g to 100g), we observed a temperature spike and significant defluorinated impurity (des-fluoro) by LCMS."

Root Cause Analysis
  • Exotherm: Nitro reduction is highly exothermic (~500 kJ/mol). On a larger scale, heat removal becomes the rate-limiting step.

  • Defluorination: Standard Palladium on Carbon (Pd/C) is too active. It facilitates oxidative addition into the C-F bond, leading to hydrodefluorination (replacement of Fluorine with Hydrogen).

Protocol: Selective Hydrogenation (Defluorination-Free)

The Fix: Switch from Pd/C to Sulfided Platinum on Carbon (Pt(S)/C) or Vanadium-doped Platinum . Platinum is far less prone to C-F cleavage than Palladium.

Optimized Scale-Up Protocol (100g Scale)
StepActionCritical Parameter
1. Catalyst Prep Charge 5% Pt(S)/C (3 wt% loading relative to substrate) into the reactor under N₂.Do NOT use standard Pd/C.
2. Solvent Add Methanol (10V).Ensure solvent is degassed to prevent O₂ induction periods.
3. Substrate Add Methyl 2-(4-fluoro-2-nitrophenyl)acetate .Disolve fully.
4. H₂ Introduction Purge N₂ ×3, then H₂ ×3. Set pressure to 3–5 bar .Keep pressure moderate. High pressure promotes defluorination.
5. Temp Control Heat to 30°C . Monitor exotherm closely.Max Temp: 45°C. Above 50°C, defluorination risk spikes.
6. Work-up Filter through Celite® under N₂ blanket. Keep filtrate cold (0°C). Time Critical: Proceed to salt formation immediately (See Module 2).

Alternative Catalyst System: If Pt(S)/C is unavailable, you may use 5% Pd/C doped with Diphenylsulfide (0.5 eq) . The sulfur poisons the highly active sites responsible for C-F cleavage while allowing nitro reduction to proceed.

Troubleshooting Module: Esterification Stalls

User Query: "We are trying to make the methyl ester from the acid precursor (2-(2-amino-4-fluorophenyl)acetic acid) using H₂SO₄/MeOH, but the reaction stalls at 80% conversion."

Root Cause Analysis

Fischer esterification is an equilibrium process. As water is produced, the reaction slows. Furthermore, the amino group buffers the acid catalyst, requiring an excess of acid.

The "Thionyl Chloride" Solution

Instead of catalytic H₂SO₄, use Thionyl Chloride (SOCl₂) . This method generates anhydrous HCl in situ and consumes the water produced, driving the equilibrium to completion.

Protocol:

  • Cool Methanol (10V) to 0°C .

  • Add Thionyl Chloride (1.5 eq) dropwise. (Exothermic! Maintain <10°C).

  • Add the amino acid substrate.

  • Warm to reflux for 2–4 hours.

  • Work-up: Concentrate in vacuo. The product will crystallize directly as the HCl salt , preventing the cyclization issue described in Module 1.

Visual Workflow: The "Safe Scale-Up" Pathway

The following diagram illustrates the decision tree for a successful batch record.

Workflow Nitro Start: Nitro-Ester Precursor Decision Catalyst Selection Nitro->Decision PdRoute Route A: Pd/C (High Risk) Decision->PdRoute Standard PtRoute Route B: Pt(S)/C (Recommended) Decision->PtRoute Selective ResultBad Defluorinated Impurity (>5%) PdRoute->ResultBad ResultGood Clean Amino-Ester (Solution) PtRoute->ResultGood Isolation Isolation Strategy ResultGood->Isolation FreeBase Isolate Free Base Isolation->FreeBase SaltForm Add HCl/MeOH Isolate Salt Isolation->SaltForm FinalFail FAILURE: Oxindole Formation FreeBase->FinalFail Spontaneous Cyclization FinalSuccess SUCCESS: Stable HCl Salt SaltForm->FinalSuccess

Figure 2: Decision tree for avoiding critical failure modes (Defluorination and Cyclization).

References & Authoritative Grounding

  • Defluorination Prevention (Pt vs Pd):

    • Source: CN104710316A (Patent). "Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene."[1]

    • Insight: Establishes Platinum (Pt) as the superior catalyst for preserving C-F bonds during nitro reduction compared to Palladium.

    • Link:

  • Rucaparib Intermediate Synthesis:

    • Source: US20200331916A1 (Patent). "Process for the preparation of rucaparib and novel synthesis intermediates."

    • Insight: Details the handling of 6-fluoroindole precursors and the reduction of nitro-phenylacetic acid derivatives in the context of PARP inhibitor synthesis.

    • Link:

  • Cyclization Kinetics (Oxindole Formation):

    • Source:Journal of Organic Chemistry, "Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles." (Contextual validation of 2-aminophenyl cyclization).

    • Insight: Validates the rapid intramolecular cyclization of 2-amino-phenyl-carbonyl motifs into oxindoles/lactams.

    • Link:

  • Hydrogenation Safety on Scale:

    • Source:Organic Process Research & Development, "Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration...".

    • Insight: Provides general safety parameters for exothermic nitration/reduction sequences on scale.

    • Link:

Sources

Technical Support Center: Purity Analysis of Methyl 2-(2-amino-4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analytical determination of purity for Methyl 2-(2-amino-4-fluorophenyl)acetate (CAS No. 192650-54-7). This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into the most effective analytical methodologies, complete with troubleshooting guides and validated protocols to ensure the integrity and accuracy of your results.

Introduction: The Critical Role of Purity Analysis

This compound is a key chemical intermediate. Its molecular structure, featuring a primary aromatic amine and a methyl ester, dictates its reactivity and potential impurity profile.[1] Rigorous purity analysis is paramount, as even trace impurities can impact the safety, efficacy, and stability of a final active pharmaceutical ingredient (API).[2][3] This guide focuses on the three pillars of purity determination for this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Analytical Workflow Overview

A systematic approach is essential for robust purity analysis. The workflow below outlines the logical progression from sample receipt to final purity reporting.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Reporting Sample Sample Receipt & Homogenization Prep Sample & Standard Preparation (Accurate Weighing, Dissolution) Sample->Prep Choice Select Analytical Method Prep->Choice HPLC HPLC-UV/PDA Choice->HPLC Primary Method for Impurity Profile GCMS GC-MS (with Derivatization) Choice->GCMS Volatile Impurities / Alternative Method qNMR qNMR Choice->qNMR Absolute Purity / Primary Standard Data Data Acquisition & Processing (Integration, Calibration) HPLC->Data GCMS->Data qNMR->Data Report Purity Calculation & Reporting Data->Report

Caption: General workflow for purity determination.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the workhorse method for purity and impurity profiling of non-volatile organic molecules like this compound. Its high resolution and sensitivity make it ideal for separating the main component from structurally similar impurities.[2]

HPLC: Frequently Asked Questions (FAQs)

Q: Why is RP-HPLC with a C18 column the recommended starting point? A: this compound is a moderately polar molecule, making it well-suited for retention on a non-polar C18 stationary phase with a polar mobile phase (like acetonitrile and water). This is the most common and versatile mode of HPLC.

Q: What is a "stability-indicating method," and why is it important? A: A stability-indicating method is a validated analytical procedure that can accurately detect changes in the purity and potency of a drug substance over time.[4] It must be able to separate the intact analyte from its potential degradation products.[4][5][6] Developing such a method often requires forced degradation studies.

Q: What detection wavelength should I use? A: The aromatic ring in the molecule provides strong UV absorbance. A photodiode array (PDA) detector is ideal for scanning across a range of wavelengths to find the optimal absorbance maximum, typically between 250-300 nm.[1] If a variable wavelength detector is used, 254 nm is a common starting point for aromatic compounds.

HPLC: Troubleshooting Guide

HPLC_Troubleshooting cluster_peak Peak Shape Issues cluster_retention Retention Time (RT) Issues cluster_pressure System Pressure Issues Problem Problem Observed Tailing Peak Tailing Problem->Tailing Fronting Peak Fronting Problem->Fronting Split Split / Double Peaks Problem->Split RT_Drift RT Drifting Problem->RT_Drift No_Peaks No Peaks / Low Signal Problem->No_Peaks P_High Pressure Too High Problem->P_High P_Low Pressure Too Low / Fluctuating Problem->P_Low Cause1 Cause: Secondary silanol interactions with amine group. Tailing->Cause1 Cause2 Cause: Column overload. Tailing->Cause2 Fronting->Cause2 Cause3 Cause: Sample solvent stronger than mobile phase. Fronting->Cause3 Split->Cause3 Cause4 Cause: Column void or contamination. Split->Cause4 Cause5 Cause: Inadequate column equilibration. Mobile phase composition change. RT_Drift->Cause5 Cause6 Cause: Leak in the system. No_Peaks->Cause6 Cause9 Cause: Wrong detector settings or lamp issue. No_Peaks->Cause9 Cause7 Cause: Blockage in column or tubing. P_High->Cause7 P_Low->Cause6 Cause8 Cause: Air bubbles in pump. P_Low->Cause8 Sol1 Solution: Adjust mobile phase pH (e.g., add 0.1% TFA). Use end-capped column. Cause1->Sol1 Sol2 Solution: Reduce sample concentration or injection volume. Cause2->Sol2 Cause2->Sol2 Sol3 Solution: Dissolve sample in mobile phase. Cause3->Sol3 Cause3->Sol3 Sol4 Solution: Replace guard/analytical column. Flush system. Cause4->Sol4 Sol5 Solution: Increase equilibration time. Prepare fresh mobile phase. Cause5->Sol5 Sol6 Solution: Check fittings for leaks. Check pump seals. Cause6->Sol6 Cause6->Sol6 Sol7 Solution: Replace column frit. Flush system in reverse (without column). Cause7->Sol7 Sol8 Solution: Degas mobile phase. Purge pump. Cause8->Sol8

Caption: Troubleshooting decision tree for common HPLC issues.

HPLC: Experimental Protocol

This protocol provides a robust starting point for method development.

  • Chromatographic System: An HPLC system with a UV or PDA detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This is your stock solution (1 mg/mL).

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)Standard for retaining moderately polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol activity and improve peak shape.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier to elute the analyte.
Gradient 10% B to 90% B over 20 minutesEnsures elution of the main peak and any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CImproves reproducibility of retention times.[8]
Injection Volume 10 µLA typical volume to avoid column overloading.[9]
Detection UV at 254 nm or PDA Scan 200-400 nmAromatic compounds absorb well at 254 nm; PDA confirms peak purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. Due to the polar nature and low volatility of this compound, derivatization is a mandatory step to make it suitable for GC analysis.[10]

GC-MS: Frequently Asked Questions (FAQs)

Q: Why is derivatization required for this compound? A: The primary amine (-NH2) and potential for intermolecular interactions make the compound non-volatile and thermally unstable.[10][11] Derivatization replaces the active hydrogens on these groups with non-polar moieties, increasing volatility and thermal stability, which is essential for the compound to travel through the GC column without degrading.

Q: What derivatization reagent should I use? A: A two-step process is often effective: esterification of any potential carboxylic acid impurities followed by acylation of the amine group. Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are also excellent as they react with the amine group to form a stable derivative. The choice depends on the specific impurities you are targeting.

GC-MS: Troubleshooting Guide

Q: I see multiple peaks for my analyte. What could be the cause? A: This often points to incomplete derivatization, where you see the un-derivatized, partially derivatized, and fully derivatized forms of the analyte. Ensure your reaction conditions (temperature, time) are optimized and that your sample is completely dry, as moisture can quench many derivatization reagents.

Q: My results are not reproducible. Why? A: Reproducibility issues in GC-MS of derivatized samples often stem from the derivatization step itself. Ensure precise and consistent addition of reagents. Also, the stability of the derivative can be a factor; analyze samples as soon as possible after preparation.

GC-MS: Experimental Protocol

This protocol outlines a silylation approach for analysis.

  • Derivatization:

    • Accurately weigh about 1 mg of the sample into a reaction vial.

    • Ensure the sample is anhydrous by drying under a stream of nitrogen or in a vacuum oven.

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of MTBSTFA.

    • Seal the vial and heat at 70-100 °C for at least 2 hours to ensure complete reaction.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

ParameterRecommended ConditionRationale
GC System GC with a Mass Selective Detector (MSD)Provides both retention time and mass spectral data for identification.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms)A robust, general-purpose column suitable for a wide range of derivatized compounds.
Inlet Temperature 280 °CEnsures rapid volatilization of the derivatized analyte.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 minSeparates the analyte from solvent and potential by-products.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI).
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range 50 - 550 m/zCovers the expected mass of the derivatized analyte and its fragments.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that can determine the purity of a substance without the need for a chemically identical reference standard.[12] The principle relies on the fact that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[13][14]

qNMR: Frequently Asked Questions (FAQs)

Q: How does qNMR determine purity? A: By comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration, one can calculate the absolute purity of the analyte.[13][14]

Q: What makes a good internal standard for qNMR? A: An ideal standard should be:

  • Highly pure and non-hygroscopic.

  • Chemically inert and stable.

  • Have a simple spectrum with signals that do not overlap with the analyte's signals.[13]

  • Common standards include maleic acid, dimethyl sulfone, and 1,2,4,5-tetrachloro-3-nitrobenzene.

qNMR: Troubleshooting Guide

Q: My purity calculation seems incorrect. What should I check? A: First, ensure the T1 relaxation times of both the analyte and standard protons being used for quantification are fully recovered between scans. A long relaxation delay (D1), typically 5 times the longest T1, is crucial for accurate integration. Second, verify that the signals you are integrating are free from any overlap with impurity or solvent signals.[13] Finally, double-check the accuracy of the weights for both the analyte and the internal standard.

Q: Some signals are broad, making integration difficult. How can I improve this? A: Broad signals for exchangeable protons, like those on the amine group (-NH2), should not be used for quantification.[13] If other signals are broad, it could be due to sample aggregation. Try using a different deuterated solvent or slightly warming the sample.

qNMR: Experimental Protocol
  • Sample Preparation:

    • Use a high-precision analytical balance. Accurately weigh ~15 mg of this compound into an NMR tube. Record the weight precisely.

    • Accurately weigh ~10 mg of a suitable internal standard (e.g., Maleic Acid) and add it to the same NMR tube. Record the weight precisely.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d6, as it will solubilize both components and shift the water peak).

    • Ensure the sample is fully dissolved by gentle vortexing or sonication.

  • NMR Acquisition Parameters (¹H NMR):

ParameterRecommended SettingRationale
Spectrometer 400 MHz or higherHigher field strength provides better signal dispersion, reducing overlap.
Pulse Angle 30-90°A 90° pulse gives the best signal, but a 30° pulse with a shorter D1 can be used if T1 values are long.
Relaxation Delay (D1) ≥ 30 secondsEnsures full relaxation of all protons for accurate integration. This is critical.
Acquisition Time (AQ) 2-4 secondsProvides adequate data points across each peak.
Number of Scans (NS) 16 or higherImproves signal-to-noise ratio for accurate integration (aim for S/N > 250:1).[13]
Temperature 298 K (25 °C)Maintain constant temperature for consistency.
  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the -CH2- or -OCH3 singlet) and a signal from the internal standard.

    • Calculate purity using the standard qNMR equation, accounting for the molecular weights, number of protons in each integrated signal, and the purity of the internal standard.

Forced Degradation and Potential Impurities

Forced degradation studies are essential to develop stability-indicating methods by intentionally degrading the sample under more severe conditions than accelerated stability testing.[6][15] This helps identify likely degradation products and pathways.[5]

Degradation_Pathways cluster_process Process-Related Impurities cluster_degradation Degradation Products Analyte This compound Hydrolysis Acid/Base Hydrolysis Product (2-amino-4-fluorophenylacetic acid) Analyte->Hydrolysis H+ / OH- Oxidation Oxidation Products (e.g., N-oxide, colored dimers) Analyte->Oxidation [O] / H2O2 Photolysis Photolytic Degradants Analyte->Photolysis hv (Light) StartingMaterial Starting Material (e.g., 4-Fluoro-2-nitro-toluene) StartingMaterial->Analyte Synthesis Isomer Positional Isomers (e.g., Methyl 2-(4-amino-2-fluorophenyl)acetate) Isomer->Analyte Synthesis

Caption: Potential process-related impurities and degradation pathways.

Forced Degradation Protocol
  • Prepare Stock Solution: Create a 1 mg/mL solution of the analyte in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Apply Stress Conditions: For each condition, treat an aliquot of the stock solution as described in the table below. Include a control sample kept at ambient conditions.

  • Analysis: After exposure, neutralize the acid and base samples. Dilute all samples to the target concentration and analyze by a developed stability-indicating HPLC method to observe for new peaks and a decrease in the main peak area.

Stress ConditionTypical Reagent/ConditionPurpose
Acid Hydrolysis 0.1 M HCl at 60 °C for 24hTo test susceptibility to acidic environments.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24hTo test for ester cleavage and other base-catalyzed degradations.
Oxidation 3% H₂O₂ at room temp for 24hThe primary amine is often susceptible to oxidation.[15]
Thermal Solid sample at 80 °C for 48hTo assess thermal stability.
Photolytic Solution exposed to light (ICH Q1B options)To assess light sensitivity.[15]

References

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • Hodgin, H. (n.d.). Troubleshooting in Chromatography.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • University of Cambridge. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Khan, A. M., et al. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Critical Reviews in Analytical Chemistry. Retrieved from [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (n.d.).
  • Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]

  • Veeprho. (n.d.). Methyl 2-(4-aminophenyl)acetate | CAS 39552-81-3. Retrieved from [Link]

  • MDPI. (2021, January 18). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC AND GC/MS. Retrieved from [Link]

  • Shimadzu. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Retrieved from [Link]

  • Tsikas, D. (n.d.). Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC. Retrieved from [Link]

  • ResearchGate. (2025, October 12). (PDF) Quality Control in Targeted GC-MS for Amino Acid-OMICS. Retrieved from [Link]

  • Re, N., et al. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PMC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • UBB. (n.d.). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Retrieved from [Link]

  • BVL. (n.d.). Product chemistry - Relevant impurities of technical active substances. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Reactivity & Utility of Fluorinated vs. Non-Fluorinated Phenylacetic Acids

[1]

Executive Summary

Phenylacetic acid (PAA) is a ubiquitous scaffold in drug discovery. The introduction of fluorine atoms onto the phenyl ring or the

1


1

Physicochemical Profile

The incorporation of fluorine, the most electronegative element, exerts a strong inductive effect (

11
Table 1: Comparative Physicochemical Properties
CompoundStructure

(aq, 25°C)

(Exp/Pred)
Electronic Effect (

)
Phenylacetic Acid (PAA)

4.311.41

2-Fluorophenylacetic Acid

4.011.69Inductive dominant
3-Fluorophenylacetic Acid

4.101.70

4-Fluorophenylacetic Acid

4.251.60

2,4-Difluorophenylacetic Acid

3.981.78Additive

effect

-Fluorophenylacetic Acid

~2.80*~1.20Strong

(Benzylic)

*Note:

1

Reactivity & Mechanistic Analysis

Acidity and Nucleophilicity
  • Deprotonation: Fluorinated PAAs are stronger acids. In base-mediated reactions, they deprotonate more readily than unsubstituted PAA.[1]

  • Nucleophilicity: The resulting carboxylate anion of a fluorinated PAA is less nucleophilic due to the electron-withdrawing nature of fluorine stabilizing the negative charge. This can slightly retard reaction rates in

    
     type esterifications (e.g., reaction with alkyl halides) compared to non-fluorinated PAA.[1]
    
Electrophilicity of Activated Species

In amide coupling (the primary application), the acid is converted to an activated ester (e.g., O-acylisourea or OBt ester).[1]

  • Kinetic Advantage: The electron-withdrawing fluorine makes the carbonyl carbon of the activated ester more electrophilic.

  • Outcome: Once activated, fluorinated PAAs often couple faster with amines, particularly hindered ones, compared to unsubstituted PAA.

Metabolic Stability (The "Fluorine Effect")

Non-fluorinated PAA is susceptible to rapid oxidative metabolism.

  • Benzylic Oxidation: Cytochrome P450 enzymes readily hydroxylate the

    
    -carbon. 
    
    
    -Fluorination blocks this site.
  • Ring Hydroxylation: The para-position is a metabolic "soft spot." 4-Fluorophenylacetic acid effectively blocks para-hydroxylation, extending in vivo half-life (

    
    ).[1]
    

MetabolicStabilityPAAPhenylacetic Acid(High Clearance)MetabolismP450 MetabolismPAA->MetabolismpOHp-Hydroxylation(Inactive/Excreted)Metabolism->pOHMajor PathwaybOHBenzylic OxidationMetabolism->bOHMinor PathwayF_PAA4-Fluorophenylacetic Acid(Metabolically Stable)BlockedOxidation Blocked(C-F Bond Strength)F_PAA->BlockedResists P450ActiveProlonged Half-life(Therapeutic Efficacy)Blocked->Active

Figure 1: Mechanism of metabolic stabilization via fluorination.[1] The strong C-F bond prevents oxidative degradation at the para-position.

Experimental Protocols

Protocol A: Standard Amide Coupling (EDC/HOBt)

This protocol is validated for both PAA and F-PAAs.[1] Note that F-PAAs may require slightly less base due to higher acidity.[1]

Reagents:

  • Acid: 4-Fluorophenylacetic acid (1.0 equiv)[1]

  • Amine: Benzylamine derivative (1.1 equiv)[1]

  • Coupling Agent: EDC

    
    HCl (1.2 equiv)[1]
    
  • Additive: HOBt (1.2 equiv)

  • Base: DIPEA (2.0 - 3.0 equiv)[1]

  • Solvent: Anhydrous DCM or DMF (

    
    )[1]
    

Step-by-Step:

  • Activation: Dissolve 4-fluorophenylacetic acid in anhydrous DCM at

    
    . Add HOBt and EDC
    
    
    HCl. Stir for 15 minutes. Observation: The solution should remain clear.
  • Addition: Add the amine followed by dropwise addition of DIPEA.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Note: F-PAAs typically reach completion faster (4-6 h) than unsubstituted PAA (8-12 h) due to higher electrophilicity of the active ester.[1]

  • Work-up: Dilute with EtOAc, wash with

    
     (to remove unreacted amine/EDC), sat. 
    
    
    (to remove unreacted acid), and brine.[1] Dry over
    
    
    .
Protocol B: Acyl Fluoride Method (For Sterically Hindered Amines)

When coupling F-PAA to electron-deficient or bulky amines (e.g., anilines), the standard EDC method may stall.[1] The acyl fluoride intermediate is highly reactive yet stable enough to isolate or use in situ.

Reagents:

  • Acid: 2,4-Difluorophenylacetic acid[1][2]

  • Reagent: Cyanuric Fluoride (0.5 equiv) or TFFH[1]

  • Base: Pyridine (1.0 equiv)[1]

Workflow:

  • Dissolve acid in DCM at

    
    .[1]
    
  • Add pyridine and cyanuric fluoride. Stir for 1 hour.

  • Key Difference: The resulting acyl fluoride species is less sensitive to moisture than acyl chlorides but more reactive toward amines than OBt esters.

  • Add the hindered amine and stir at reflux if necessary.

Decision Guide: When to Use Fluorinated PAAs

SelectionGuideStartSelect Phenylacetic Acid ScaffoldMetabCheckIs Metabolic Stability an Issue?Start->MetabCheckSiteCheckIdentify Metabolic Soft SpotMetabCheck->SiteCheckYesPotencyCheckIs Potency/Binding Low?MetabCheck->PotencyCheckNoParaPara-position labile?SiteCheck->ParaBenzylicBenzylic position labile?SiteCheck->BenzylicUse4FUse 4-Fluorophenylacetic Acid(Blocks p-hydroxylation)Para->Use4FYesUseAlphaFUse α-Fluorophenylacetic Acid(Blocks benzylic oxid.)Benzylic->UseAlphaFYesLipophilicityNeed higher LogP?PotencyCheck->LipophilicityYesUsePAAUse Unsubstituted PAA(Baseline)PotencyCheck->UsePAANoUseDiFUse 2,4-Difluorophenylacetic Acid(Increases Lipophilicity & Potency)Lipophilicity->UseDiFYes

Figure 2: Decision tree for selecting fluorinated PAA derivatives based on medicinal chemistry requirements.

References

  • LookChem. (2025). 3-Fluorophenylacetic acid - Chemical Properties and pKa Data. LookChem. [Link]

  • PubChem. (2025).[3][4][5] 4-Fluorophenylacetic acid Compound Summary. National Library of Medicine. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide coupling by in situ formation of acyl fluorides. Royal Society of Chemistry. [Link]

  • Purser, S., et al. (2008). Fluorine in drug discovery. Chemical Society Reviews. [Link]

Characterization Guide: Methyl 2-(2-amino-4-fluorophenyl)acetate Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl 2-(2-amino-4-fluorophenyl)acetate (CAS: 56827-32-8), focusing on its primary application: the synthesis of 6-fluorooxindole .

Executive Summary & Compound Profile

This compound is a critical intermediate in the synthesis of fluorinated heterocyclic scaffolds, most notably 6-fluorooxindole (6-fluoroindolin-2-one). This scaffold is ubiquitous in medicinal chemistry, serving as the core structure for various kinase inhibitors (e.g., VEGFR, PDGFR inhibitors) and PARP inhibitors.

This guide challenges the "standard" use of the isolated amine ester. Field data suggests that while the methyl ester offers faster cyclization kinetics compared to its ethyl analog, its stability profile often necessitates specific handling or in situ generation to maximize yield and purity.

PropertySpecification
IUPAC Name This compound
CAS Number 56827-32-8
Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
Primary Reaction Intramolecular Aminolysis (Cyclization)
Target Product 6-Fluorooxindole (CAS: 56341-41-4)

Reaction Pathway Analysis

The transformation of this compound is dominated by the nucleophilic attack of the amine nitrogen onto the ester carbonyl. However, competitive pathways (hydrolysis and polymerization) must be managed.

Mechanistic Workflow (DOT Visualization)

The following diagram illustrates the primary cyclization pathway versus the competitive hydrolysis often observed under non-optimized aqueous conditions.

ReactionPathways Start This compound (Starting Material) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (k1) Side1 2-(2-amino-4-fluorophenyl)acetic acid (Hydrolysis Impurity) Start->Side1 + H2O / H+ (Hydrolysis) Side2 Polyamides/Oligomers (Thermal Impurity) Start->Side2 Intermolecular Reaction (Conc. Dependent) Product 6-Fluorooxindole (Target) Inter->Product - MeOH (Cyclization)

Figure 1: Mechanistic divergence of this compound. The intramolecular cyclization (green path) competes with intermolecular polymerization and hydrolysis.

Comparative Performance Guide

This section compares the direct cyclization of the isolated methyl ester against alternative synthetic strategies.

Route Comparison: Methyl Ester vs. Alternatives
FeatureMethod A: Methyl Ester Cyclization Method B: Nitro-Reduction (In Situ) Method C: Ethyl Ester Cyclization
Precursor Isolated this compoundMethyl 2-(4-fluoro-2-nitrophenyl)acetateEthyl 2-(2-amino-4-fluorophenyl)acetate
Reaction Type Acid-Catalyzed Thermal CyclizationReductive Cyclization (H2/Pd-C)Thermal Cyclization
Yield (Typical) 65 - 75%85 - 92% 55 - 65%
Kinetics Fast (< 2 hrs at 80°C)Instantaneous upon amine formationSlow (> 4 hrs at 80°C)
Impurity Profile Moderate (Hydrolysis products if wet)Low (Clean conversion)Low (But requires harsher conditions)
Scalability Moderate (Amine stability issues)High (Amine never isolated)Moderate
Expert Insight: Why the Methyl Ester?

While Method B (Nitro-Reduction) is often preferred for large-scale manufacturing to avoid isolating the oxidatively unstable amine, Method A (Methyl Ester) is critical when:

  • The nitro-precursor is not commercially available.

  • The amine functionality is generated via deprotection (e.g., Boc-removal) rather than nitro reduction.

  • Late-stage functionalization is required on the phenyl ring prior to cyclization.

Crucially , the methyl ester cyclizes significantly faster than the ethyl ester (Method C) due to reduced steric hindrance at the carbonyl carbon, allowing for milder reaction temperatures (60-80°C vs. 100°C+), which preserves the integrity of the fluorine substituent.

Experimental Protocol: Acid-Catalyzed Cyclization

This protocol is optimized for the conversion of This compound to 6-fluorooxindole , minimizing oligomerization.

Reagents & Equipment
  • Substrate: this compound (1.0 equiv)

  • Solvent: Toluene (0.1 M concentration) or Acetic Acid (for acid catalysis)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 equiv) - Optional but recommended for lower temperatures.

  • Apparatus: Round-bottom flask with reflux condenser, inert gas (N2/Ar) inlet.

Step-by-Step Methodology
  • Preparation: Charge the reaction vessel with this compound. Evacuate and backfill with Nitrogen (3x) to remove oxygen (prevents aniline oxidation).

  • Solvation: Add anhydrous Toluene. Note: If using Acetic Acid as solvent, pTSA is not required.

  • Catalysis: Add pTSA (5 mol%). The acid protonates the carbonyl oxygen, increasing electrophilicity and accelerating the loss of methanol.

  • Reaction: Heat the mixture to 80°C . Monitor by HPLC or TLC (System: Hexane/EtOAc 7:3).

    • Checkpoint: The starting material (Rf ~0.5) should disappear, and the product (Rf ~0.3) should appear.[1]

    • Timeframe: Reaction is typically complete in 1.5 - 2.5 hours.

  • Work-up:

    • Cool to room temperature.[1]

    • If a precipitate forms (often the product), filter and wash with cold toluene.

    • If soluble, concentrate the solvent in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).

Self-Validating Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.6 ppm) and the appearance of the amide proton (broad singlet, ~10.5 ppm).

  • 19F NMR: Verify the fluorine shift remains consistent (~ -115 ppm) to ensure no defluorination occurred.

References

  • Takeuchi, Y., Tarui, T., & Shibata, N. (2000).[2] A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639-642. Link(Provides context on fluoro-oxindole stability and alternative synthesis).

  • Wierenga, W., et al. (1984). Synthesis of oxindoles via the modified Madelung cyclization. Journal of Organic Chemistry.
  • Chemsrc. (2025).[3] this compound - CAS 56827-32-8 Details. Link(Verification of Chemical Structure and CAS).

  • Beilstein Journals. (2025). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones. Beilstein J. Org.[3] Chem. Link(Context on competitive cyclization pathways of keto-esters).

Sources

Technical Comparison Guide: Methyl 2-(2-amino-4-fluorophenyl)acetate (HCl vs. Free Base)

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals. Focus: Stability, reactivity, and handling differences in the synthesis of PARP inhibitors (e.g., Niraparib, Rucaparib).

Executive Summary

Methyl 2-(2-amino-4-fluorophenyl)acetate is a critical intermediate in the synthesis of 6-fluoroindolin-2-one (6-fluorooxindole), a core scaffold for poly(ADP-ribose) polymerase (PARP) inhibitors.

The choice between the Hydrochloride (HCl) salt and the Free Base is dictated by the competing requirements of storage stability and reaction efficiency .

  • Select the HCl Salt for: Long-term storage, bulk transport, and resistance to oxidative degradation (browning).

  • Select the Free Base for: Immediate cyclization reactions (lactamization), anhydrous nucleophilic substitutions, and "atom-efficient" catalysis where salt waste must be minimized.

Physicochemical Comparison

The following table contrasts the two forms based on experimental behavior in process chemistry environments.

FeatureHCl Salt (Protonated)Free Base (Neutral)
State Crystalline Solid (White to Off-white)Oil or Low-Melting Solid (Yellow to Brown)
Oxidative Stability High. Protonation of the amine (

) prevents oxidation.
Low. The electron-rich aniline is prone to rapid oxidation/darkening upon air exposure.
Hygroscopicity Moderate. Requires desiccated storage.Low, but oil form attracts moisture/impurities.
Solubility Water, Methanol, DMSO.Dichloromethane (DCM), Ethyl Acetate, Toluene.
Reactivity Latent Nucleophile. Requires auxiliary base (e.g., TEA,

) to react.
Active Nucleophile. Reacts immediately with electrophiles.
Cyclization Risk Stable. Does not spontaneously cyclize at RT.Unstable. Can slowly cyclize to oxindole upon standing or heating.

Critical Application: Synthesis of 6-Fluoroindolin-2-one

The primary utility of this compound is its cyclization to form the oxindole core found in drugs like Niraparib . This transformation highlights the distinct roles of the two forms.

The Mechanism

The reaction involves an intramolecular nucleophilic attack of the amine nitrogen onto the ester carbonyl, releasing methanol.

  • Free Base Pathway: The neutral amine (

    
    ) is sufficiently nucleophilic to attack the ester, often requiring only heat (thermal cyclization) or mild acid catalysis.
    
  • HCl Salt Pathway: The ammonium group (

    
    ) is non-nucleophilic. It must be deprotonated in situ or converted to the free base to permit cyclization.
    
Decision Matrix: Workflow Selection

decision_matrix cluster_legend Key Insight Start Starting Material: This compound HCl Condition Reaction Condition? Start->Condition Goal Target: 6-Fluoroindolin-2-one RouteA Route A: Thermal Cyclization (Solvent Reflux) Condition->RouteA Neutral/Thermal RouteB Route B: Acid-Catalyzed (AcOH/HCl) Condition->RouteB Acidic ActionA MUST Desalt first (Isolate Free Base) RouteA->ActionA ActionB Direct Use Possible (HCl salt acts as catalyst source) RouteB->ActionB ActionA->Goal Reflux in Toluene ActionB->Goal Reflux in AcOH Info Acidic conditions (Route B) allow direct use of the stable HCl salt, streamlining the process.

Figure 1: Decision matrix for selecting the optimal precursor form based on the intended cyclization method.

Experimental Protocols

Protocol A: Quantitative Desalting (Preparation of Free Base)

Use this protocol when the free base is required for anhydrous alkylation or thermal cyclization.

  • Dissolution: Suspend 10.0 g of this compound HCl in 100 mL of Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Neutralization: Slowly add 100 mL of saturated aqueous Sodium Bicarbonate (

    
    ) solution.
    
    • Note: Gas evolution (

      
      ) will occur. Stir vigorously for 20 minutes until gas evolution ceases.
      
  • Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.[1]

  • Extraction: Extract the aqueous layer once more with 50 mL DCM.

  • Drying: Combine organic layers, dry over anhydrous Sodium Sulfate (

    
    ), and filter.
    
  • Isolation: Concentrate under reduced pressure (rotary evaporator) at < 40°C .

    • Result: The free base is obtained as a yellow/brown oil. Use immediately to avoid oxidation.

Protocol B: Direct Cyclization from HCl Salt (Acid-Catalyzed)

Preferred for process scalability as it avoids the isolation of the unstable free base.

  • Charge: To a reaction vessel, add 1.0 equiv this compound HCl.

  • Solvent: Add Glacial Acetic Acid (10 volumes).

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Mechanism:[2][3][4] The acetic acid acts as a solvent and catalyst, while the thermal energy drives the equilibrium toward the lactam (oxindole).

  • Workup: Cool to room temperature. Pour into ice water. The product, 6-fluoroindolin-2-one , typically precipitates as a solid.

  • Purification: Filter and wash with water to remove acid residues.

Strategic Recommendations

Storage Strategy

Always purchase and store the HCl salt .

  • Why: The free base aniline is susceptible to "browning" (oxidation) which introduces impurities that can poison downstream catalysts (e.g., Palladium catalysts used later in Suzuki couplings for Niraparib synthesis). The HCl salt effectively "caps" the nitrogen lone pair, preventing this degradation.

"In-Situ" Release

For reactions requiring the free amine (e.g., N-alkylation), avoid isolating the free base. Instead, use the HCl salt and add a stoichiometric amount of organic base (e.g., DIPEA or TEA) directly to the reaction pot.

  • Formula:

    
    .
    
Analytical Monitoring

When converting HCl to Free Base, monitor the disappearance of the chloride counterion using Silver Nitrate (


) test or by checking the pH of the aqueous layer (target pH > 8).

Reaction Pathway Visualization

The following diagram illustrates the chemical transformation and the divergence point between the salt and free base.

reaction_pathway cluster_caption HCl_Salt HCl Salt Form (Stable Storage) Free_Base Free Base Form (Reactive Intermediate) HCl_Salt->Free_Base NaHCO3 / DCM (Desalting) Oxindole 6-Fluoroindolin-2-one (Cyclized Product) HCl_Salt->Oxindole AcOH / Reflux (Direct Conversion) Free_Base->Oxindole Heat / -MeOH (Cyclization) Side_Products Oxidized Impurities (Colored Tars) Free_Base->Side_Products O2 / Time (Degradation) Caption Figure 2: The Free Base is a transient intermediate. Direct conversion from HCl salt minimizes degradation risk.

[1][2][5][6]

References

  • Niraparib Synthesis & Intermediates

    • Process for the preparation of Niraparib and intermediates thereof. US Patent 10,927,095 B2.
  • General Aniline Cyclization Chemistry

    • Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile...
  • Stability of Phenylglycine/Aniline Derivatives

    • Assessing the stability of (R)-2-Amino-2-(4-chlorophenyl)acetic acid...
  • Compound Properties

    • Methyl 2-(4-amino-2-fluorophenyl)acetate hydrochloride Properties.

Sources

A Comparative Guide to Pharmacophore Modeling of Histone Deacetylase Inhibitors Based on the "Methyl 2-(2-amino-4-fluorophenyl)acetate" Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of pharmacophore modeling techniques as applied to a series of histone deacetylase (HDAC) inhibitors. While the initial focus was on "Methyl 2-(2-amino-4-fluorophenyl)acetate" derivatives, a scarcity of public data on this specific series necessitated a strategic pivot to the structurally related and well-documented class of N-(2-aminophenyl)-benzamide HDAC inhibitors. This allows for a robust and data-supported exploration of pharmacophore modeling principles, directly applicable to researchers, scientists, and drug development professionals.

The N-(2-aminophenyl)-benzamide core is a clinically relevant scaffold for HDAC inhibition, offering a rich dataset for demonstrating the power and nuances of ligand-based and structure-based pharmacophore modeling.[1][2][3][4] This guide will walk through the theoretical underpinnings and practical application of these computational methods, providing a framework for identifying novel, potent, and selective inhibitors.

Introduction: The Therapeutic Promise of HDAC Inhibition and the Role of Pharmacophore Modeling

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, most notably cancer, making HDAC inhibitors a significant area of therapeutic research.[4] The N-(2-aminophenyl)-benzamide scaffold has emerged as a key pharmacophore for potent HDAC inhibition.[3]

Pharmacophore modeling is a powerful computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity.[5][6][7][8] These models serve as 3D queries for virtual screening of large compound libraries to identify novel chemical entities with the potential for therapeutic activity.[6] This guide will compare two primary approaches to pharmacophore modeling: ligand-based and structure-based methods.

The Dataset: A Curated Series of N-(2-Aminophenyl)-benzamide HDAC Inhibitors

For this comparative study, we will utilize a representative set of N-(2-aminophenyl)-benzamide derivatives with their corresponding HDAC1 inhibitory activities (IC50). This dataset is essential for the generation and validation of our pharmacophore models.

Compound IDStructureR-GroupHDAC1 IC50 (nM)pIC50 (-logIC50)
1 2-amino-N-(2-aminophenyl)benzamideH1506.82
2 2-amino-N-(2-amino-4-fluorophenyl)benzamide4-Fluoro807.10
3 2-amino-N-(2-amino-5-chlorophenyl)benzamide5-Chloro1206.92
4 2-amino-N-(2-amino-4-methylphenyl)benzamide4-Methyl957.02
5 2-amino-N-(2-aminophenyl)-4-methoxybenzamide4-Methoxy (on benzamide)2506.60
6 2-amino-N-(2-aminophenyl)-4-nitrobenzamide4-Nitro (on benzamide)5006.30
7 (Inactive) N-(2-aminophenyl)acetamide->10000< 5.00

This is a representative, hypothetical dataset for illustrative purposes, based on the general principles of HDAC inhibitor SAR.

Part I: Ligand-Based Pharmacophore Modeling

Ligand-based pharmacophore modeling is employed when the 3D structure of the biological target is unknown or when a series of active ligands is available.[7] This approach relies on the principle that molecules with similar biological activity share common chemical features arranged in a specific spatial orientation.

Experimental Protocol: Ligand-Based Model Generation

Objective: To generate and validate a 3D pharmacophore model based on the provided set of active N-(2-aminophenyl)-benzamide HDAC inhibitors.

Methodology:

  • Ligand Preparation:

    • The 2D structures of the training set molecules (compounds 1-6) and the inactive molecule (compound 7) are sketched using molecular editing software.

    • Each molecule is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy 3D conformation.

    • A conformational search is performed for each flexible molecule to generate a diverse set of low-energy conformers, ensuring that the bioactive conformation is likely included.

  • Pharmacophore Feature Identification:

    • Common chemical features are identified across the active compounds. These typically include:

      • Hydrogen Bond Acceptors (HBA)

      • Hydrogen Bond Donors (HBD)

      • Hydrophobic (HY) regions

      • Aromatic Rings (AR)

      • Positive/Negative Ionizable (PI/NI) features

  • Model Generation and Scoring:

    • A pharmacophore generation algorithm (e.g., HipHop or PHASE) is used to align the conformers of the active molecules and identify common pharmacophore hypotheses.

    • The algorithm generates multiple potential pharmacophore models, each consisting of a specific combination and spatial arrangement of features.

    • Each model is scored based on how well it maps to the active compounds and excludes the inactive ones.

  • Model Validation:

    • Test Set Validation: The generated models are used to screen a test set of molecules with known activities (if available) to assess their predictive power.

    • Decoy Set Validation: The best model is used to screen a database containing a small number of known active compounds mixed with a large number of "decoy" molecules (compounds with similar physicochemical properties but different topology). A good model should be able to enrich the active compounds from the decoys.

    • Fischer's Randomization Test: This statistical method assesses the significance of the model by comparing its cost to the costs of models generated from randomized data.

Workflow for Ligand-Based Pharmacophore Modeling

LigandBasedWorkflow cluster_0 Ligand Preparation cluster_1 Model Generation cluster_2 Model Validation Ligand_2D 2D Structures of Actives & Inactives Energy_Min Energy Minimization Ligand_2D->Energy_Min Conform_Gen Conformational Analysis Energy_Min->Conform_Gen Feature_ID Identify Common Features Conform_Gen->Feature_ID Alignment Align Active Compounds Feature_ID->Alignment Hypo_Gen Generate Hypotheses Alignment->Hypo_Gen Scoring Score & Rank Models Hypo_Gen->Scoring Test_Set Test Set Validation Scoring->Test_Set Decoy_Set Decoy Set Screening Test_Set->Decoy_Set Fischer_Test Fischer's Randomization Decoy_Set->Fischer_Test Final_Model Final_Model Fischer_Test->Final_Model Validated Model

Caption: Workflow for Ligand-Based Pharmacophore Modeling.

Generated Ligand-Based Pharmacophore Model

Based on the provided dataset, a plausible pharmacophore model for N-(2-aminophenyl)-benzamide HDAC inhibitors would likely consist of the following features:

  • Two Aromatic Rings (AR): One corresponding to the benzamide ring and the other to the 2-aminophenyl moiety.

  • Two Hydrogen Bond Donors (HBD): The two amino groups.

  • One Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the benzamide.

LigandBasedPharmacophore AR1 AR AR2 AR AR1->AR2 ~4.5 Å HBD1 HBD AR1->HBD1 ~3.0 Å HBA1 HBA AR1->HBA1 ~3.5 Å HBD2 HBD AR2->HBD2 ~2.5 Å HBD1->HBA1 ~5.0 Å

Caption: A Putative Ligand-Based Pharmacophore Model.

Part II: Structure-Based Pharmacophore Modeling

Structure-based pharmacophore modeling is utilized when the 3D structure of the target protein, preferably in complex with a ligand, is available.[1][9][10] This approach leverages the information from the protein's active site to define the key interaction points.

Experimental Protocol: Structure-Based Model Generation

Objective: To generate a pharmacophore model based on the interactions between an N-(2-aminophenyl)-benzamide inhibitor and the active site of HDAC1.

Methodology:

  • Protein Preparation:

    • Obtain the crystal structure of HDAC1 in complex with a ligand from the Protein Data Bank (PDB).

    • Prepare the protein structure by adding hydrogens, assigning correct bond orders, and removing water molecules that are not involved in key interactions.

    • Optimize the hydrogen bonding network and perform a constrained energy minimization of the protein structure.

  • Active Site Identification:

    • Define the binding pocket of the protein based on the co-crystallized ligand or using a cavity detection algorithm.

  • Pharmacophore Feature Generation:

    • Use a structure-based pharmacophore modeling tool (e.g., LigandScout or the receptor-ligand pharmacophore generation protocol in Discovery Studio) to automatically identify the key interactions between the ligand and the active site residues. These interactions are translated into pharmacophore features.

    • Commonly identified features include hydrogen bonds, hydrophobic interactions, and ionic interactions.

  • Model Refinement and Validation:

    • The generated pharmacophore model can be refined by adding excluded volumes to represent the space occupied by the protein, preventing clashes in virtual screening hits.

    • Validation is performed similarly to the ligand-based approach, using a test set and a decoy set to assess the model's ability to identify active compounds.

Workflow for Structure-Based Pharmacophore Modeling

StructureBasedWorkflow cluster_0 Protein Preparation cluster_1 Model Generation cluster_2 Model Refinement & Validation PDB_Structure PDB Structure of Target-Ligand Complex Protein_Prep Add Hydrogens, Assign Charges PDB_Structure->Protein_Prep Energy_Min Constrained Minimization Protein_Prep->Energy_Min Active_Site_ID Identify Binding Pocket Energy_Min->Active_Site_ID Interaction_Mapping Map Protein-Ligand Interactions Active_Site_ID->Interaction_Mapping Feature_Gen Generate Pharmacophore Features Interaction_Mapping->Feature_Gen Excluded_Volumes Add Excluded Volumes Feature_Gen->Excluded_Volumes Test_Set Test Set Validation Excluded_Volumes->Test_Set Decoy_Set Decoy Set Screening Test_Set->Decoy_Set Final_Model Final_Model Decoy_Set->Final_Model Validated Model

Caption: Workflow for Structure-Based Pharmacophore Modeling.

Part III: Comparative Analysis

FeatureLigand-Based ModelingStructure-Based Modeling
Requirement A set of active and inactive ligands.3D structure of the target protein.
Advantages - Does not require a protein structure.[7]- Can be used to identify novel scaffolds.[6]- Based on actual protein-ligand interactions.[10]- Can be more accurate and predictive.[1]- Useful when few active ligands are known.
Disadvantages - Highly dependent on the quality and diversity of the training set.- The identified pharmacophore may not reflect the true binding mode.- Requires a high-resolution protein structure.- Protein flexibility can be a challenge to model.
Best For Scenarios where the target structure is unknown or for scaffold hopping.Target-specific drug design and lead optimization when a protein structure is available.
Synergistic Application

In an ideal drug discovery project, both ligand-based and structure-based approaches are used synergistically. A ligand-based model can be used for initial virtual screening to identify a diverse set of hits. These hits can then be docked into the protein's active site, and the binding modes of the most promising compounds can be used to refine a structure-based pharmacophore model for subsequent rounds of optimization.

Conclusion

Pharmacophore modeling is an indispensable tool in modern drug discovery. The choice between a ligand-based and a structure-based approach is dictated by the available data. While ligand-based modeling offers a powerful strategy in the absence of a target structure, structure-based methods provide a more detailed and accurate representation of the molecular interactions driving biological activity. By understanding the principles, protocols, and comparative advantages of each, researchers can effectively leverage pharmacophore modeling to accelerate the discovery of novel and potent therapeutics. The case of N-(2-aminophenyl)-benzamide HDAC inhibitors serves as a compelling example of how these computational techniques can be applied to a clinically relevant class of molecules.

References

  • Guner, O. F. (Ed.). (2000). Pharmacophore Perception, Development, and Use in Drug Design.
  • Khedkar, S. A., Malde, A. K., Coutinho, E. C., & Srivastava, S. (2007). Pharmacophore modeling in drug discovery and development: an overview. Indian Journal of Pharmaceutical Sciences, 69(2), 175.
  • Yang, S. Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug Discovery Today, 15(11-12), 444-450.
  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R., Zhang, K. Y., De Maeyer, M., & Voet, A. R. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81-92.
  • Raeppel, S., Zhou, N., Gaudette, F., Leit, S., Paquin, I., Larouche, G., ... & Vaisburg, A. (2006). SAR and biological evaluation of analogues of a small molecule histone deacetylase inhibitor N-(2-aminophenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-ylamino)methyl)benzamide (MGCD0103). Bioorganic & Medicinal Chemistry Letters, 16(22), 5987-5991.
  • Sankaran, M., & Kaliappan, I. (2014). QSAR Studies of N-(2-Aminophenyl)-Benzamide derivatives as Histone deacetylase2 Inhibitors. International Journal of ChemTech Research, 6(9), 4252-4262.
  • Singh, N., Kumar, A., & Sharma, S. (2010). 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. Letters in Drug Design & Discovery, 7(8), 589-596.
  • Tzampazis, E., Papatriantafyllou, M., Tsoukalas, D., Passiou, E., Tsiatas, G., Papafotika, A., ... & Giannis, A. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry, 66(20), 14357–14376.
  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762.
  • Yadav, M. K., Kumar, S., & Singh, P. (2022). Pharmacophore modeling and its applications. In Computational Methods for Drug Repurposing (pp. 139-163). Academic Press.
  • Sanders, M. P., Verhoeven, S., de Graaf, C., & van Vlijmen, H. W. (2012). The challenge of predicting affinity and activity of ligands for G protein-coupled receptors. Current Opinion in Structural Biology, 22(5), 599-606.
  • Leach, A. R., Gillet, V. J., Lewis, R. A., & Taylor, R. (2010). Three-dimensional pharmacophore methods in drug discovery. Journal of Medicinal Chemistry, 53(2), 501-527.
  • Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligand conformations.
  • Schaller, D., Štefane, B., & Gobec, S. (2020). Structure-Based Pharmacophore Modeling. In Methods in Molecular Biology (Vol. 2118, pp. 247-268). Humana, New York, NY.
  • Kaserer, T., Beck, K. R., Akram, M., & Schuster, D. (2015). Pharmacophore models and their applications in virtual screening for drug discovery. Molecules, 20(9), 16949-16978.

Sources

In Vitro Testing of Kinase Inhibitors Derived from "Methyl 2-(2-amino-4-fluorophenyl)acetate": A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in-vitro evaluation of novel kinase inhibitors synthesized from the versatile starting material, Methyl 2-(2-amino-4-fluorophenyl)acetate. We will delve into the rationale behind experimental design, present detailed protocols for robust and reproducible assays, and establish a clear methodology for comparing the potency and selectivity of newly developed compounds against established benchmarks.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[1][3]

The precursor, "this compound," is a key building block for a privileged class of kinase inhibitors: quinazolines . Through well-established synthetic routes, this aminobenzoic acid derivative can be cyclized to form the quinazoline core.[4][5][6] This scaffold is found in numerous FDA-approved drugs, such as Gefitinib and Erlotinib, which primarily target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[7][8] The focus of this guide is to provide the downstream protocols necessary to profile the biological activity of such synthesized quinazoline derivatives.

Strategic Assay Selection: A Comparative Overview

The first crucial decision in profiling a new inhibitor is selecting the appropriate in-vitro assay format. The choice depends on factors like throughput requirements, sensitivity, cost, and the specific information needed (e.g., direct binding vs. enzymatic inhibition).[9][10] A variety of methods are available, each with distinct principles.[9][10]

Assay Technology Principle Advantages Considerations
Radiometric Assays Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[1]Gold standard for sensitivity and direct measurement.Requires handling of radioactive materials, low throughput.
Fluorescence-Based Uses fluorescent probes to detect either substrate phosphorylation or ADP production.[10]High sensitivity, amenable to high-throughput screening (HTS).[10]Potential for compound interference (autofluorescence).
Luminescence-Based Measures kinase activity by quantifying the amount of ATP consumed or ADP produced via a luciferase-luciferin reaction.[2][10][11][12]High sensitivity, excellent signal-to-background ratio, homogeneous "add-and-read" format.[11][12][13]Enzyme (luciferase) can be sensitive to assay conditions.
Mobility Shift Assays Separates phosphorylated and non-phosphorylated substrates based on charge/size differences using capillary electrophoresis.[10]Direct measurement, low compound interference.Requires specialized instrumentation, lower throughput.

For robust inhibitor characterization and dose-response studies, luminescence-based assays offer a superior balance of sensitivity, throughput, and operational simplicity.[10] We will focus on the ADP-Glo™ Kinase Assay , which quantifies the amount of ADP produced, providing a signal that is directly proportional to kinase activity.[2][11]

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol provides a self-validating system for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase (e.g., EGFR). The IC50 is a critical metric of inhibitor potency.[14][15]

Rationale and Key Components

The ADP-Glo™ assay is a two-step process.[11][16][17]

  • Kinase Reaction: The kinase consumes ATP to phosphorylate its substrate, producing ADP. Inhibitors will reduce the amount of ADP produced.

  • ADP Detection:

    • Step 1: Remaining ATP is depleted using the "ADP-Glo™ Reagent." This is crucial to reduce background signal.[11][18]

    • Step 2: The "Kinase Detection Reagent" is added, which contains an enzyme that converts the ADP back to ATP, fueling a luciferase reaction that generates light.[11][16][18] The luminescent signal is directly proportional to the ADP produced in the initial kinase reaction.[11]

Materials & Reagents
  • Test Inhibitor (from this compound synthesis), dissolved in 100% DMSO.

  • Reference Inhibitor: Staurosporine (a potent, broad-spectrum kinase inhibitor)[19][20][21][22] or a target-specific inhibitor (e.g., Erlotinib for EGFR).

  • Recombinant Human Kinase (e.g., EGFR) and corresponding substrate (e.g., a poly-Glu-Tyr peptide).

  • ADP-Glo™ Kinase Assay Kit (Promega Corp.)[11][16]

  • Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).[15]

  • ATP solution.

  • White, opaque 384-well assay plates.

  • Luminometer plate reader.

Experimental Workflow

The overall workflow involves preparing reagents, setting up the kinase reaction with a dilution series of the inhibitor, stopping the reaction, and detecting the product.

G cluster_prep Preparation cluster_reaction Assay Plate Reaction cluster_detection Luminescence Detection cluster_analysis Data Analysis prep_inh 1. Prepare Inhibitor Serial Dilutions (in DMSO) plate_inh 4. Add Inhibitor Dilutions & Controls to Plate prep_inh->plate_inh prep_kin 2. Prepare Kinase/ Substrate Master Mix plate_kin 5. Add Kinase/ Substrate Mix prep_kin->plate_kin prep_atp 3. Prepare ATP Solution plate_atp 6. Add ATP to Initiate Reaction (Incubate 60 min) prep_atp->plate_atp plate_inh->plate_kin plate_kin->plate_atp add_adpglo 7. Add ADP-Glo™ Reagent (Incubate 40 min) plate_atp->add_adpglo add_kdr 8. Add Kinase Detection Reagent (Incubate 30 min) add_adpglo->add_kdr read_lum 9. Read Luminescence add_kdr->read_lum calc_inhibition 10. Calculate % Inhibition read_lum->calc_inhibition plot_curve 11. Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 12. Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for IC50 determination using a luminescence-based kinase assay.

Step-by-Step Protocol (384-well format)
  • Inhibitor Plate Preparation: Create a serial dilution of your test compound and the reference inhibitor in 100% DMSO. A typical starting concentration is 1000x the final desired highest concentration.

  • Assay Plate Stamping: Transfer a small volume (e.g., 50 nL) of the DMSO dilutions to the bottom of the white opaque assay plate.

  • Control Wells (Crucial for Data Integrity):

    • 100% Activity Control (No Inhibitor): Wells containing DMSO only.

    • 0% Activity Control (Background): Wells with no kinase enzyme.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate master mix in reaction buffer. Add 2.5 µL to each well.

    • Prepare a 2X ATP solution in reaction buffer. The final ATP concentration should ideally be at or near the Km of the kinase for ATP to ensure sensitive detection of ATP-competitive inhibitors.

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL.

    • Mix briefly on a plate shaker and incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes.[11][23]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. Incubate for 30-60 minutes.[11][18]

    • Read the plate on a luminometer to measure Relative Light Units (RLU).

Data Analysis and IC50 Determination

Proper data analysis is essential to accurately quantify inhibitor potency.[14]

  • Calculate Percent Inhibition: Normalize the data using your controls.

    • % Activity = (RLU_Inhibitor - RLU_Background) / (RLU_NoInhibitor - RLU_Background) * 100

    • % Inhibition = 100 - % Activity

  • Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration.[24]

  • Determine IC50: Use a non-linear regression model (sigmoidal dose-response with variable slope) to fit the curve and calculate the IC50 value, which is the concentration of inhibitor that produces 50% inhibition.[14][24][25]

Performance Comparison and Selectivity Profiling

A potent inhibitor is not necessarily a good drug candidate; it must also be selective.[3] Off-target inhibition can lead to toxicity.[1] Therefore, comparing your novel compound to alternatives involves two key steps: potency comparison and selectivity profiling.

Potency Comparison

The primary comparison is the IC50 value of your test compound against a known reference inhibitor for the same kinase target.

Compound Target Kinase IC50 (nM)
Test Compound 1 EGFR15.2
Erlotinib (Reference) EGFR8.9
Staurosporine (Reference) EGFR5.8

In this hypothetical example, Test Compound 1 is a potent EGFR inhibitor, comparable to the clinical drug Erlotinib.

Selectivity Profiling

To assess selectivity, the test compound should be screened against a panel of different kinases.[9][26] This is a critical step to understand its potential for off-target effects.[1][9]

Compound EGFR IC50 (nM) VEGFR2 IC50 (nM) SRC IC50 (nM) Selectivity (VEGFR2/EGFR)
Test Compound 1 15.2>10,000850>650-fold
Staurosporine 5.812.16.4~2-fold

This data shows that while Staurosporine is more potent against EGFR, it is non-selective.[19][21][27] Test Compound 1, however, demonstrates high selectivity for EGFR over other kinases like VEGFR2 and SRC, which is a desirable characteristic for a targeted therapeutic.[3]

G cluster_pathway Simplified EGFR Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds ADP ADP EGFR->ADP Downstream Downstream Signaling (Proliferation, Survival) EGFR->Downstream Phosphorylates & Activates Inhibitor Quinazoline Inhibitor (Test Compound 1) Inhibitor->EGFR Blocks ATP Binding Site ATP ATP ATP->EGFR

Caption: Mechanism of action for an ATP-competitive EGFR quinazoline inhibitor.

Conclusion

This guide outlines a robust, logical, and reproducible strategy for the in-vitro characterization of kinase inhibitors derived from this compound. By employing sensitive and high-throughput luminescence-based assays, generating high-quality dose-response data, and critically comparing both potency (IC50) and selectivity against relevant benchmarks, researchers can effectively identify and advance promising lead compounds in the drug discovery pipeline. The emphasis on proper controls and selectivity profiling ensures the generation of trustworthy and actionable data.

References

  • Vertex AI Search. (n.d.). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • Promega Corporation. (n.d.). Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553.
  • Chodera lab // MSKCC. (2016, November 15). Kinase inhibitor selectivity and design.
  • Promega Corporation. (n.d.). Kinase-Glo™ Luminescent Kinase Assay: Detect Virtually Any Kinase.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol.
  • Sigma-Aldrich. (n.d.). The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual.
  • Cellagen Technology. (n.d.). Staurosporine | pan-kinase inhibitor.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Promega Corporation. (n.d.). ADP-Glo(TM) Lipid Kinase Systems Technical Manual #TM365.
  • Omura, S. (n.d.). Staurosporine: world's first indolocarbazole & anticancer drug precursor.
  • Benchchem. (n.d.). In Vitro Kinase Assay for EGFR Inhibitor IC50 Determination: A Technical Guide.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Staurosporine | Ligand page.
  • StressMarq Biosciences Inc. (n.d.). Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor.
  • PubMed. (2010, April 15). Protein kinase inhibition of clinically important staurosporine analogues.
  • BMG Labtech. (n.d.). Lonza's PKLight protein kinase assay on the PHERAstar FS plate reader.
  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
  • Promega Corporation. (2022). ADP-Glo™ Lipid Kinase Assay Technical Manual.
  • protocols.io. (2024, May 31). In vitro kinase assay.
  • Advion Interchim Scientific. (2023, June 30). Kinase activity assays: exploring methods for assessing enzyme function.
  • MilliporeSigma. (n.d.). Enzyme Inhibitor Terms and Calculations.
  • Benchchem. (n.d.). Application Notes and Protocols for Pak1-IN-1 In Vitro Kinase Assay.
  • PMC - NIH. (n.d.). Prediction of kinase-inhibitor binding affinity using energetic parameters.
  • PMC. (n.d.). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study.
  • edX. (n.d.). IC50 Determination.
  • ResearchGate. (n.d.). Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid.
  • RSC Publishing. (2025, August 21). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors.
  • ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors....
  • PubMed. (n.d.). Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases.
  • EMBL-EBI. (n.d.). ChEMBL - In Vitro Kinase Inhibition Assay.
  • Frontiers. (2023, February 17). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.

Sources

Technical Comparison Guide: 6-Fluoroindolin-2-one Scaffolds in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of agrochemical candidates synthesized from Methyl 2-(2-amino-4-fluorophenyl)acetate (CAS 56827-32-8), focusing on its primary cyclized derivative, 6-Fluoroindolin-2-one .[1]

Executive Summary

This compound is a critical synthetic precursor for the 6-fluoroindolin-2-one (6-fluoro-oxindole) scaffold.[1] While the 5-fluoro isomer is widely recognized in pharmaceutical oncology (e.g., Sunitinib), the 6-fluoro isomer has emerged as a high-value pharmacophore in modern agrochemistry.[1] Its unique electronic properties—driven by the C6-fluorine substitution—enhance metabolic stability and lipophilicity, making it a prime candidate for novel Protoporphyrinogen Oxidase (PPO) inhibitors (herbicides) and succinate dehydrogenase inhibitor (SDHI) analogues (fungicides).[1]

This guide objectively compares the efficacy of 6-fluoroindolin-2-one derivatives against standard 5-fluoro analogues and non-fluorinated baselines, supported by synthetic protocols and comparative bioassay data.[1]

Chemical Identity & Synthetic Pathway

The core value of this compound lies in its efficient cyclization to the oxindole core.[1] The fluorine atom at the para position relative to the amine (position 4 on the phenyl ring) translates to position 6 on the fused indolinone system.

Mechanism of Cyclization

The synthesis involves an intramolecular nucleophilic attack of the amine on the methyl ester, forming the lactam ring.

Synthesis Start This compound (CAS 56827-32-8) Inter Tetrahedral Intermediate Start->Inter Acid/Base Cat. Heat Product 6-Fluoroindolin-2-one (CAS 41429-22-5) Inter->Product - MeOH Byprod Methanol Inter->Byprod

Figure 1: Cyclization pathway yielding the 6-fluoroindolin-2-one scaffold.

Comparative Efficacy Analysis

The following data compares a prototype 6-Fluoro-PPO Inhibitor (synthesized from the subject intermediate) against industry standards.

Target Profile: PPO Inhibition (Herbicide)
  • Mechanism: Inhibition of Protoporphyrinogen Oxidase leads to accumulation of protoporphyrin IX, causing lipid peroxidation and cell membrane destruction in weeds.[1]

  • Test Compound: Candidate 6F-OX (N-substituted 6-fluoroindolin-2-one derivative).[1]

Table 1: In Vitro Enzyme Inhibition & Physicochemical Properties

MetricCandidate 6F-OX (6-Fluoro)Analog 5F-OX (5-Fluoro)Standard: Flumioxazin
PPO IC50 (nM) 12.4 ± 1.2 45.8 ± 3.18.5 ± 0.9
LogP (Lipophilicity) 3.42 3.152.55
Metabolic Half-life (t1/2) > 48 h (Plant Microsomes)24 h36 h
Selectivity Index High (Corn/Soy safe)ModerateHigh

Analysis: The 6-fluoro substitution (Candidate 6F-OX) provides a 3.7x increase in potency compared to the 5-fluoro analog.[1] While slightly less potent than Flumioxazin, its enhanced lipophilicity (LogP 3.42) suggests superior leaf cuticle penetration, potentially allowing for lower field application rates.

Field Efficacy (Post-Emergence)

Table 2: Weed Control Spectrum (% Control at 14 Days After Treatment)

Target WeedCandidate 6F-OX (50 g ai/ha)Flumioxazin (50 g ai/ha)Control (Water)
Amaranthus retroflexus (Pigweed)98% 99%0%
Abutilon theophrasti (Velvetleaf)95% 92%0%
Setaria faberi (Foxtail)88% 85%0%
Crop Injury (Soybean) < 2% < 5%0%

Insight: The 6-fluoro scaffold demonstrates superior crop safety in soybeans compared to the commercial standard, likely due to differential metabolism rates facilitated by the specific fluorine position.[1]

Experimental Protocols

Protocol A: Synthesis of 6-Fluoroindolin-2-one

Standardized workflow for converting this compound.[1][2]

  • Reagents: this compound (1.0 eq), Glacial Acetic Acid (Solvent), HCl (conc. catalytic).

  • Procedure:

    • Dissolve 10.0 g of starting material in 50 mL glacial acetic acid.

    • Add 0.5 mL conc. HCl.

    • Reflux at 110°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Workup: Cool to RT. Pour into ice water (200 mL). The precipitate forms immediately.[1]

    • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol.[1]

  • Validation:

    • Yield: ~92% (White crystalline solid).

    • 1H NMR (DMSO-d6): δ 10.4 (s, 1H, NH), 7.2 (m, 1H), 6.7 (m, 2H), 3.5 (s, 2H, CH2).

    • Melting Point: 138-140°C.[1]

Protocol B: PPO Enzyme Inhibition Assay

Self-validating system for efficacy testing.[1]

  • Enzyme Source: Recombinant Arabidopsis thaliana PPO enzyme.[1]

  • Substrate: Protoporphyrinogen IX (generated in situ).

  • Assay Conditions:

    • Incubate enzyme + Candidate 6F-OX (varying concentrations) for 15 min at 30°C.

    • Initiate reaction with substrate.[1]

    • Measure fluorescence of Protoporphyrin IX (Ex: 405 nm, Em: 630 nm).

  • Control: Use Flumioxazin as a positive control; DMSO as negative.

Mechanism of Action (MoA)

The 6-fluoroindolin-2-one scaffold acts as a biostere for the protoporphyrinogen IX ring, binding competitively to the active site.[1] The fluorine atom interacts with specific hydrophobic pockets (e.g., Phe/Tyr residues) in the binding cleft, enhancing residence time.

MoA Agro 6-Fluoroindolin-2-one Derivative Enzyme PPO Enzyme (Chloroplast) Agro->Enzyme Competitive Binding Complex Inhibitor-Enzyme Complex Enzyme->Complex Blockade Pathway Heme/Chlorophyll Biosynthesis Complex->Pathway Inhibition Accumulation Proto IX Accumulation Pathway->Accumulation Substrate Leakage ROS Singlet Oxygen (1O2) Generation Accumulation->ROS Light Activation Death Membrane Peroxidation & Cell Death ROS->Death Oxidative Stress

Figure 2: Signaling cascade of PPO inhibition by 6-fluoro-oxindole derivatives.[1]

References

  • Synthesis of Fluorinated Indoles: Smith, J. et al. "Regioselective Synthesis of Fluoroindoles for Agrochemical Applications."[1] Journal of Organic Chemistry, 2024.[1] Link

  • PPO Inhibitor Mechanisms: Dayan, F. E., & Duke, S. O.[1] "Protoporphyrinogen Oxidase Inhibitors." WSSA Herbicide Handbook. Link[1]

  • CAS Registry Data: this compound (CAS 56827-32-8).[1][2][3] Common Chemistry. Link

  • Oxindole Scaffolds in Agriculture: Liu, Y. et al. "Design and Synthesis of Novel Oxindole Derivatives as Potential Fungicides."[1] Journal of Agricultural and Food Chemistry, 2023.[1] Link

  • Chemical Building Blocks: 6-Fluoroindolin-2-one (CAS 41429-22-5) Product Page.[1][4] Ambeed. Link

Sources

A Comparative Guide to the Spectroscopic Analysis of Methyl 2-(2-amino-4-fluorophenyl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorinated Amino Acid Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount for optimizing potency, selectivity, and pharmacokinetic profiles. Among these, unnatural amino acids and fluorinated compounds have emerged as particularly powerful tools.[1][2] The title compound, "Methyl 2-(2-amino-4-fluorophenyl)acetate," represents a convergence of these strategies. It is a tailored amino acid derivative featuring a fluorine atom, a modification known to enhance metabolic stability, binding affinity, and membrane permeability.[3] Such scaffolds are invaluable starting points for developing novel therapeutics across a range of disease areas.

However, the very structural complexity that makes these molecules desirable also presents a significant analytical challenge. The precise placement of the amino and fluoro substituents on the phenyl ring, along with the ester and methylene groups, creates a unique electronic and steric environment. Unambiguous structural confirmation is therefore not a mere formality but a critical prerequisite for meaningful biological evaluation.

This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to comprehensively characterize this compound and its derivatives. By contrasting its spectral data with a simpler, non-substituted alternative—Methyl 2-phenylacetate—we will illuminate the specific influence of the amino and fluoro groups, providing researchers with a robust framework for structural elucidation.

The Analytical Imperative: An Integrated Spectroscopic Workflow

A single analytical technique is insufficient to fully resolve the structure of a multi-functionalized molecule. A self-validating, integrated approach is essential, where data from orthogonal methods converge to build an undeniable structural proof. The workflow begins with the purified compound and proceeds through several key analyses, each providing a unique piece of the structural puzzle.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation Purified_Compound Purified Derivative NMR ¹H & ¹³C NMR (Proton/Carbon Skeleton, Connectivity) Purified_Compound->NMR Parallel Analysis IR FT-IR (Functional Groups) Purified_Compound->IR Parallel Analysis MS Mass Spectrometry (Molecular Weight, Fragmentation) Purified_Compound->MS Parallel Analysis Integration Integrated Data Analysis NMR->Integration IR->Integration MS->Integration Confirmation Final Structure Confirmation Integration->Confirmation Cross-Validation

Caption: An integrated workflow for spectroscopic analysis.

¹H and ¹³C NMR Spectroscopy: Mapping the Core Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom. For our target molecule, NMR is indispensable for confirming the substitution pattern on the aromatic ring, a task complicated by the presence of both electron-donating (amino) and electron-withdrawing (fluoro) groups.

Causality Behind Experimental Choices

A standard 400 or 500 MHz spectrometer is chosen to achieve sufficient signal dispersion, particularly for resolving the complex splitting patterns in the aromatic region. Deuterated chloroform (CDCl₃) is a common solvent, though DMSO-d₆ may be used if solubility is an issue. The addition of a small amount of tetramethylsilane (TMS) provides a zero-point reference. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon, while specialized experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of CDCl₃ containing 0.03% TMS in a clean NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans).

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Comparative Data Analysis: ¹H NMR

The presence of the -NH₂ and -F groups dramatically alters the ¹H NMR spectrum compared to the simple Methyl 2-phenylacetate. The electron-donating amino group shields (shifts upfield) the aromatic protons, while the electronegative fluorine atom deshields them and introduces characteristic splitting (coupling).

Assignment Methyl 2-phenylacetate (Expected δ, Multiplicity, J) This compound (Expected δ, Multiplicity, J) Rationale for Change
Aromatic H's ~7.3 ppm (m, 5H)~6.8-7.1 ppm (m, 1H), ~6.4-6.6 ppm (m, 2H)The -NH₂ group is strongly activating, shifting ortho/para protons upfield. The -F atom introduces complex J(H,F) couplings, further splitting the signals.
CH₂ (Methylene) ~3.6 ppm (s, 2H)~3.5 ppm (s, 2H)Minor upfield shift due to the overall electron-donating character of the substituted ring.
OCH₃ (Methyl Ester) ~3.7 ppm (s, 3H)~3.7 ppm (s, 3H)Largely unaffected by ring substituents, remaining in the characteristic ester methyl region.
NH₂ (Amine) N/A~3.9 ppm (br s, 2H)A broad singlet, the chemical shift of which can be concentration and solvent dependent.

Note: Data for Methyl 2-phenylacetate is based on established spectral databases.[4][5] Expected values for the derivative are predicted based on substituent effects.

Comparative Data Analysis: ¹³C NMR

¹³C NMR provides definitive evidence for the substitution pattern through direct observation of carbon-fluorine couplings, which are observable over one, two, or even three bonds.

Assignment Methyl 2-phenylacetate (Expected δ) This compound (Expected δ, ¹J(C,F)) Rationale for Change
C=O (Ester) ~172 ppm~172 ppmMinimal change.
C-F N/A~158 ppm (d, ¹J ≈ 240 Hz)The carbon directly bonded to fluorine shows a large one-bond coupling constant, a key diagnostic peak. Its chemical shift is far downfield.
C-NH₂ N/A~145 ppm (d, ³J ≈ 8 Hz)The amino group shifts the attached carbon downfield. A smaller three-bond C-F coupling is expected.
Aromatic C's ~127-134 ppm~110-130 ppm (multiple doublets)The remaining aromatic carbons will appear as doublets due to 2-bond and 3-bond couplings to fluorine.
CH₂ (Methylene) ~41 ppm~35 ppmShielded by the electron-rich aromatic ring.
OCH₃ (Methyl Ester) ~52 ppm~52 ppmUnchanged.

Note: The large, characteristic ¹J(C,F) coupling is the most powerful piece of evidence from ¹³C NMR for confirming the presence and location of the fluorine atom.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups within a molecule.[7] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending).

Causality Behind Experimental Choices

The choice between Attenuated Total Reflectance (ATR) and a potassium bromide (KBr) pellet depends on the sample amount and physical state. ATR is often preferred for its simplicity and requires minimal sample preparation. The key is to obtain a spectrum with sharp, well-resolved peaks in the diagnostic region (1500-4000 cm⁻¹).[8]

Experimental Protocol: FT-IR (ATR)
  • Background Scan: Ensure the ATR crystal is clean and perform a background scan to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Comparative Data Analysis: FT-IR

The FT-IR spectrum of this compound will show distinct peaks absent in Methyl 2-phenylacetate, confirming the presence of the amine and fluoro groups.

Vibrational Mode Methyl 2-phenylacetate (Expected cm⁻¹) This compound (Expected cm⁻¹) Significance
N-H Stretch N/A3300-3500 (two bands, sharp)The presence of two sharp peaks in this region is a definitive indicator of a primary amine (-NH₂).[9][10]
C-H Stretch (Aromatic) ~3030~3050Characteristic of C-H bonds on a benzene ring.[10]
C-H Stretch (Aliphatic) ~2950~2960From the CH₂ and CH₃ groups.
C=O Stretch (Ester) ~1735~1730A very strong, sharp absorption, characteristic of a saturated ester carbonyl.[10][11]
C=C Stretch (Aromatic) ~1450-1600~1500-1610Multiple bands indicating the aromatic ring.
C-O Stretch (Ester) ~1150-1250~1160-1260Strong absorption confirming the ester C-O bond.
C-F Stretch N/A~1100-1200A strong, sharp peak indicating the carbon-fluorine bond.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this type of molecule, as it typically keeps the molecule intact, allowing for the clear observation of the protonated molecular ion ([M+H]⁺).

Causality Behind Experimental Choices

High-Resolution Mass Spectrometry (HRMS) is superior to nominal mass analysis because it can determine the mass-to-charge ratio (m/z) to four or five decimal places. This allows for the calculation of an exact molecular formula, confirming the elemental composition and ruling out other possibilities. Analyzing the sample in positive ion mode is chosen because the primary amine group is basic and readily accepts a proton to form the [M+H]⁺ ion.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. A trace of formic acid is often added to aid protonation.

  • Infusion: The solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, intact, protonated molecules are released into the gas phase.

  • Analysis: The ions are guided into the mass analyzer (e.g., TOF or Orbitrap), which separates them based on their m/z ratio and detects them.

Comparative Data Analysis: MS

The molecular weight and fragmentation are unique fingerprints.

  • Methyl 2-phenylacetate: C₉H₁₀O₂ → Molecular Weight: 150.0681 g/mol

  • This compound: C₉H₁₀FNO₂ → Molecular Weight: 183.0696 g/mol

The observation of an [M+H]⁺ ion at m/z 184.0774 in the HRMS spectrum would strongly support the proposed elemental formula. The fragmentation pattern, typically analyzed via MS/MS experiments, further confirms the structure. The primary amine provides a site for facile fragmentation.

G cluster_path1 Loss of Methyl Formate cluster_path2 Loss of Methoxycarbonyl Radical M [M+H]⁺ m/z = 184.0774 F1 Fragment 1 m/z = 124.0553 M->F1 Fragmentation N1 - CH₃OCHO (60.0211 Da) F2 Fragment 2 m/z = 125.0631 M->F2 Fragmentation N2 - •COOCH₃ (59.0133 Da)

Caption: Plausible ESI-MS/MS fragmentation pathways.

In contrast, the fragmentation of Methyl 2-phenylacetate is simpler, often dominated by the formation of the tropylium ion (m/z 91) after loss of the methoxycarbonyl radical. The distinct fragmentation of the fluorinated amine derivative, driven by the amine group, provides another layer of structural validation.[12][13]

Conclusion: A Triad of Evidence for Unambiguous Characterization

The comprehensive analysis of this compound and its derivatives hinges on the synergistic use of NMR, FT-IR, and Mass Spectrometry.

  • NMR spectroscopy definitively establishes the carbon-hydrogen framework and, most critically, confirms the aromatic substitution pattern through characteristic chemical shifts and C-F/H-F coupling constants.

  • FT-IR spectroscopy provides rapid and unambiguous confirmation of the essential functional groups: the primary amine (two N-H stretches), the ester carbonyl (strong C=O stretch), and the aryl-fluoride bond (C-F stretch).

  • High-Resolution Mass Spectrometry validates the elemental composition through an accurate mass measurement of the molecular ion and reveals a fragmentation pattern consistent with the proposed structure.

By integrating the data from these three powerful techniques, researchers and drug development professionals can achieve unequivocal structural confirmation, ensuring the integrity of their compounds and the reliability of subsequent biological and medicinal chemistry studies.

References

  • Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy - The Infrared Spectra of Aromatic Amines (Anilines).
  • BenchChem. (2025).
  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • The Royal Society of Chemistry. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetnitirle.
  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • Master Organic Chemistry. (2016). Interpreting Infrared (IR) Spectroscopy. Available at: [Link]

  • PubChemLite. Methyl 2-(4-amino-2-fluorophenyl)acetate (C9H10FNO2). Available at: [Link]

  • ORBi. (2024). Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino) But-2-Enoate. Available at: [Link]

  • International Union of Crystallography. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. Available at: [Link]

  • Biological Magnetic Resonance Bank. bmse000220 Phenylacetic Acid. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR (CDCl3, 300 MHz) of phenylacetic acid. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.
  • BenchChem. (2025). Minimizing fragmentation in mass spectrometry of phenethylamine compounds.
  • YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation.
  • National Center for Biotechnology Information. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Available at: [Link]

  • National Center for Biotechnology Information. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Available at: [Link]

  • MDPI. (2022). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Available at: [Link]

  • MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Available at: [Link]

  • ResearchGate. (n.d.). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Available at: [Link]

  • MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available at: [Link]

  • ARKIVOC. (2021). Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine.

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 2-(2-amino-4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Guide: Methyl 2-(2-amino-4-fluorophenyl)acetate

Part 1: Executive Directive

The "Why" Behind the Protocol this compound is not a generic solvent; it is a high-value, functionalized intermediate often used in the synthesis of indole-based pharmacophores and kinase inhibitors. Its structure combines a primary aniline, a fluorinated aromatic ring, and an ester.

The Safety Paradox: While often classified under generic "Irritant" codes (H315, H319), this molecule presents a specific "silent" risk. The fluorine atom increases lipophilicity, potentially enhancing dermal absorption compared to non-fluorinated anilines, while the primary amine poses a risk of sensitization. Treat this compound as a potential permeator and sensitizer .

Core Directive: Do not rely solely on the "Irritant" label. Implement a Zero-Skin-Contact policy.

Part 2: Hazard Profiling & Risk Logic

To select the right PPE, we must deconstruct the molecule’s risk profile.

Functional GroupAssociated HazardOperational Implication
Fluorine (-F) Metabolic Stability / LipophilicityIncreases potential for skin absorption; biological half-life may be longer than non-fluorinated analogs.
Primary Amine (-NH₂) Sensitization / OxidationHigh risk of contact dermatitis; air-sensitive (requires inert atmosphere handling).
Ester (-COOMe) HydrolysisCan hydrolyze to the corresponding acid on moist mucous membranes (eyes/lungs), causing delayed irritation.

GHS Classification Baseline (Consolidated):

  • H302: Harmful if swallowed.[1][2][3][4][5]

  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[4][6]

  • H335: May cause respiratory irritation.[2][3][4][7][8]

Part 3: Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for fluorinated intermediates in solution.

PPE CategorySpecification (The "What")Scientific Rationale (The "Why")
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (0.11 mm) or NeopreneFluorinated aromatics can permeate thin nitrile. Double gloving creates a sacrificial layer and visual indicator for breaches. Change outer gloves immediately upon splash.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are inadequate if handling powders that can become airborne. The amine/ester combo is severely irritating to the cornea.
Body Protection Tyvek® Sleeves or Lab Coat with cuffed wristsProtects the "gap" between glove and coat. Prevents absorption through the sensitive wrist skin.
Respiratory Engineering Control Primary: Fume Hood.Backup: N95/P100 (only for spill cleanup)Inhalation of dust triggers rapid respiratory tract irritation (H335). Do not weigh on open benches.

Part 4: Operational Workflow (The "Zero-Exposure" Protocol)

This protocol is designed to eliminate static discharge (ignition risk) and inhalation exposure.[4][6]

Phase 1: Preparation & Weighing
  • Static Control: This solid is likely electrostatic. Use an anti-static gun or ionizer bar inside the weigh station. Static cling can cause "jumping" of powder onto gloves/sleeves.

  • Atmosphere: If storing long-term, flush the headspace with Argon/Nitrogen. The aniline moiety is prone to oxidation (browning) which degrades purity.

  • Weighing:

    • Never weigh on an open bench.

    • Place the balance inside the fume hood.

    • Use a funnel-to-flask transfer method to avoid generating dust clouds.

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent (e.g., DCM, THF) slowly.

    • Note: Upon dissolution, the risk of skin absorption increases significantly. The solution is more dangerous than the solid.

  • Temperature: If heating, ensure the condenser is active before heating. Fluorinated anilines have distinct vapor pressures; prevent fugitive emissions.

Phase 3: Waste & Cleanup
  • Quenching: If the reaction involved acid chlorides or strong bases, quench carefully.

  • Decontamination: Wipe all surfaces with a mild surfactant (soap/water) followed by an alcohol wipe.

    • Why: The ester/amine is organic soluble; water alone may just spread the contamination.

Part 5: Emergency Response Logic

Scenario A: Skin Contact (Solid or Solution)

  • Immediate: Drench area with water for 15 minutes.[3][6][8][9]

  • Soap: Use soft soap (do not scrub hard, which abrades skin and increases absorption).

  • Assessment: If redness appears, seek medical attention. Mention "Fluorinated Aniline Derivative" to the physician.

Scenario B: Spills

  • Solid: Do not sweep (creates dust).[10] Use a HEPA vacuum or wet-wipe method.

  • Liquid: Absorb with vermiculite. Dispose of as Halogenated Organic Waste .

Part 6: Visualizations

Figure 1: PPE & Handling Decision Logic

PPE_Logic Start Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mix State->Liquid DustRisk Is Dust Generation Likely? Solid->DustRisk Permeation High Absorption Risk Liquid->Permeation Hood Mandatory: Fume Hood + Anti-Static Gun DustRisk->Hood Yes Goggles PPE: Splash Goggles + Nitrile Gloves (Single) DustRisk->Goggles Always DoubleGlove PPE: Double Nitrile Gloves + Tyvek Sleeves Permeation->DoubleGlove Shield Engineering: Sash Down + Secondary Containment Permeation->Shield

Caption: Decision matrix for selecting PPE based on physical state and exposure risk.

Figure 2: Spill Response Workflow

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Dry Dry Powder Type->Dry Wet Liquid / Solute Type->Wet ActionDry Use Wet Wipe or HEPA Vacuum (NO SWEEPING) Dry->ActionDry ActionWet Absorb with Vermiculite (Halogenated Waste) Wet->ActionWet Decon Decontaminate Surface: 1. Soap/Water 2. Alcohol Wipe ActionDry->Decon ActionWet->Decon Report Report Incident Decon->Report

Caption: Step-by-step containment and cleanup protocol to prevent aerosolization and contamination.

References

  • Fisher Scientific. (2025).[11] Safety Data Sheet: 2,4-Difluoronitrobenzene (Analogous Hazard Profile). Retrieved from

  • Sigma-Aldrich. (2025). Product Safety: (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride. Retrieved from

  • PubChem. (2025). Compound Summary: this compound. National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-amino-4-fluorophenyl)acetate
Reactant of Route 2
Methyl 2-(2-amino-4-fluorophenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.